Dup 714
Description
Structure
2D Structure
Properties
CAS No. |
130982-43-3 |
|---|---|
Molecular Formula |
C21H33BN6O5 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |
InChI Key |
FXFYPTZERULUBS-SQNIBIBYSA-N |
Isomeric SMILES |
B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
Canonical SMILES |
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Appearance |
Solid powder |
Other CAS No. |
130982-43-3 |
Synonyms |
Ac-Phe-Pro-boroArg-OH acetylphenylalanyl-prolyl-boroarginine Dup 714 Dup-714 DuP714 |
Origin of Product |
United States |
Foundational & Exploratory
AMG 714: A Deep Dive into its Mechanism of Action in Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AMG 714, an investigational monoclonal antibody, in the context of celiac disease. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the underlying biology, clinical trial data, and experimental methodologies associated with this therapeutic agent.
The Central Role of Interleukin-15 in Celiac Disease Pathogenesis
Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals.[1] The subsequent inflammatory cascade within the small intestine leads to villous atrophy, malabsorption, and a range of clinical symptoms.[1] A key cytokine implicated in the immunopathology of celiac disease is Interleukin-15 (IL-15).[2][3][4][5]
Upregulation of IL-15 in the intestinal mucosa is a hallmark of celiac disease and correlates with the degree of mucosal damage.[2] IL-15 is overexpressed in both the gut epithelium and the lamina propria, allowing it to exert pleiotropic effects on various immune cells and disrupt intestinal homeostasis.[2] Its multifaceted roles in driving the disease process include:
-
Activation and Proliferation of Intraepithelial Lymphocytes (IELs): IL-15 is a major factor in the activation and proliferation of IELs, which are predominantly CD8+ T cells.[6] These IELs are responsible for the apoptosis of enterocytes and the characteristic flattening of the villi seen in celiac disease.[6]
-
Promotion of a Pro-inflammatory Environment: IL-15 drives the development of Th1 cells and the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ).[4]
-
Impairment of Immune Regulation: IL-15 can render T cells resistant to suppression by regulatory T cells (Tregs), further exacerbating the inflammatory response to gluten.[3]
AMG 714: Targeting the IL-15 Pathway
AMG 714 (also known as PRV-015) is a human immunoglobulin G1 (IgG1) monoclonal antibody designed to specifically target and neutralize IL-15.[6][7][8] By binding to IL-15, AMG 714 blocks its interaction with its receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that promotes intestinal inflammation and damage in celiac disease.[8] The therapeutic rationale for AMG 714 is to interrupt the key pathogenic mechanisms driven by IL-15, offering a potential treatment for celiac disease, particularly for patients who do not respond adequately to a gluten-free diet.[7][9]
Signaling Pathways and Experimental Workflow
To visually represent the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: IL-15 signaling pathway in celiac disease and the inhibitory action of AMG 714.
Caption: Generalized workflow of a Phase 2a clinical trial for AMG 714 in celiac disease.
Caption: Logical relationship between IL-15, intestinal damage, and the therapeutic effect of AMG 714.
Clinical Trial Data
The following tables summarize the quantitative data from a key Phase 2a, randomized, double-blind, placebo-controlled study of AMG 714 in adults with celiac disease exposed to a gluten challenge.[10]
Table 1: Efficacy Endpoints
| Endpoint | Placebo | AMG 714 (150 mg) | AMG 714 (300 mg) | p-value (vs. Placebo) |
| Change in Villous Height to Crypt Depth (VHCD) Ratio (%) | - | -2.49 | 6.39 | 0.73 (150 mg) 0.34 (300 mg) |
| Change in CD3+ Intraepithelial Lymphocyte Density | - | - | Trend towards improvement | Not statistically significant |
| Change in Bristol Stool Form Scale (BSFS) - Diarrhea | - | Improvement | Improvement | 0.01 (150 mg) 0.0002 (300 mg) |
| Change in Anti-tTG and Anti-DGP Antibodies | Increase | Increase | Increase | No significant difference |
Data presented as least square mean difference in the relative change from baseline.[10]
Table 2: Safety and Tolerability
| Adverse Event | Placebo (n=19) | AMG 714 (150 mg) (n=22) | AMG 714 (300 mg) (n=21) |
| Any Treatment-Emergent Adverse Event | 19 (100%) | 21 (95%) | 20 (95%) |
| Gastrointestinal Disorders | 13 (68%) | 17 (77%) | 16 (76%) |
| Injection Site Reactions | 5 (26%) | 8 (36%) | 11 (52%) |
| Serious Adverse Events | 0 | 0 | 0 |
Data presented as n (%).[10]
Experimental Protocols
Phase 2a Gluten Challenge Study (NCT02637141)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial conducted at three sites in Finland.[10]
-
Inclusion Criteria: Adults aged 18-80 years with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.[10]
-
Treatment: Patients were randomly assigned to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo.[10]
-
Gluten Challenge: Patients without severe villous atrophy at baseline underwent a daily gluten challenge (2-4 g) from week 2 to week 12.[10]
-
Primary Efficacy Endpoint: The percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio, assessed from small bowel biopsy samples.[10]
-
Secondary Efficacy Endpoints:
-
CD3-positive intraepithelial lymphocyte density.[10]
-
Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS, and Bristol Stool Form Scale (BSFS).[10]
-
Changes in serum anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[10]
-
-
Biopsy and Histological Assessment: Small bowel biopsies were obtained at baseline and week 12 for histological assessments.[10]
Conclusion
AMG 714 represents a targeted therapeutic approach for celiac disease by neutralizing the key pathogenic cytokine, IL-15. While the primary endpoint of preventing mucosal injury during a high-dose gluten challenge was not met in a Phase 2a trial, the observed improvements in intraepithelial lymphocyte density and clinical symptoms suggest that AMG 714 may hold promise, particularly for patients with non-responsive celiac disease.[6][10] Further research is warranted to fully elucidate the potential of this anti-IL-15 monoclonal antibody in the management of celiac disease.[11]
References
- 1. Coeliac disease - Wikipedia [en.wikipedia.org]
- 2. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of interleukin-15 and interleukin-21, two γ-chain-related cytokines, in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 7. amgen.com [amgen.com]
- 8. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news.sanofi.us [news.sanofi.us]
- 10. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - [medicinesresources.nhs.uk]
Ordesekimab: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ordesekimab (also known as AMG 714 and PRV-015) is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that specifically targets the cytokine interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease and vitiligo.[2][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of ordesekimab. It details the antibody's mechanism of action, summarizes key experimental data in structured tables, provides available methodologies for critical experiments, and visualizes essential pathways and workflows using the DOT language for Graphviz.
Introduction: The Rationale for Targeting IL-15
Interleukin-15 (IL-15) is a crucial cytokine in the innate and adaptive immune systems, playing a significant role in the development, proliferation, and activation of natural killer (NK) cells and CD8+ T cells.[2] In autoimmune diseases such as celiac disease, IL-15 is overexpressed in the intestinal mucosa, driving the expansion and activation of intraepithelial lymphocytes (IELs) that contribute to villous atrophy and other pathological features of the disease.[4] Similarly, in vitiligo, IL-15 is implicated in the maintenance of resident memory T cells that mediate the destruction of melanocytes. By neutralizing IL-15, ordesekimab aims to dampen these pathological immune responses.
Discovery and Antibody Profile
Ordesekimab is a fully human IgG1κ monoclonal antibody.[1] It binds to IL-15 and inhibits its interaction with the IL-2 receptor β (IL-2Rβ) and the common γ chain (γc) of the IL-15 receptor complex.[1] This blockade prevents downstream signaling, thereby mitigating the pro-inflammatory effects of IL-15.
Mechanism of Action
Ordesekimab's primary mechanism of action is the neutralization of IL-15 signaling. IL-15 is unique in that it is often presented in trans by the IL-15 receptor α chain (IL-15Rα) on antigen-presenting cells (APCs) to responding cells expressing the IL-2Rβ/γc complex. Ordesekimab binds to IL-15 and sterically hinders its association with IL-2Rβ and γc, thus inhibiting the activation of downstream signaling pathways such as the JAK-STAT pathway.
Preclinical Development
Evaluation of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
A key aspect of the preclinical safety assessment of ordesekimab was the evaluation of its potential to induce ADCC. This was a concern because ordesekimab, being an IgG1 antibody, could theoretically bind to Fcγ receptors on immune cells (like NK cells) and simultaneously to IL-15 presented on cells like monocytes, potentially leading to the destruction of these IL-15 presenting cells.[2] This was particularly relevant as different manufacturing lots of ordesekimab showed variability in the levels of high-mannose glycans on the Fc region, which can influence Fcγ receptor binding.[2]
While a detailed step-by-step protocol is not publicly available, the principles of the assay involved co-culturing human peripheral blood mononuclear cells (PBMCs) with recombinant human IL-15 and various concentrations of ordesekimab from lots with different high-mannose content.[2] The potential for ADCC was assessed by measuring the lysis of target cells (monocytes) within the PBMC population.
In vitro ADCC assays did not show any cytolytic effect of ordesekimab on monocytes, regardless of the high-mannose content.[2] Furthermore, a review of nonclinical toxicology studies in cynomolgus macaques using a surrogate anti-IL-15 antibody and clinical data from human trials found no evidence of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[2][5] This suggests that ADCC is not a significant risk associated with ordesekimab treatment.[2]
Clinical Development
Ordesekimab has been evaluated in several Phase 2 clinical trials for celiac disease and vitiligo.
Celiac Disease
This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]
-
Biopsy Acquisition: Small bowel biopsy samples were obtained at baseline and at week 12.[6]
-
Histology: Villous height to crypt depth (VHCD) ratio was measured from hematoxylin and eosin-stained sections.[6]
-
Immunohistochemistry: The density of CD3-positive intraepithelial lymphocytes (IELs) was quantified.[6]
-
Flow Cytometry of IELs: While not explicitly detailed in this specific study's primary publication, the general protocol for IEL flow cytometry from duodenal biopsies involves mechanical and enzymatic digestion of the tissue to release IELs, followed by staining with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, TCRγδ) and analysis on a flow cytometer.[7]
Table 1: Key Efficacy Outcomes in the Phase 2a Gluten Challenge Study (NCT02637141)
| Outcome Measure | Placebo (n=20) | Ordesekimab 150 mg (n=22) | Ordesekimab 300 mg (n=22) |
| Change in VHCD Ratio (LS Mean Difference vs. Placebo) | - | -2.49% (p=0.73) | 6.39% (p=0.34) |
| Change in CD3+ IEL Density (% Difference vs. Placebo) | - | -14.32% (p=0.47) | -41.24% (p=0.03) |
| Diarrhea (BSFS) Improvement vs. Placebo | - | Nominal p=0.01 | Nominal p=0.0002 |
Data sourced from Lähdeaho et al., 2019.[6]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a Gluten Challenge Study (NCT02637141)
| Adverse Event Category | Placebo (n=20) | Ordesekimab 150 mg (n=22) | Ordesekimab 300 mg (n=22) |
| Any TEAE | 19 (95%) | 21 (95%) | 20 (91%) |
| Gastrointestinal Disorders | 13 (65%) | 17 (77%) | 16 (73%) |
Data sourced from Lähdeaho et al., 2019.[6]
This study evaluated ordesekimab in patients with refractory celiac disease type II (RCD-II), a more severe form of the disease.[8]
Table 3: Key Efficacy Outcomes in the Phase 2a RCD-II Study (NCT02633020)
| Outcome Measure | Placebo (n=9) | Ordesekimab 8 mg/kg (n=19) |
| Change in Aberrant IELs (% LS Mean Difference) | - | -4.85% (p=0.75) |
| Change in VHCD Ratio (% Difference) | - | 10.67% (p=0.66) |
| Improvement in Diarrhea (BSFS) | Increased (22% to 44%) | Decreased (53% to 37%) (nominal p=0.0008 vs. placebo) |
Data sourced from Cellier et al., 2019.[8]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 2a RCD-II Study (NCT02633020)
| Adverse Event | Placebo (n=9) | Ordesekimab 8 mg/kg (n=19) |
| Any TEAE | 8 (89%) | 17 (89%) |
| Nasopharyngitis | 1 (11%) | 8 (42%) |
Data sourced from Cellier et al., 2019.[8]
This dose-finding study evaluated three different doses of ordesekimab in adults with non-responsive celiac disease.[9][10]
The primary efficacy endpoint, which was the change from baseline in abdominal symptoms, was not met.[10] None of the secondary efficacy endpoints were met either.[10] However, the treatment was well-tolerated and no new safety signals were identified.[10]
Vitiligo
This ongoing study is evaluating the efficacy and safety of ordesekimab for inducing repigmentation in adults with vitiligo.[11][12]
This is a randomized, double-blind, placebo-controlled trial.[11] Participants are randomized 2:1 to receive either 300 mg of ordesekimab or placebo subcutaneously every two weeks for 10 weeks.[11] The primary endpoint is the proportion of participants achieving at least a 35% improvement from baseline in the Face Vitiligo Area Scoring Index (F-VASI) at week 24.[11] Secondary endpoints include total body repigmentation and safety.[11] The study also includes a provision for participants to receive narrow-band UVB (nbUVB) phototherapy if they do not show a sufficient response by week 24.[11]
Enrollment for this study is complete, and the estimated study completion date is in April 2025.[13] Detailed results are not yet available.
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data from human clinical trials of ordesekimab are not extensively published. Preclinical studies in cynomolgus monkeys with a surrogate antibody showed approximately dose-proportional pharmacokinetics and a rapid and marked reduction in NK cell counts, which served as a pharmacodynamic biomarker of IL-15 inhibition.
Conclusion
Ordesekimab is a rationally designed biologic that targets a key cytokine in the pathophysiology of certain autoimmune diseases. While it has shown some signals of clinical activity, particularly in improving symptoms in some celiac disease patient populations, it has not consistently met its primary endpoints in later-phase studies for this indication. The results of the ongoing study in vitiligo will provide further insights into the therapeutic potential of IL-15 blockade with ordesekimab. The development of ordesekimab highlights the complexities of targeting cytokine pathways in autoimmune diseases and underscores the importance of selecting appropriate patient populations and clinical endpoints.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6 Celiac Disease Therapies to Watch Out [delveinsight.com]
- 4. Is There a Future Without Gluten Restrictions for Celiac Patients? Update on Current Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of duodenal intraepithelial lymphocytes (celiac lymphogram): A diagnostic test for celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52134 [onderzoekmetmensen.nl]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Vitiligo Research Foundation [vrfoundation.org]
- 13. REVEAL Study Completes Enrollment | Immune Tolerance Network [immunetolerance.org]
The Role of Interleukin-15 in Refractory Celiac Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Refractory celiac disease (RCD) represents a severe and challenging form of celiac disease characterized by persistent or recurrent malabsorptive symptoms and villous atrophy despite strict adherence to a gluten-free diet for at least 12 months.[1] A growing body of evidence implicates the cytokine Interleukin-15 (IL-15) as a central player in the immunopathology of RCD, particularly in its more severe form, RCD type II, which carries a high risk of progression to enteropathy-associated T-cell lymphoma (EATL).[2][3] This technical guide provides an in-depth overview of the critical role of IL-15 in the pathogenesis of RCD, presents key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.
Pathogenesis of IL-15 in Refractory Celiac Disease
In the context of celiac disease, the intestinal mucosa exhibits a significant upregulation of IL-15 expression in both the lamina propria and the intestinal epithelium.[4][5] This overexpression is a hallmark of the disease and is believed to be a key driver of the chronic inflammation and tissue damage observed. In RCD, this IL-15-driven pathology is amplified and becomes uncoupled from the initial gluten trigger.
1.1. Promotion of Intraepithelial Lymphocyte (IEL) Survival and Proliferation:
IL-15 plays a crucial role in the homeostasis and survival of intraepithelial lymphocytes (IELs). In RCD, particularly RCD type II, sustained high levels of IL-15 in the epithelium lead to the expansion of a clonal population of aberrant IELs.[4] These aberrant IELs are characterized by a lack of surface CD3 and T-cell receptor (TCR) expression but retain intracellular CD3ε (sCD3-, iCD3+).[6] IL-15 promotes the survival of these aberrant IELs by activating anti-apoptotic pathways, thereby contributing to their accumulation in the intestinal epithelium.[6]
1.2. Enhancement of IEL Cytotoxicity:
IL-15 is a potent activator of IEL cytotoxic functions. It induces the expression of activating receptors like NKG2D on IELs and promotes their ability to kill intestinal epithelial cells in a TCR-independent manner.[2][5] This IL-15-driven cytotoxicity is a major contributor to the persistent villous atrophy seen in RCD, even in the absence of dietary gluten.
1.3. Disruption of Immune Homeostasis:
IL-15 disrupts the normal regulatory mechanisms that maintain immune homeostasis in the gut. It has been shown to interfere with the immunosuppressive signaling of Transforming Growth Factor-beta (TGF-β) by activating the c-Jun N-terminal kinase (JNK) pathway.[2] This inhibition of TGF-β signaling further fuels the chronic inflammatory state in the intestinal mucosa.
1.4. Signaling Pathways:
The pathogenic effects of IL-15 in RCD are mediated through several key signaling pathways. Upon binding to its receptor complex (IL-15Rα, IL-2/15Rβ, and the common γ-chain), IL-15 activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, particularly JAK3 and STAT5.[2] This leads to the transcription of target genes involved in cell survival and proliferation. Additionally, IL-15 activates the Phosphatidylinositol 3-kinase (PI3K) and JNK pathways, which contribute to the resistance of effector T-cells to regulation and the promotion of a pro-inflammatory environment.[2][5]
Quantitative Data on IL-15 and IELs in Refractory Celiac Disease
The following tables summarize key quantitative findings from studies on IL-15 and IEL populations in RCD.
Table 1: Intraepithelial Lymphocyte (IEL) Populations in Celiac Disease and Refractory Celiac Disease
| Cell Population | Healthy Controls | Active Celiac Disease | Refractory Celiac Disease Type I (RCD-I) | Refractory Celiac Disease Type II (RCD-II) | Reference |
| Aberrant IELs (sCD3-, iCD3+) | Not typically present | < 5% | < 20% | > 20-25% of total IELs | [6] |
| γδ T-cells (% of total IELs) | ~5% | Increased | Increased | Normal or decreased | [6] |
Table 2: Quantitative Results from a Phase 2a Clinical Trial of AMG 714 (Anti-IL-15 mAb) in RCD Type II
| Endpoint | AMG 714 Group (n=19) | Placebo Group (n=9) | p-value | Reference |
| Change from baseline in aberrant IELs (% of total IELs) at 12 weeks | -4.85% (90% CI -30.26 to 20.56) | 0.75 | [6][7][8] | |
| Change from baseline in aberrant IELs with respect to epithelial cells at 12 weeks | -38.22% (90% CI -95.73 to 19.29) | 0.18 | [6][7][8] | |
| Proportion of patients with diarrhea (BSFS score) at 12 weeks | Decreased from 53% to 37% | Increased from 22% to 44% | 0.0008 | [6][7] |
Table 3: IL-15 and IL-15Rα mRNA Expression in Celiac Disease
| Molecule | Non-Celiac Controls | Celiac Disease (Gluten-Free Diet) | Active Celiac Disease | p-value (vs. Controls) | Reference |
| IL-15Rα mRNA (median arbitrary units) | 0.795 | 4.320 | 7.921 | GFD: p=0.0334, Active: p=0.0062 | [9][10] |
Experimental Protocols
3.1. Immunohistochemistry for IL-15 in Human Intestinal Tissue
This protocol outlines the general steps for detecting IL-15 protein expression in formalin-fixed, paraffin-embedded (FFPE) human intestinal biopsies.
-
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
3. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
-
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
5. Primary Antibody Incubation:
-
Incubate with a primary antibody against human IL-15 at an optimized dilution overnight at 4°C.
-
-
6. Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
-
7. Chromogen Development:
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (DAB) until the desired staining intensity is reached.
-
-
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
3.2. Flow Cytometry for Intraepithelial Lymphocyte (IEL) Analysis
This protocol describes the isolation and immunophenotyping of IELs from human duodenal biopsies.
-
1. IEL Isolation:
-
Wash fresh duodenal biopsies in RPMI 1640 medium.
-
Incubate biopsies in a solution containing dithiothreitol (DTT) and ethylenediaminetetraacetic acid (EDTA) to detach epithelial cells and IELs.
-
Vortex and filter the cell suspension through a nylon mesh to remove debris.
-
Purify lymphocytes from epithelial cells using a density gradient centrifugation (e.g., Percoll).
-
-
2. Cell Staining:
-
Wash the isolated IELs in flow cytometry staining buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide).
-
For surface staining, incubate cells with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD103, TCRγδ) for 30 minutes on ice in the dark.
-
For intracellular staining (for iCD3), first perform surface staining, then fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Incubate the permeabilized cells with an anti-CD3ε antibody.
-
-
3. Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the lymphocyte population and quantify the percentages of different IEL subsets, including the aberrant sCD3-, iCD3+ population.
-
3.3. Organ Culture of Human Small Intestinal Biopsies
This protocol allows for the ex vivo study of the effects of gliadin or other stimuli on the intestinal mucosa.
-
1. Biopsy Preparation:
-
Place fresh duodenal biopsies on a sterile filter paper or a metal grid in a petri dish.
-
-
2. Culture Medium:
-
Add culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin/streptomycin, and L-glutamine) to the dish, ensuring the biopsy is at the air-liquid interface.
-
-
3. Stimulation:
-
For gliadin challenge, add a peptic-tryptic digest of gliadin to the culture medium at a predetermined concentration.
-
-
4. Incubation:
-
Incubate the cultures in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).
-
-
5. Analysis:
-
After incubation, the biopsy tissue can be processed for histology, immunohistochemistry, or RNA/protein extraction for further analysis. The culture supernatant can also be collected to measure cytokine levels.
-
Visualizations
4.1. Signaling Pathways
Caption: IL-15 signaling pathways in refractory celiac disease.
4.2. Experimental Workflow
Caption: Experimental workflow for studying IL-15 in RCD.
4.3. Logical Relationships
References
- 1. Gliadin induced changes in the expression of MHC-class II antigens by human small intestinal epithelium. Organ culture studies with coeliac disease mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Organ culture of mucosal biopsies of human small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 15: a key to disrupted intraepithelial lymphocyte homeostasis and lymphomagenesis in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Higher constitutive IL15Rα expression and lower IL-15 response threshold in coeliac disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
An In-depth Technical Guide to the Binding Characteristics of DPA-714 with the Translocator Protein (TSPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of DPA-714, a high-affinity ligand for the 18 kDa translocator protein (TSPO). DPA-714 is a pyrazolopyrimidine derivative that has garnered significant interest as a positron emission tomography (PET) imaging agent for visualizing neuroinflammation and other pathologies associated with TSPO upregulation. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways associated with DPA-714's interaction with TSPO.
Core Binding Characteristics of DPA-714
DPA-714 exhibits high affinity and selectivity for the translocator protein. In vitro binding studies have consistently demonstrated its potent interaction with TSPO, making it a valuable tool for both research and potential clinical applications.[1][2][3]
Quantitative Binding Data
The binding affinity of DPA-714 for TSPO has been determined through competitive radioligand binding assays. The key quantitative metrics are summarized in the table below.
| Ligand | Ki (nM) | Receptor Source | Radioligand | Reference |
| DPA-714 | 7.0 ± 0.4 | Rat kidney membranes | [3H]PK11195 | [2] |
| PK11195 (Reference) | 9.3 ± 0.5 | Rat kidney membranes | [3H]PK11195 | [2][4] |
| DPA-713 | 4.7 ± 0.2 | Rat kidney membranes | [3H]PK11195 | [2] |
Ki represents the inhibition constant and is a measure of the ligand's binding affinity. A lower Ki value indicates a higher binding affinity.
Selectivity Profile
A crucial characteristic of a targeted ligand is its selectivity for the intended receptor over other potential binding sites. DPA-714 has been shown to be highly selective for TSPO, with negligible affinity for the central benzodiazepine receptor (CBR).[2] This high selectivity is critical for its use as a specific imaging agent, as it minimizes off-target binding and ensures that the observed signal accurately reflects TSPO expression.
| Ligand | Receptor | Binding Affinity | Reference |
| DPA-714 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |
| PK11195 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |
| DPA-713 | Central Benzodiazepine Receptor (CBR) | Negligible | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the binding of DPA-714 to TSPO.
In Vitro Radioligand Competitive Binding Assay
This protocol outlines the methodology for determining the binding affinity of DPA-714 for TSPO using a competitive binding assay with [3H]PK11195 as the radioligand and rat kidney membranes as the source of TSPO.
Materials:
-
Rat kidney tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]PK11195 (specific activity ~80 Ci/mmol)
-
Unlabeled DPA-714
-
Unlabeled PK11195 (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Polypropylene assay tubes
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat kidneys in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction containing the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In polypropylene tubes, add the following in order:
-
100 µL of assay buffer
-
50 µL of various concentrations of unlabeled DPA-714 (typically ranging from 10-11 to 10-5 M) or assay buffer for total binding.
-
50 µL of a high concentration of unlabeled PK11195 (e.g., 10 µM) for determining non-specific binding.
-
50 µL of [3H]PK11195 at a final concentration of approximately 1-2 nM.
-
50 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
The final assay volume is 250 µL.
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters rapidly with three 4 mL aliquots of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (DPA-714).
-
Determine the IC50 value (the concentration of DPA-714 that inhibits 50% of the specific binding of [3H]PK11195) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for the in vitro radioligand competitive binding assay.
In Vitro Steroidogenesis Assay
This assay measures the functional activity of DPA-714 by quantifying its ability to stimulate the synthesis of pregnenolone, a key step in steroidogenesis that is mediated by TSPO.
Materials:
-
Rat C6 glioma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
DPA-714
-
PK11195 (as a positive control)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Pregnenolone radioimmunoassay (RIA) kit or LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Culture rat C6 glioma cells in appropriate cell culture medium until they reach a suitable confluency.
-
-
Steroidogenesis Stimulation:
-
Wash the cells with assay buffer.
-
Incubate the cells with various concentrations of DPA-714 or PK11195 in assay buffer for a defined period (e.g., 2 hours) at 37°C. A vehicle control (e.g., DMSO) should also be included.
-
-
Pregnenolone Quantification:
-
Collect the cell culture supernatant.
-
Quantify the concentration of pregnenolone in the supernatant using a commercially available RIA kit or by a sensitive analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Express the amount of pregnenolone produced as a percentage of the basal level (vehicle control).
-
Compare the stimulatory effect of DPA-714 to that of the reference compound PK11195.
-
TSPO Signaling Pathway in Steroidogenesis
TSPO is located on the outer mitochondrial membrane and plays a crucial role in the translocation of cholesterol from the cytoplasm into the mitochondria, which is the rate-limiting step in the synthesis of all steroid hormones.[5][6] DPA-714, as a TSPO ligand, is believed to modulate this process.
The binding of ligands like DPA-714 to TSPO is thought to induce a conformational change in a multiprotein complex, which includes the voltage-dependent anion channel (VDAC) and the steroidogenic acute regulatory protein (StAR).[7][8] This facilitates the movement of cholesterol across the outer mitochondrial membrane. Once inside the intermembrane space, cholesterol is transferred to the inner mitochondrial membrane where it is converted to pregnenolone by the enzyme cytochrome P450 side-chain cleavage (P450scc).[9] Pregnenolone then serves as the precursor for the synthesis of all other steroid hormones.
TSPO-mediated signaling pathway for pregnenolone synthesis.
In Vivo Binding Characteristics
The binding of [18F]DPA-714 to TSPO in living organisms has been extensively studied using PET imaging. These studies have confirmed the high specificity of DPA-714 for TSPO in vivo.[10][11][12]
PET Imaging Protocol Synopsis
-
Radiotracer: [18F]DPA-714 is synthesized via nucleophilic substitution.[10]
-
Administration: The radiotracer is administered intravenously to the subject (animal or human).[10][13]
-
Image Acquisition: Dynamic PET scans are typically acquired over 60-90 minutes.[14][15]
-
Specificity Confirmation: To confirm that the PET signal is specific to TSPO binding, blocking studies are performed. This involves pre-treating the subject with a high dose of a non-radiolabeled TSPO ligand, such as PK11195 or unlabeled DPA-714, which competes for binding with [18F]DPA-714 and leads to a significant reduction in the PET signal in TSPO-rich regions.[2][4][12]
-
Data Analysis: Time-activity curves are generated for various regions of interest to quantify the uptake and binding of the radiotracer.
In vivo studies have shown that [18F]DPA-714 exhibits favorable properties for a PET radioligand, including good brain penetration and a low level of non-specific binding.[4][15] These characteristics, combined with its high affinity and selectivity, make [18F]DPA-714 a promising tool for the non-invasive imaging of TSPO expression in a variety of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. DPA-714 - Wikipedia [en.wikipedia.org]
- 4. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Translocator protein - Wikipedia [en.wikipedia.org]
- 9. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]DPA-714 PET imaging of translocator protein TSPO (18 kDa) in the normal and excitotoxically-lesioned nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 15. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of DPA-714
For Researchers, Scientists, and Drug Development Professionals
Abstract
DPA-714, a pyrazolopyrimidine acetamide derivative, is a high-affinity and selective ligand for the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and other cell types associated with neuroinflammation and various pathologies, making it a valuable biomarker for imaging these conditions with Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the synthesis and chemical properties of DPA-714, including its radiolabeled form, [¹⁸F]DPA-714. Detailed experimental protocols for its synthesis, radiolabeling, and key in vitro assays are presented. Furthermore, this guide summarizes its binding affinity, selectivity, and pharmacokinetic profile in tabular formats for ease of comparison and discusses its role in relevant signaling pathways, illustrated with diagrams.
Synthesis of DPA-714
The synthesis of DPA-714 is typically achieved through a multi-step process, culminating in the coupling of a pyrazolopyrimidine core with a fluoroethoxy side chain. For radiolabeling with fluorine-18, a tosylate precursor is first synthesized to facilitate nucleophilic substitution with the [¹⁸F]fluoride ion.
Non-radiolabeled Synthesis of DPA-714
The synthesis of DPA-714 involves the Mitsunobu coupling of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide with 2-fluoroethanol.[1]
Starting Materials:
-
N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide
-
2-Fluoroethanol
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
Reaction Scheme:
Experimental Protocol:
-
To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and 2-fluoroethanol (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.
-
The mixture is stirred at room temperature, and diisopropyl azodicarboxylate (DIAD) (2.2 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield DPA-714 as a solid.
| Parameter | Value | Reference |
| Yield | 47% | [1] |
| Solvent | Dry DMF | [1] |
| Reagents | DIAD, Triphenylphosphine | [1] |
| Reaction Time | 48 hours | [1] |
| Temperature | Room Temperature | [1] |
| Purification | Column Chromatography | [1] |
Synthesis of the Tosylate Precursor for Radiolabeling
The tosylate precursor, 2-(4-(3-(2-(diethylamino)-2-oxoethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)phenoxy)ethyl 4-methylbenzenesulfonate, is synthesized for the subsequent radiolabeling with [¹⁸F]fluoride.
Starting Materials:
-
N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide
-
Toluene-4-sulfonic acid 2-hydroxy-ethyl ester
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
Experimental Protocol:
-
To a solution of N,N-diethyl-2-(2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanamide (1.0 eq) and toluene-4-sulfonic acid 2-hydroxy-ethyl ester (2.2 eq) in dry DMF, triphenylphosphine (2.2 eq) is added.
-
The mixture is stirred, and DIAD (2.2 eq) is added.
-
The reaction is stirred at room temperature for 20 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to give the tosylate precursor.[2]
Radiosynthesis of [¹⁸F]DPA-714
[¹⁸F]DPA-714 is synthesized via a nucleophilic substitution reaction on the tosylate precursor with [¹⁸F]fluoride.
Experimental Protocol:
-
Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge.
-
The [¹⁸F]fluoride is eluted into a reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
A solution of the tosylate precursor in a suitable solvent (e.g., acetonitrile or DMSO) is added to the dried [¹⁸F]fluoride-Kryptofix complex.
-
The reaction mixture is heated at a high temperature (e.g., 85-165°C) for a short duration (e.g., 5-10 minutes).
-
The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).
-
The collected fraction containing [¹⁸F]DPA-714 is reformulated in a physiologically compatible solution for injection.
| Parameter | Value | Reference |
| Radiochemical Yield | 16-71% (decay-corrected) | [1][3] |
| Specific Activity | 117-350 GBq/µmol | [3] |
| Synthesis Time | ~40-90 minutes | [1][4] |
Chemical and Pharmacological Properties
DPA-714 exhibits high affinity and selectivity for TSPO, along with favorable pharmacokinetic properties for in vivo imaging.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇FN₄O₂ | [5] |
| Molar Mass | 398.48 g/mol | [5] |
| Log D (pH 7.4) | 2.44 | [1] |
| Melting Point | 160-163 °C | [1] |
Pharmacological Properties
| Property | Value | Species/Assay | Reference |
| TSPO Binding Affinity (Ki) | 7.0 ± 0.4 nM | Rat kidney membranes | [1][5] |
| Selectivity | Negligible affinity for the central benzodiazepine receptor (CBR) | Rat brain tissue | [1] |
| Functional Activity | Stimulates pregnenolone synthesis (80% above baseline) | Rat C6 glioma cells | [1] |
Pharmacokinetic Properties
| Property | Observation | Species | Reference |
| Blood-Brain Barrier Penetration | Rapid penetration and good retention in the brain | Baboon | [1] |
| Metabolism | Extensively metabolized into more polar derivatives. The main route of elimination is hepatobiliary for the unchanged drug and urinary for metabolites. | Rat, Baboon, Human | [4][6] |
| In Vivo Specificity | Uptake in TSPO-rich regions is blockable by co-administration of unlabeled DPA-714 or PK11195. | Rat, Baboon | [1] |
| Metabolic Stability in Brain | ~54% of radioactivity in the brain is the parent compound 90 minutes post-injection. | Rat |
Key Experimental Protocols
In Vitro TSPO Binding Assay
Objective: To determine the binding affinity (Ki) of DPA-714 for TSPO.
Materials:
-
Rat kidney membranes (source of TSPO)
-
[³H]PK11195 (radioligand)
-
DPA-714 (test compound)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat kidney membranes are homogenized and prepared.
-
A constant concentration of [³H]PK11195 is incubated with the membrane preparation in the presence of varying concentrations of DPA-714.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value (concentration of DPA-714 that inhibits 50% of the specific binding of [³H]PK11195) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
In Vitro Steroidogenesis Assay
Objective: To assess the functional activity of DPA-714 by measuring its effect on pregnenolone synthesis.
Materials:
-
Rat C6 glioma cells
-
DPA-714
-
Cell culture medium
-
Reagents for pregnenolone quantification (e.g., radioimmunoassay kit)
Procedure:
-
Rat C6 glioma cells are cultured under standard conditions.
-
The cells are treated with DPA-714 at a specific concentration (e.g., 40 µM).
-
The cells are incubated for a defined period (e.g., 2 hours).
-
At the end of the incubation, the amount of pregnenolone released into the culture medium is quantified using a suitable method, such as a radioimmunoassay (RIA) or ELISA.
-
The results are compared to a baseline (untreated cells) and a positive control (e.g., a known steroidogenesis inducer).[1]
Signaling Pathways and Experimental Workflows
Synthesis and Radiolabeling Workflow
The following diagram illustrates the general workflow for the synthesis of DPA-714 and its subsequent radiolabeling with Fluorine-18.
Caption: Workflow for DPA-714 synthesis and radiolabeling.
Historical View of TSPO-Mediated Steroidogenesis
Historically, TSPO has been implicated in the transport of cholesterol into the mitochondria, a rate-limiting step in steroidogenesis. While this role is currently under debate, the following diagram illustrates the traditionally proposed pathway.
Caption: Traditional model of TSPO's role in steroidogenesis.
TSPO in Inflammatory Signaling
TSPO is implicated in various cellular processes related to inflammation and apoptosis, although the exact mechanisms are still under investigation. The following diagram provides a simplified overview of some of the signaling pathways potentially modulated by TSPO activity.
Caption: Overview of TSPO's involvement in cellular signaling.
Conclusion
DPA-714 is a valuable molecular tool for the in vivo imaging of TSPO expression, which is associated with a range of pathological conditions, most notably neuroinflammation. Its synthesis, while requiring multiple steps, is well-established, and its radiolabeling with fluorine-18 allows for its use in PET imaging. The favorable chemical and pharmacological properties of DPA-714, including its high affinity and selectivity for TSPO and its ability to cross the blood-brain barrier, make it a promising candidate for both preclinical research and clinical applications. Further investigation into the precise signaling pathways modulated by DPA-714 binding to TSPO will undoubtedly provide deeper insights into its mechanism of action and its potential as a therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minireview: Translocator Protein (TSPO) and Steroidogenesis: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
DPA-714 for Imaging Microglial Activation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. Microglia, the resident immune cells of the central nervous system (CNS), are key players in orchestrating this inflammatory response. Activated microglia upregulate the expression of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. This upregulation makes TSPO a valuable biomarker for imaging neuroinflammation in vivo using Positron Emission Tomography (PET).
DPA-714, or N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, is a second-generation TSPO PET radioligand that has demonstrated significant advantages over earlier tracers. Its high affinity and specificity for TSPO, coupled with favorable pharmacokinetics, have established [¹⁸F]DPA-714 as a leading tool for the quantitative assessment of microglial activation in both preclinical and clinical research. This technical guide provides a comprehensive overview of DPA-714, including its mechanism of action, comparative binding affinities, detailed experimental protocols, and data analysis methodologies.
Mechanism of Action and TSPO Signaling
DPA-714 binds with high affinity to the TSPO located on the outer mitochondrial membrane of activated microglia. While the precise signaling cascade initiated by ligand binding is still under investigation, it is understood to play a role in modulating microglial functions. Upon activation by stimuli such as lipopolysaccharide (LPS) or in disease states, microglia transition from a resting to an activated phenotype, a process accompanied by a significant increase in TSPO expression. The binding of endogenous or exogenous ligands, like DPA-714, to TSPO is thought to influence microglial activity, including the production of reactive oxygen species and cytokines.
Quantitative Data Presentation
A key advantage of DPA-714 is its high binding affinity for TSPO, which is comparable to or greater than other commonly used ligands. The following tables summarize key quantitative data for DPA-714 and provide a comparison with the first-generation ligand, [¹¹C]PK11195, and another second-generation ligand, [¹¹C]PBR28.
Table 1: In Vitro Binding Affinities (Ki) of TSPO Ligands
| Ligand | Ki (nM) | Reference Tissue | Species | Citation |
| DPA-714 | 7.0 ± 0.4 | Rat Kidney | Rat | [1] |
| [¹¹C]PK11195 | 9.3 ± 0.5 | Rat Kidney | Rat | [1] |
| [¹¹C]PBR28 | 8.07 | Not Specified | Not Specified | [2] |
Table 2: Comparative In Vivo Uptake in a Rat Model of Neuroinflammation
| Radiotracer | Ipsilateral/Contralateral Uptake Ratio | Binding Potential (BPnd) | Citation |
| [¹⁸F]DPA-714 | 4.30 ± 0.30 | 3.08 ± 0.67 | [3] |
| [¹¹C]PK11195 | 2.27 ± 0.08 | Not Reported | [3] |
Table 3: Standardized Uptake Values (SUV) in a Mouse Model of Alzheimer's Disease
| Brain Region | [¹⁸F]DPA-714 SUV (TG mice) | [¹⁸F]DPA-714 SUV (WT mice) | Time Post-Injection | Citation |
| Cortex | 3.08 ± 0.17 %ID/g | 2.06 ± 0.22 %ID/g | 40-50 min | [4] |
| Hippocampus | 3.80 ± 0.44 %ID/g | 2.13 ± 0.49 %ID/g | 40-50 min | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving [¹⁸F]DPA-714.
Radiolabeling of [¹⁸F]DPA-714
The radiosynthesis of [¹⁸F]DPA-714 is typically achieved through a one-step nucleophilic substitution reaction.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: The produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA). The cartridge is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride is dried by azeotropic distillation with acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 105°C).
-
Radiolabeling Reaction: The tosylate precursor of DPA-714 (2 mg) dissolved in a suitable solvent (e.g., 300 µL of acetonitrile) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 105°C) for a defined time (e.g., 10 minutes)[4].
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The collected [¹⁸F]DPA-714 fraction is reformulated into a physiologically acceptable solution (e.g., saline with a low percentage of ethanol) for injection.
In Vivo PET Imaging Protocol (Rodent Model)
This protocol outlines a typical PET imaging study in a rodent model of neuroinflammation.
-
Animal Preparation: The animal (e.g., rat or mouse) is anesthetized using isoflurane (e.g., 2-2.5% in 100% oxygen). Body temperature is maintained using a heating pad. A tail vein catheter is placed for radiotracer injection.
-
Radiotracer Administration: A bolus of [¹⁸F]DPA-714 (e.g., ~150 µCi for mice) is injected intravenously via the tail vein catheter[5].
-
PET Data Acquisition: Dynamic PET scanning is initiated simultaneously with the injection and continues for a specified duration (e.g., 60-90 minutes)[6]. For static scans, acquisition may begin at a later time point (e.g., 50 minutes post-injection for 20 minutes)[5].
-
Attenuation Correction: A transmission scan using a radioactive source (e.g., ¹³⁷Cs) or a CT scan is performed for attenuation correction of the emission data.
-
Image Reconstruction: The acquired PET data are reconstructed using an appropriate algorithm, such as Ordered Subset Expectation Maximization (OSEM), with corrections for decay, scatter, randoms, and attenuation[7].
Ex Vivo Autoradiography Protocol
Ex vivo autoradiography provides a high-resolution visualization of radiotracer distribution in tissue sections.
-
Tissue Collection: Following the in vivo PET scan, the animal is euthanized, and the brain is rapidly extracted and frozen in isopentane cooled with dry ice.
-
Cryosectioning: The frozen brain is sectioned into thin slices (e.g., 20 µm) using a cryostat.
-
Exposure: The brain sections are apposed to a phosphor imaging plate or autoradiographic film for a duration determined by the radioactivity in the tissue.
-
Image Acquisition: The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.
-
Data Analysis: The intensity of the signal in different brain regions is quantified using densitometry software.
PET Data Analysis
Quantitative analysis of dynamic PET data is crucial for determining the extent of microglial activation.
-
Image Co-registration: The dynamic PET images are co-registered with an anatomical MRI of the same subject to facilitate the delineation of regions of interest (ROIs).
-
Region of Interest (ROI) Definition: ROIs are drawn on the co-registered MRI for specific brain structures (e.g., cortex, hippocampus, striatum) and a reference region (often the cerebellum for TSPO imaging, though this can be pathology-dependent)[8].
-
Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic scan to generate TACs.
-
Quantitative Analysis:
-
Standardized Uptake Value (SUV): For static scans or specific time frames of a dynamic scan, the SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])[9].
-
Kinetic Modeling: For dynamic scans with arterial blood sampling, compartment models (e.g., two-tissue compartment model) can be used to estimate kinetic parameters such as the total distribution volume (Vₜ).
-
Reference Tissue Models: When arterial blood sampling is not feasible, reference tissue models (e.g., Logan graphical analysis) can be used with a reference region to estimate the binding potential (BPnd)[8].
-
Mandatory Visualizations
Conclusion
[¹⁸F]DPA-714 has emerged as a robust and reliable PET radiotracer for the in vivo imaging and quantification of microglial activation. Its high affinity for TSPO and favorable imaging characteristics provide researchers and drug development professionals with a powerful tool to study the role of neuroinflammation in a variety of CNS disorders. The standardized protocols and quantitative analysis methods outlined in this guide are intended to facilitate the successful implementation of [¹⁸F]DPA-714 PET imaging in both basic and translational research, ultimately contributing to a better understanding of neuroinflammatory processes and the development of novel therapeutic interventions.
References
- 1. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in TSPO Ligand Discovery: A Technical Guide to Novel Pyrazolopyrimidines
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and characterization of a new class of high-affinity pyrazolopyrimidine ligands for the 18 kDa Translocator Protein (TSPO). Overexpression of TSPO is a well-established biomarker for neuroinflammation and is increasingly recognized for its role in a variety of cancers, including glioma.[1][2] This document details the synthesis, structure-activity relationships (SAR), and preclinical evaluation of these novel compounds, offering a comprehensive resource for advancing the field of molecular imaging and targeted therapeutics.
The pyrazolopyrimidine scaffold has emerged as a particularly promising core structure for the development of TSPO-specific ligands.[3] Building upon the foundation of earlier compounds such as DPA-714, researchers have systematically modified the pyrazolopyrimidine core to significantly enhance binding affinity and selectivity.[4][5] This guide will focus on key derivatives, including the notable compound 2-(5,7-diethyl-2-(4-(2-fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide, which has demonstrated a remarkable 36-fold increase in affinity compared to DPA-714.[4][6]
Quantitative Data Summary
The following tables summarize the binding affinities of key pyrazolopyrimidine TSPO ligands, providing a clear comparison of their potencies. The data is compiled from competitive binding assays using [³H]PK11195 as the radioligand.
| Compound ID | R1 | R2 | R3 | N-Substituents | Ki (nM) | Reference |
| DPA-714 (6a) | CH₃ | H | CH₃ | N,N-diethyl | 9.73 | [5] |
| VUIIS1008 (6b) | C₂H₅ | H | C₂H₅ | N,N-diethyl | 0.27 | [5] |
| 5a | CH₃ | H | CH₃ | N,N-dipropyl | 12.23 | [5] |
| 5b | C₂H₅ | H | C₂H₅ | N,N-dipropyl | 0.18 | [5] |
| GMA 15 | C₂H₅ | H | C₂H₅ | N-ethyl, N-phenyl | 0.06 | [7] |
| GMA 13 | C₂H₅ | H | C₂H₅ | N,N-dipropargyl | 0.90 | [3] |
| GMA 10 | C₂H₅ | H | C₂H₅ | N,N-dipropyl | 0.18 | [3] |
| GMA 11 | C₂H₅ | H | C₂H₅ | N-ethyl, N-methoxyethyl | 0.19 | [3] |
| GMA 12 | C₂H₅ | H | C₂H₅ | N,N-di(2-methoxyethyl) | 25.37 | [3] |
| GMA 9 | C₂H₅ | H | C₂H₅ | N-ethyl, N-isopropyl | 13.27 | [3] |
| GMA 7 | C₂H₅ | H | C₂H₅ | N-methyl, N-ethyl | 17.10 | [3] |
Table 1: Structure-Activity Relationship of Pyrazolopyrimidines with Varying Core Substitutions and N,N-disubstituted Acetamides.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel pyrazolopyrimidine TSPO ligands.
General Synthesis of Pyrazolopyrimidine Acetamides
The synthesis of the pyrazolopyrimidine scaffold is a multi-step process. A general route to N-acetamide substituted pyrazolopyrimidines is outlined below.[8]
-
Condensation: React a substituted phenylhydrazine with a β-ketoester in a suitable solvent (e.g., ethanol) under reflux to form the pyrazole intermediate.
-
Cyclization: The pyrazole intermediate is then reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of a catalyst (e.g., p-toluenesulfonic acid) to yield the pyrazolo[1,5-a]pyrimidine core.
-
Halogenation: The 3-position of the pyrazolo[1,5-a]pyrimidine core is halogenated, typically using N-bromosuccinimide or N-iodosuccinimide.
-
Acetamide Side Chain Introduction: The halogenated intermediate undergoes a palladium-catalyzed cross-coupling reaction with an appropriate acetamide derivative to introduce the N,N-disubstituted acetamide side chain.
-
Purification: The final compound is purified using column chromatography.
Radiolabeling with Fluorine-18
The radiosynthesis of ¹⁸F-labeled pyrazolopyrimidine ligands, such as [¹⁸F]VUIIS1008, is typically achieved through a one-step nucleophilic substitution.[9][10]
-
Precursor Preparation: A suitable leaving group, often a tosylate, is introduced onto the fluoroethoxy side chain of the non-radioactive ligand to create the labeling precursor.
-
¹⁸F-Fluoride Production: No-carrier-added [¹⁸F]fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
-
Elution and Azeotropic Drying: The [¹⁸F]fluoride is eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The solvent is then removed by azeotropic distillation.
-
Radiolabeling Reaction: The dried K[¹⁸F]/Kryptofix 2.2.2. complex is reacted with the tosylated precursor in a suitable solvent (e.g., DMSO) at an elevated temperature (e.g., 165°C) for a short duration (e.g., 5 minutes).[9]
-
Purification: The reaction mixture is purified using semi-preparative HPLC to isolate the ¹⁸F-labeled product.
-
Formulation: The purified product is formulated in a physiologically compatible solution for in vivo administration.
Competitive Radioligand Binding Assay
The binding affinity of the novel compounds for TSPO is determined using a competitive radioligand binding assay with [³H]PK11195.[11][12]
-
Membrane Preparation: Membranes are prepared from a cell line or tissue known to express TSPO (e.g., C6 glioma cells, rat brain).[8] The cells or tissue are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of [³H]PK11195, and a range of concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo PET Imaging in a Glioma Model
The in vivo performance of the ¹⁸F-labeled ligands is evaluated in preclinical models of glioma.[14][15]
-
Animal Model: An orthotopic glioma model is established by implanting glioma cells (e.g., C6) into the brain of rodents.
-
Radiotracer Administration: The ¹⁸F-labeled TSPO ligand is administered intravenously to the tumor-bearing animal.
-
PET/CT Imaging: Dynamic PET scans are acquired for a specified duration (e.g., 60-90 minutes) to visualize the biodistribution of the radiotracer. A CT scan is also performed for anatomical co-registration.
-
Blocking and Displacement Studies: To confirm the specificity of the radiotracer, blocking or displacement studies are performed. In a blocking study, a non-radioactive TSPO ligand is administered before the radiotracer. In a displacement study, the non-radioactive ligand is administered after the radiotracer has reached its peak uptake.[14]
-
Image Analysis: The PET images are reconstructed and analyzed to quantify the uptake of the radiotracer in the tumor and other tissues. The tumor-to-background ratio and binding potential are calculated.
-
Ex Vivo Validation: After imaging, tissues are harvested for ex vivo validation of TSPO expression using techniques such as immunohistochemistry or western blotting.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Figure 1: Simplified TSPO signaling pathways in cancer. Overexpression of TSPO can activate several downstream pathways that promote tumor growth and survival.[16]
Figure 2: Experimental workflow for the development and evaluation of novel pyrazolopyrimidine TSPO PET ligands.
Figure 3: Logical relationship of structure-activity for pyrazolopyrimidine TSPO ligands. Modifications at key positions significantly impact binding affinity.
References
- 1. Translocator Protein 18 kDa (TSPO): A Promising Molecular Target for Image-Guided Surgery of Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Structure-Activity Relationships of 5,6,7-substituted Pyrazolopyrimidines: Discovery of a novel TSPO PET Ligand for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative, preclinical PET imaging of TSPO expression in glioma using [18F]PBR06 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Preclinical imaging evaluation of novel TSPO-PET ligand 2-(5,7-diethyl-2-(4-(2-[18F]fluoroethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide ([18F]VUIIS1008) in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical TSPO Ligand PET to Visualize Human Glioma Xenotransplants: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: AMG 714 (Ordesekimab)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ordesekimab, also known as AMG 714 or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that specifically targets human interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine implicated in the pathogenesis of several autoimmune diseases, including celiac disease, rheumatoid arthritis, and psoriasis.[4][5] Ordesekimab is being investigated for its therapeutic potential in these conditions. These application notes provide a comprehensive overview of ordesekimab, including its mechanism of action, and detailed protocols for key in vitro assays.
Mechanism of Action
Ordesekimab functions by binding to IL-15 and inhibiting its interaction with the shared IL-2/IL-15 receptor beta (CD122) and common gamma (γc) chain (CD132) of the IL-15 receptor complex.[1][2] This blockade prevents downstream signaling pathways, including the JAK-STAT pathway, which are crucial for the proliferation and activation of immune cells such as intraepithelial lymphocytes (IELs) and natural killer (NK) cells.[1] Notably, ordesekimab does not interfere with the binding of IL-15 to the IL-15 receptor alpha (IL-15Rα) chain.[1][2]
IL-15 Signaling Pathway Inhibition by Ordesekimab
Clinical Development and Efficacy Data
Ordesekimab has been evaluated in several clinical trials for various autoimmune indications.
Celiac Disease
Phase 2a Study (CELIM-NRCD-001 / NCT02637141)
This study assessed the efficacy and safety of ordesekimab in adults with celiac disease on a gluten-free diet who underwent a gluten challenge.[6]
| Endpoint | Placebo | Ordesekimab (150 mg) | Ordesekimab (300 mg) |
| Change in Villous Height to Crypt Depth (VHCD) Ratio | |||
| Least Square Mean Difference vs. Placebo (95% CI) | - | -2.49% (-16.82 to 11.83) | 6.39% (-7.07 to 19.85) |
| p-value | - | 0.73 | 0.34 |
| Change in Intraepithelial Lymphocyte (IEL) Density | |||
| % Change vs. Placebo (95% CI) | - | -14.32% (-54.39 to 25.74) | -41.24% (-79.28 to -3.20) |
| Nominal p-value | - | 0.47 | 0.03 |
| Diarrhea (Bristol Stool Form Scale) | |||
| Nominal p-value vs. Placebo | - | 0.01 | 0.0002 |
Phase 2a Study in Refractory Celiac Disease Type II (CELIM-RCD-002 / NCT02633020)
This study evaluated ordesekimab in patients with refractory celiac disease type II.[7]
| Endpoint | Placebo (n=9) | Ordesekimab (8 mg/kg) (n=19) |
| Primary Endpoint | ||
| LS Mean Difference in Relative Change from Baseline in Aberrant IEL Percentage (90% CI) | - | -4.85% (-30.26 to 20.56) |
| p-value | - | 0.75 |
| Symptom Improvement | ||
| Proportion of patients with diarrhea (BSFS score) at week 12 | Increased from 22% to 44% | Decreased from 53% to 37% |
| Nominal p-value | - | 0.0008 |
| Adverse Events | ||
| Treatment-emergent AEs | 89% | 89% |
| Serious AEs | 11% | 26% |
| Most Common AE (Nasopharyngitis) | 11% | 42% |
Rheumatoid Arthritis
Ordesekimab has completed Phase 2 trials for rheumatoid arthritis.[8][9] Specific quantitative data from these trials are not detailed in the provided search results.
Psoriasis
A Phase 2 trial of ordesekimab in patients with moderate to severe psoriasis has been completed.[3] Detailed quantitative results are not available in the provided search results.
Experimental Protocols
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol is a general methodology for assessing the potential of ordesekimab to induce ADCC.
Materials:
-
Target cells (e.g., a cell line expressing IL-15Rα)
-
Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated Natural Killer - NK cells)
-
Ordesekimab (AMG 714)
-
Isotype control antibody (human IgG1)
-
Recombinant human IL-15
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay)
Protocol:
-
Target Cell Preparation: Culture target cells to a sufficient density. On the day of the assay, harvest and wash the cells. If using a flow cytometry-based method, label the target cells with a fluorescent dye (e.g., CFSE).
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). If using isolated NK cells, further purify them using a negative selection kit.
-
Assay Setup:
-
Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of ordesekimab or the isotype control antibody to the wells.
-
Add recombinant human IL-15 to the wells, as ordesekimab's potential for ADCC may be dependent on the presence of IL-15.[1]
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement:
-
LDH Assay: Centrifuge the plate and transfer the supernatant to a new plate. Add the LDH substrate and measure the absorbance according to the manufacturer's instructions.
-
Flow Cytometry: Add a dead cell stain (e.g., 7-AAD or Propidium Iodide). Acquire the cells on a flow cytometer and quantify the percentage of dead target cells.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
NK Cell Activation Assay (CD69 Expression)
This protocol describes how to measure the activation of NK cells in response to stimuli, and the inhibitory effect of ordesekimab.
Materials:
-
PBMCs from healthy donors
-
Ordesekimab (AMG 714)
-
Isotype control antibody (human IgG1)
-
Recombinant human IL-15
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well round-bottom plates
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD56, anti-CD69
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs as described in the ADCC protocol.
-
Assay Setup:
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Add serial dilutions of ordesekimab or the isotype control antibody and pre-incubate for 30 minutes at 37°C.
-
Add a final concentration of recombinant human IL-15 (e.g., 10 ng/mL) to stimulate the cells. Include an unstimulated control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Add the antibody cocktail (anti-CD3, anti-CD56, anti-CD69) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire them on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify NK cells as CD3-negative and CD56-positive cells.
-
Determine the percentage of CD69-positive NK cells in each condition.
-
Safety and Tolerability
Across clinical trials, ordesekimab has been generally well-tolerated.[6][7] In the celiac disease gluten challenge study, treatment-emergent adverse events occurred in 95% of patients in both the 150 mg and 300 mg ordesekimab groups, and 100% in the placebo group.[6] The most common adverse events were gastrointestinal disorders.[6] In the refractory celiac disease study, the most common adverse event in the ordesekimab group was nasopharyngitis.[7] A review of nonclinical and clinical data found no evidence of ordesekimab-induced depletion of monocytes, suggesting a lack of in vivo ADCC activity.[1][2][3][10]
Conclusion
Ordesekimab (AMG 714) is a promising therapeutic antibody targeting IL-15 for the treatment of autoimmune diseases. The provided data and protocols offer a valuable resource for researchers and drug development professionals working with this molecule. Further investigation into its clinical efficacy and long-term safety is ongoing.
References
- 1. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular NK Cell Activation Flow Cytometry Panel: R&D Systems [rndsystems.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ADCC Assay Protocol [bio-protocol.org]
Application Notes and Protocols for AMG 714 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 714, also known as ordesekimab and PRV-015, is a fully human monoclonal antibody that targets Interleukin-15 (IL-15).[1][2] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the activation and proliferation of various immune cells, including natural killer (NK) cells and T cells.[3][4] By binding to IL-15, AMG 714 effectively blocks its interaction with the IL-2/IL-15 receptor beta subunit (CD122) and the common gamma chain (γc), thereby inhibiting downstream signaling pathways.[1][2][5] These application notes provide detailed protocols for in vitro cell-based assays to characterize the biological activity of AMG 714.
Mechanism of Action
AMG 714 specifically binds to IL-15, preventing its association with the shared IL-2Rβ and common γ chain of the IL-15 receptor complex.[1][2] This blockade inhibits the activation of intracellular signaling cascades, most notably the JAK-STAT pathway. A key downstream event that is inhibited is the phosphorylation of STAT5, a critical transcription factor for the expression of genes involved in cell survival, proliferation, and activation.[6]
Data Presentation
The following tables summarize quantitative data from in vitro studies assessing the activity of AMG 714.
Table 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay with Ordesekimab (AMG 714) [1][5]
| Cell Type | Treatment | Outcome |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Ordesekimab (lots with 4.7-10.6% high mannose content) + recombinant human IL-15 | No significant ADCC activity against monocytes observed.[1] |
| Primary B-cells (as targets) | Anti-CD20 (positive control) | Induced cytotoxicity.[5] |
| Primary Monocytes (as targets) | Ordesekimab | No significant cytotoxicity observed.[5] |
Table 2: Inhibition of IL-15-Mediated Signaling by AMG 714 [6]
| Cell Type | Stimulation | AMG 714 Concentration | Outcome |
| Human Natural Killer (NK) cells | IL-15 (30 ng/ml) | Various concentrations | Inhibition of CD69 expression. |
| Whole blood incubated with IL15Ra-CHO cells | IL-15 trans-presentation | Various concentrations | Prevention of STAT5 phosphorylation in NK cells. |
Experimental Protocols
Inhibition of IL-15-Induced STAT5 Phosphorylation in Human PBMCs
This assay measures the ability of AMG 714 to block IL-15-induced phosphorylation of STAT5 in peripheral blood mononuclear cells (PBMCs) by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
AMG 714
-
Isotype control antibody
-
Recombinant Human IL-15 (rhIL-15)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated anti-human CD3, CD56, and phospho-STAT5 (pSTAT5) antibodies
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI 1640 with 10% FBS and plate at a density of 1 x 10^6 cells/well in a 96-well U-bottom plate.
-
Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
-
IL-15 Stimulation: Add rhIL-15 to a final concentration of 50 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.
-
Fixation: Fix the cells by adding a fixation buffer for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize using a permeabilization buffer for 30 minutes at 4°C.
-
Staining: Stain the cells with a cocktail of fluorochrome-conjugated anti-CD3, anti-CD56, and anti-pSTAT5 antibodies for 30-60 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of pSTAT5 in the NK cell (CD3-CD56+) and T cell (CD3+CD56-) populations.
Inhibition of IL-15-Induced NK Cell Activation (CD69 Expression)
This assay assesses the ability of AMG 714 to inhibit IL-15-induced upregulation of the early activation marker CD69 on NK cells.
Materials:
-
Human Natural Killer (NK) cells (isolated from PBMCs)
-
AMG 714
-
Isotype control antibody
-
Recombinant Human IL-15 (rhIL-15)
-
RPMI 1640 medium supplemented with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
Fluorochrome-conjugated anti-human CD56 and CD69 antibodies
Protocol:
-
NK Cell Isolation: Isolate NK cells from healthy donor PBMCs using a negative selection kit.
-
Cell Plating: Plate isolated NK cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate in RPMI 1640 with 10% FBS.
-
Antibody Pre-incubation: Add serial dilutions of AMG 714 or isotype control antibody to the wells. Incubate for 1 hour at 37°C.
-
IL-15 Stimulation: Add rhIL-15 to a final concentration of 30 ng/mL.[6] Incubate for 18-24 hours at 37°C.
-
Staining: Harvest the cells and stain with fluorochrome-conjugated anti-CD56 and anti-CD69 antibodies for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD69+ cells within the CD56+ NK cell population.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the potential for AMG 714 to induce ADCC against IL-15Rα-expressing target cells. Based on published data, AMG 714 is not expected to have ADCC activity.[1][5] This protocol serves as a method for verification.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells
-
IL-15Rα expressing target cells (e.g., monocytes within the PBMC population)
-
AMG 714
-
Isotype control antibody
-
Anti-CD20 antibody (positive control for B-cell lysis)
-
Recombinant Human IL-15 (rhIL-15)
-
RPMI 1640 medium supplemented with 10% FBS
-
Cell viability dye (e.g., 7-AAD or a live/dead fixable dye)
-
Fluorochrome-conjugated anti-human CD14 (for monocytes) and CD19 (for B-cells) antibodies
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donors.
-
Cell Plating: Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well U-bottom plate.
-
Antibody Addition: Add serial dilutions of AMG 714, isotype control, or anti-CD20 antibody.
-
IL-15 Co-culture: Add rhIL-15 to a final concentration of 500 pg/mL to mimic the inflammatory environment and promote the formation of the IL-15/IL-15Rα complex on target cells.[5]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Staining: Add the cell viability dye and fluorochrome-conjugated antibodies against CD14 and CD19. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the percentage of dead cells within the target cell populations (CD14+ monocytes for AMG 714 and isotype control, and CD19+ B-cells for the anti-CD20 positive control).
Visualizations
Caption: AMG 714 blocks IL-15 signaling pathway.
Caption: Workflow for pSTAT5 inhibition assay.
Caption: Workflow for ADCC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay | iQ Biosciences [iqbiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Evaluating Human Natural Killer Cells Antibody-dependent Cellular Cytotoxicity (ADCC) Using Plate-bound Anti-CD16 Antibodies [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ordesekimab Clinical Trials in Non-Responsive Celiac Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for the investigation of ordesekimab (formerly PRV-015 and AMG 714) in adult patients with non-responsive celiac disease (NRCD). Ordesekimab is a fully human monoclonal antibody that targets interleukin-15 (IL-15), a key cytokine implicated in the inflammatory cascade of celiac disease.
Mechanism of Action of Ordesekimab
Ordesekimab functions by binding to and neutralizing interleukin-15 (IL-15). In celiac disease, IL-15 is overexpressed in the intestinal mucosa and plays a critical role in the activation and proliferation of intraepithelial lymphocytes (IELs), which are key mediators of the epithelial damage characteristic of the disease. By blocking IL-15, ordesekimab aims to reduce the activation of these cytotoxic T cells, thereby mitigating intestinal inflammation and mucosal injury.
IL-15 Signaling Pathway in Celiac Disease
Application Notes and Protocols for Measuring AMG 714 Efficacy in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of AMG 714, an anti-interleukin-15 (IL-15) monoclonal antibody, in clinical studies. The protocols are based on findings from clinical trials in celiac disease and rheumatoid arthritis.
Introduction to AMG 714 and its Mechanism of Action
AMG 714, also known as ordesekimab or PRV-015, is a fully human immunoglobulin G1-kappa (IgG1κ) monoclonal antibody that targets and neutralizes interleukin-15 (IL-15).[1][2][3] IL-15 is a pro-inflammatory cytokine that plays a crucial role in the development and activation of natural killer (NK) cells and T cells.[4][5] By binding to IL-15, AMG 714 inhibits its interaction with the IL-2Rβ and common γ chain of the IL-15 receptor complex, thereby blocking downstream signaling pathways.[1][3] This mechanism of action makes AMG 714 a potential therapeutic agent for autoimmune and inflammatory diseases where IL-15 is implicated in the pathophysiology, such as celiac disease and rheumatoid arthritis.[4][6][7]
Signaling Pathway of IL-15 and Inhibition by AMG 714
Caption: IL-15 signaling pathway and the inhibitory action of AMG 714.
Measuring AMG 714 Efficacy in Celiac Disease
Clinical trials have evaluated the efficacy of AMG 714 in patients with celiac disease, including those with non-responsive celiac disease and refractory celiac disease type II.
Phase 2a Study in Celiac Disease with Gluten Challenge
This study assessed the efficacy and safety of AMG 714 in attenuating the effects of gluten exposure in adults with controlled celiac disease.[8][9][10]
Caption: Workflow for the Phase 2a gluten challenge study in celiac disease.
Inclusion Criteria:
Treatment Regimen:
-
Patients were randomized to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo every 2 weeks for 10 weeks (a total of six doses).[8][9]
-
A gluten challenge was administered during the treatment period.[10]
Efficacy Endpoints:
-
Primary Endpoint: Percentage change from baseline to week 12 in the villous height-to-crypt depth (VHCD) ratio.[4][8][9]
-
Secondary Endpoints:
-
Density of CD3-positive intraepithelial lymphocytes (IELs).[8][9]
-
Clinical symptoms measured by the Gastrointestinal Symptom Rating Scale (GSRS), Celiac Disease GSRS (CeD-GSRS), and Bristol Stool Form Scale (BSFS).[8][9]
-
Changes in anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibody titers.[8][9]
-
| Endpoint | Placebo (n=20) | AMG 714 150 mg (n=22) | AMG 714 300 mg (n=22) |
| Change in VHCD Ratio (%) | - | -2.49 (p=0.73 vs placebo) | 6.39 (p=0.34 vs placebo) |
| Change in CD3+ IEL Density (%) | Increase | -14.32 (nominal p=0.47 vs placebo) | -41.24 (nominal p=0.03 vs placebo) |
| Diarrhea (BSFS) | - | Nominal p=0.01 vs placebo | Nominal p=0.0002 vs placebo |
| Anti-tTG & Anti-DGP Antibodies | Increased | No significant difference | No significant difference |
| Data from a Phase 2a study in adults with celiac disease exposed to a gluten challenge.[8][9] |
Phase 2a Study in Refractory Celiac Disease Type II (RCD-II)
This study evaluated the efficacy and safety of AMG 714 in patients with RCD-II, a rare and serious form of celiac disease.[6][11]
Inclusion Criteria:
-
Greater than 20% aberrant IELs as assessed by flow cytometry.[11]
-
On a gluten-free diet for at least 6 months.[11]
Treatment Regimen:
-
Patients were randomized (2:1) to receive intravenous infusions of AMG 714 (8 mg/kg) or placebo.[6]
-
Seven doses were administered over 10 weeks.[6]
Efficacy Endpoints:
-
Primary Endpoint: Change in the proportion of aberrant IELs from baseline to week 12.[6][11]
-
Secondary Endpoints:
| Endpoint | Placebo (n=9) | AMG 714 (n=19) |
| Change in Aberrant IELs (%) | - | -4.85 (p=0.75 vs placebo) |
| Change in Marsh Score | - | 0.09 (nominal p=0.92 vs placebo) |
| Change in VHCD Ratio (%) | - | 10.67 (nominal p=0.66 vs placebo) |
| Change in Total IEL Count (%) | - | -12.73 (nominal p=0.69 vs placebo) |
| Diarrhea (BSFS) | Increased from 22% to 44% | Decreased from 53% to 37% (nominal p=0.0008 vs placebo) |
| Data from a Phase 2a study in patients with refractory celiac disease type 2.[6] |
Measuring AMG 714 Efficacy in Rheumatoid Arthritis
A Phase II study evaluated the efficacy of AMG 714 in patients with active rheumatoid arthritis (RA).[12][13]
Experimental Protocol
Caption: Workflow for the Phase II study in rheumatoid arthritis.
Inclusion Criteria:
-
Patients with active rheumatoid arthritis.
-
Had previously failed treatment with at least one disease-modifying antirheumatic drug (DMARD).
Treatment Regimen:
-
Twelve-week treatment period with AMG 714.[13]
Efficacy Endpoints:
-
American College of Rheumatology (ACR) response rates (ACR20, ACR50, ACR70) at week 14.
Quantitative Data Summary
| ACR Response at Week 14 | Placebo (n=58) | AMG 714 280 mg (n=55) |
| ACR50 | 36% (21 of 58) | 53% (29 of 55) |
| ACR70 | 21% (12 of 58) | 25% (14 of 55) |
| Data from a Phase II study in patients with active rheumatoid arthritis. |
Safety and Tolerability
Across the clinical trials, AMG 714 has been generally well-tolerated.[14] In the celiac disease study with gluten challenge, treatment-emergent adverse events occurred in a high percentage of patients in both the AMG 714 and placebo groups, with gastrointestinal disorders and injection site reactions being the most common.[8][9] In the RCD-II study, the most common adverse event in the AMG 714 group was nasopharyngitis.[6] No serious adverse events were reported in the gluten challenge study.[8]
Conclusion
The measurement of AMG 714 efficacy in clinical studies relies on a combination of histological, serological, and patient-reported outcomes. In celiac disease, key efficacy measures include changes in intestinal morphology (VHCD ratio), intraepithelial lymphocyte density, and clinical symptoms. In rheumatoid arthritis, the primary efficacy endpoints are the ACR response rates. These protocols and data provide a framework for designing and evaluating future clinical trials of AMG 714 and other IL-15 targeted therapies.
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for the full clinical study protocols. For complete and detailed information, please refer to the original study publications and clinical trial records.
References
- 1. tandfonline.com [tandfonline.com]
- 2. amgen.com [amgen.com]
- 3. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Genmab A/S Says AMG 714 Successful In Phase II Study - BioSpace [biospace.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. beyondceliac.org [beyondceliac.org]
Application Notes and Protocols for Flow Cytometry Analysis of Intraepithelial Lymphocytes with AMG 714 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 714, a human monoclonal antibody, targets interleukin-15 (IL-15), a key cytokine implicated in the pathogenesis of celiac disease.[1] Overexpression of IL-15 in the intestinal epithelium is a hallmark of celiac disease, driving the proliferation and activation of intraepithelial lymphocytes (IELs), which contribute to mucosal injury.[1] AMG 714, also known as ordesekimab or PRV-015, is being investigated for its potential to mitigate the inflammatory cascade in celiac disease by blocking IL-15 signaling.[1] This document provides detailed protocols for the analysis of IELs from human duodenal biopsies using flow cytometry, a critical method for assessing the pharmacodynamic effects of AMG 714 in clinical trials.
Mechanism of Action of AMG 714
AMG 714 is a fully human immunoglobulin G1-kappa (IgG1κ) anti-interleukin (IL)-15 monoclonal antibody.[1] Its primary mechanism of action involves binding to IL-15 and inhibiting its interaction with the IL-2Rβ and common γ chain of the IL-15 receptor complex.[1] This blockade prevents the downstream signaling that promotes the survival, proliferation, and activation of IELs.[2] In refractory celiac disease type II (RCD-II), a severe complication, there is an expansion of aberrant IELs.[3][4] These are characterized as surface CD3-negative but intracellularly CD3-positive (sCD3-, icCD3+).[5] Flow cytometry is the gold standard for identifying and quantifying these aberrant IELs.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. celiac.org [celiac.org]
- 3. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study to examine the effectiveness and safety of a experimental new treatment (AMG 714) for adult patients with Type II Refractory Celiac Disease. | MedPath [trial.medpath.com]
- 5. Frontiers | Intestinal and blood lymphograms as new diagnostic tests for celiac disease [frontiersin.org]
DPA-714: Application Notes and Protocols for a High-Affinity TSPO Ligand
For Researchers, Scientists, and Drug Development Professionals
DPA-714 is a synthetic, high-affinity ligand for the 18 kDa Translocator Protein (TSPO), an outer mitochondrial membrane protein.[1][2][3] Upregulation of TSPO is associated with neuroinflammation, gliosis, and certain cancers, making it a valuable biomarker for a range of pathological conditions.[2][4][5][6] DPA-714, particularly in its radiolabeled form ([18F]DPA-714), has emerged as a key research tool for in vivo imaging of TSPO expression using Positron Emission Tomography (PET).[1][3][7]
This document provides detailed application notes and experimental protocols for the use of DPA-714 in research settings, with a focus on its application in neuroinflammation imaging and cancer research.
Physicochemical and Pharmacological Properties
DPA-714 is a pyrazolopyrimidine acetamide derivative designed for high specificity and affinity for TSPO.[2] Its structure allows for efficient radiofluorination, producing [18F]DPA-714 for PET imaging applications.[2][8]
Mechanism of Action
DPA-714 exerts its effects by binding to the TSPO. In the central nervous system, TSPO is minimally expressed in healthy tissue but is significantly upregulated in activated microglia and astrocytes during neuroinflammation.[2][9] This upregulation provides a molecular target for imaging inflammatory processes associated with various neurological disorders.[4][7][10] The binding of DPA-714 to TSPO can also stimulate the synthesis of neurosteroids, such as pregnenolone, which have neuroprotective effects.[2][8][11] In cancer, TSPO is often overexpressed in tumor cells, particularly in gliomas, and is associated with tumor progression and proliferation.[5][6]
Below is a diagram illustrating the proposed signaling pathway of DPA-714.
Caption: Proposed mechanism of DPA-714 action via TSPO binding.
Quantitative Data
The following tables summarize the key quantitative data for DPA-714 and related compounds.
Table 1: In Vitro Binding Affinities for TSPO
| Compound | Ki (nM) | Radioligand Used | Tissue Source | Reference |
| DPA-714 | 7.0 ± 0.4 | [3H]PK11195 | Rat Kidney | [3][8][11] |
| DPA-713 | 4.7 ± 0.2 | [3H]PK11195 | Rat Kidney | [8][11] |
| PK11195 | 9.3 ± 0.5 | [3H]PK11195 | Rat Kidney | [8][11] |
Table 2: [18F]DPA-714 Radiosynthesis and Properties
| Parameter | Value | Reference |
| Radiochemical Yield | 16% (non-decay-corrected) | [2][8] |
| Specific Activity | 270 GBq/µmol | [2][8] |
| Total Synthesis Time | 40 min | [8][11] |
| Precursor | Tosylate derivative of DPA-714 | [8][11] |
Experimental Protocols
Detailed protocols for key applications of DPA-714 are provided below.
Protocol 1: In Vitro TSPO Binding Assay (Competitive)
This protocol is for determining the binding affinity of a test compound for TSPO by competing with a radiolabeled ligand.
Materials:
-
Rat kidney tissue (or other TSPO-rich tissue)
-
[3H]PK11195 (radioligand)
-
DPA-714 (as a reference compound)
-
Test compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize rat kidney tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Tris-HCl buffer with BSA.
-
A fixed concentration of [3H]PK11195 (typically at or below its Kd).
-
Increasing concentrations of the test compound or DPA-714 (for a standard curve).
-
Membrane preparation.
-
-
For non-specific binding, add a high concentration of unlabeled PK11195 or DPA-714.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for an in vitro competitive binding assay.
Protocol 2: In Vivo PET Imaging with [18F]DPA-714 in Rodent Models
This protocol outlines the general procedure for performing PET imaging in animal models of neuroinflammation or cancer.
Materials:
-
[18F]DPA-714 (synthesized and purified)
-
Animal model (e.g., rat with quinolinic acid-induced lesion, APP/PS1 mouse, glioma-bearing rat)[5][7][10]
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT or PET/MR scanner
-
Catheter for intravenous injection
-
(Optional) Blocking agents: unlabeled DPA-714 or PK11195
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the imaging session.
-
Position the animal on the scanner bed.
-
Insert a catheter into a tail vein for radiotracer injection.
-
-
Radiotracer Injection:
-
Inject a bolus of [18F]DPA-714 (typically 7-10 MBq for mice) through the tail vein catheter.[12]
-
-
PET Data Acquisition:
-
(Optional) Specificity Confirmation:
-
In a separate cohort of animals, pre-treat with an unlabeled blocking agent (e.g., 1 mg/kg DPA-714 or 5 mg/kg PK11195) 15-30 minutes before [18F]DPA-714 injection to confirm TSPO-specific binding.[2][8][15]
-
Alternatively, perform a displacement study by injecting the blocking agent during the dynamic scan (e.g., at 30 minutes post-injection).[16]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., MLEM or OSEM).
-
Co-register the PET images with anatomical images (CT or MRI) if available.
-
Define regions of interest (ROIs) on the images (e.g., lesion site, contralateral healthy tissue, whole brain).[4]
-
Generate time-activity curves (TACs) for each ROI.
-
Quantify radiotracer uptake, for example, as a percentage of the injected dose per gram of tissue (%ID/g) or by using kinetic modeling to determine the distribution volume (VT) or binding potential (BPND).[9][17]
-
Caption: General workflow for an in vivo PET imaging study.
Applications
Neuroinflammation Imaging
[18F]DPA-714 is a sensitive tool for imaging neuroinflammation in a variety of neurological and psychiatric disorders. Studies have successfully used it to visualize microglial activation in models of:
-
Epilepsy: To study spatiotemporal changes in neuroinflammation following status epilepticus.[10]
-
Hepatic Encephalopathy: To quantify neuroinflammation load and distribution.[4]
-
Alzheimer's Disease: To monitor disease progression in transgenic mouse models.[1][7]
-
Parkinson's Disease: To detect early glial activation.[17]
-
Stroke: To track the inflammatory response post-ischemia.[16]
-
Fibromyalgia: To investigate the neuroinflammatory basis of the condition in human patients.[9]
Cancer Imaging and Research
TSPO is overexpressed in various cancers, making DPA-714 a promising agent for tumor imaging and characterization.
-
Glioma: [18F]DPA-714 PET can effectively visualize intracranial gliomas and differentiate tumor tissue from healthy brain.[5][6][18] The signal originates from both the cancer cells and activated microglia/macrophages within the tumor microenvironment.[18]
-
Breast Cancer: Pilot studies are exploring the use of [18F]DPA-714 to image tumor-associated macrophages in triple-negative breast cancer, which could help stratify patients for immunotherapy.[19]
The logical relationship between TSPO expression, DPA-714 binding, and disease detection is illustrated below.
Caption: Logical flow from pathology to detection using DPA-714.
Conclusion
DPA-714 is a versatile and powerful tool for researchers in neuroscience and oncology. Its high affinity and specificity for TSPO, combined with the favorable characteristics of its 18F-labeled counterpart for PET imaging, enable the in vivo visualization and quantification of neuroinflammation and cancer. The protocols and data presented here provide a comprehensive guide for the effective application of DPA-714 in preclinical and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPA-714 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | [18F]PBR146 and [18F]DPA-714 in vivo Imaging of Neuroinflammation in Chronic Hepatic Encephalopathy Rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The translocator protein ligand [¹⁸F]DPA-714 images glioma and activated microglia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Evidence of neuroinflammation in fibromyalgia syndrome: a [18F]DPA-714 positron emission tomography study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo imaging and characterization of [(18)F]DPA-714, a potential new TSPO ligand, in mouse brain and peripheral tissues using small-animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [18F]DPA-714 PET Imaging of AMD3100 Treatment in a Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [18F]-DPA-714 PET as a specific in vivo marker of early microglial activation in a rat model of progressive dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Application Notes and Protocols for [18F]DPA-714 PET Imaging in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]DPA-714 is a second-generation radioligand for Positron Emission Tomography (PET) that targets the 18 kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making [18F]DPA-714 a valuable biomarker for imaging neuroinflammation in a variety of neurological and psychiatric disorders.[1][2] These application notes provide a detailed protocol for conducting [18F]DPA-714 PET imaging studies in human subjects, from subject selection to data analysis.
Subject Selection and Preparation
A critical consideration for studies involving second-generation TSPO radioligands like [18F]DPA-714 is the influence of a single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to three different binding affinity phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[3][4] It is highly recommended to genotype subjects prior to enrollment to ensure proper interpretation of the imaging data.[5][6]
Protocol for Subject Screening:
-
Informed Consent: Obtain written informed consent from all participants before any study-related procedures.
-
Medical History and Physical Examination: Perform a thorough medical history and physical examination to ensure subjects are in good health and meet the inclusion/exclusion criteria of the specific study.
-
TSPO Genotyping (rs6971):
-
Subject Instructions:
-
Instruct subjects to fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
-
Water intake is permitted.
-
A review of concomitant medications should be conducted, as some drugs may interfere with [18F]DPA-714 binding.
-
Radiotracer Administration and PET Scan Acquisition
Radiotracer:
-
Radioligand: [18F]DPA-714
-
Injected Dose: A typical intravenous bolus injection of 195-250 MBq.[7][8]
-
Administration: Administer as an intravenous bolus over approximately 30-60 seconds.[9]
PET Scan Protocol:
-
Patient Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion artifacts.
-
Transmission Scan: Perform a transmission scan for attenuation correction using a CT or 137Cs source prior to the injection of the radiotracer.[9][10]
-
Dynamic Emission Scan:
-
Start the dynamic PET scan acquisition simultaneously with the intravenous bolus injection of [18F]DPA-714.
-
A typical framing schedule for a 90-minute scan is:
-
4 x 15 seconds
-
4 x 30 seconds
-
2 x 60 seconds
-
5 x 120 seconds
-
3 x 300 seconds
-
6 x 600 seconds[10]
-
-
Data Analysis
The quantification of [18F]DPA-714 binding can be performed using either arterial plasma input models or reference tissue models.
1. Arterial Plasma Input Based Quantification:
This method is considered the gold standard for quantitative analysis and involves the collection of arterial blood samples throughout the scan.
Protocol for Arterial Blood Sampling and Analysis:
-
Arterial Catheterization: Place a catheter in the radial artery for blood sampling.[11]
-
Blood Sampling:
-
Collect arterial blood samples manually or using an automated blood sampling system.[11]
-
A typical manual sampling schedule would be: frequent samples in the first few minutes (e.g., every 10-15 seconds for the first 2 minutes), followed by less frequent samples at increasing intervals for the remainder of the scan.
-
-
Metabolite Analysis:
-
Determine the fraction of unchanged [18F]DPA-714 in plasma over time, as the presence of radiometabolites can affect the accuracy of the input function.[7]
-
Plasma samples are typically analyzed using high-performance liquid chromatography (HPLC).
-
-
Kinetic Modeling:
-
Use the metabolite-corrected arterial plasma input function to fit the time-activity curves (TACs) from different brain regions of interest (ROIs) to a kinetic model.
-
The two-tissue compartment model (2TCM) is often the preferred model for [18F]DPA-714.[12]
-
The primary outcome measure is the total volume of distribution (VT), which reflects the total binding of the radiotracer in the tissue.
-
2. Reference Tissue Based Quantification:
This approach avoids the need for invasive arterial blood sampling by using a region in the brain with negligible specific binding as a reference.
Protocol for Reference Tissue Modeling:
-
Reference Region Selection:
-
Kinetic Modeling:
3. Standardized Uptake Value (SUV):
While full kinetic modeling is preferred, the Standardized Uptake Value (SUV) can be used as a simpler, semi-quantitative measure.
Calculation of SUV:
SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)][16]
It's important to note that SUV can be influenced by various factors, including uptake time and body composition.[17] Therefore, it is crucial to standardize the imaging protocol when using SUV for comparisons.
Image Reconstruction and Correction
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[18][19]
-
Corrections: Apply corrections for attenuation, scatter, random coincidences, and radioactive decay.
Quantitative Data Summary
The following tables summarize quantitative data from [18F]DPA-714 PET studies in human subjects. These values can serve as a reference for researchers planning and interpreting their own studies.
Table 1: [18F]DPA-714 Total Volume of Distribution (VT) in Healthy Controls (High-Affinity Binders)
| Brain Region | VT (mL/cm³) | Reference |
| Frontal Cortex | 4.5 ± 0.6 | [7] |
| Temporal Cortex | 4.8 ± 0.7 | [7] |
| Parietal Cortex | 4.6 ± 0.6 | [7] |
| Occipital Cortex | 4.7 ± 0.7 | [7] |
| Thalamus | 6.2 ± 1.0 | [7] |
| Cerebellum | 3.5 ± 0.5 | [7] |
Table 2: [18F]DPA-714 Distribution Volume Ratio (DVR) in Patients with Drug-Resistant Focal Epilepsy
| Brain Region | DVR | Reference |
| Epileptogenic Zone | Increased | [8] |
| Contralateral Healthy Tissue | Baseline | [8] |
Signaling Pathways and Experimental Workflows
TSPO Signaling in Neuroinflammation
[18F]DPA-714 targets TSPO, which is located on the outer mitochondrial membrane of activated glial cells (microglia and astrocytes).[20] While the exact signaling pathways are still under investigation, TSPO is thought to play a role in mitochondrial function, including cholesterol transport and the modulation of inflammatory responses.
Caption: TSPO signaling pathway in neuroinflammation.
Experimental Workflow for [18F]DPA-714 PET Imaging
The following diagram outlines the key steps in a typical [18F]DPA-714 PET imaging study in human subjects.
Caption: Experimental workflow for human [18F]DPA-714 PET imaging.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. Facebook [cancer.gov]
- 3. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population -Dementia and Neurocognitive Disorders | Korea Science [koreascience.kr]
- 4. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetic polymorphism for translocator protein 18 kDa affects both in vitro and in vivo radioligand binding in human brain to this putative biomarker of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A blood-free modeling approach for the quantification of the blood-to-brain tracer exchange in TSPO PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of simplified methods for quantification of [18F]-DPA-714 using 3D whole-brain TSPO immunohistochemistry in a non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC - Blood sampling [turkupetcentre.net]
- 12. Whole-Body [18F]DPA-714 Kinetic Assessment Using PET/CT Scanner with Long Axial Field of View - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TPC - Reference input compartmental models [turkupetcentre.net]
- 15. martinos.org [martinos.org]
- 16. radiopaedia.org [radiopaedia.org]
- 17. thaiscience.info [thaiscience.info]
- 18. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. [18F]DPA-714 PET imaging of translocator protein TSPO (18 kDa) in the normal and excitotoxically-lesioned nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: DPA-714 for Monitoring Neuroinflammation in Multiple Sclerosis Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroinflammation is a key pathological feature of multiple sclerosis (MS), characterized by the activation of microglia and astrocytes. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is significantly upregulated in these activated glial cells, making it a prime biomarker for imaging neuroinflammatory processes. DPA-714 is a second-generation, high-affinity pyrazolopyrimidine ligand for TSPO.[1][2] When labeled with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F]DPA-714), it allows for the non-invasive, in vivo quantification and visualization of neuroinflammation using Positron Emission Tomography (PET).[3][4] This application note provides a summary of quantitative data, detailed experimental protocols, and conceptual diagrams for utilizing DPA-714 in preclinical MS models like Experimental Autoimmune Encephalomyelitis (EAE).
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies using DPA-714 in models of neuroinflammation.
Table 1: DPA-714 Binding Affinity This table presents the in vitro binding affinity of DPA-714 for TSPO compared to other common ligands. A lower Kᵢ value indicates higher affinity.
| Compound | Binding Affinity (Kᵢ, nM) | Source Tissue |
| DPA-714 | 7.0 ± 0.4 | Rat Kidney |
| DPA-713 | 4.7 ± 0.2 | Rat Kidney |
| PK11195 | 9.3 ± 0.5 | Rat Kidney |
| [1][2][3][5] |
Table 2: In Vivo [¹⁸F]DPA-714 Uptake in EAE Mouse Model This table shows the relative uptake of [¹⁸F]DPA-714 in brain regions of SJL/J mice with PLP-induced EAE during the acute phase, normalized to the frontal cortex.
| Brain Region | EAE Mice (Normalized Uptake ± SD) | Control Mice (Normalized Uptake ± SD) | P-value |
| Cerebellum | 1.885 ± 0.340 | (Data not specified) | < 0.02 |
| Brainstem | 1.972 ± 0.292 | (Data not specified) | < 0.02 |
| [6] |
Table 3: In Vivo [¹⁸F]DPA-714 Uptake in Cuprizone Mouse Model This table presents the tracer uptake, expressed as the percentage of injected dose per cubic centimeter (%ID/cc), in a demyelination model relevant to MS.
| Brain Region | 4 Weeks Post-Cuprizone (%ID/cc ± SD) | 6 Weeks Post-Cuprizone (%ID/cc ± SD) | Control (%ID/cc ± SD) |
| Corpus Callosum | 1.86 ± 0.23 | 1.71 ± 0.13 | 1.12 ± 0.12 |
| Hippocampus | 1.96 ± 0.28 | (Not specified) | 1.35 ± 0.14 |
| Thalamus | 1.59 ± 0.28 | (Not specified) | 1.01 ± 0.11 |
| [7] |
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of DPA-714 as a biomarker and a typical experimental workflow.
Caption: DPA-714 binds to TSPO upregulated on mitochondria of activated glia.
Caption: Experimental workflow for using DPA-714 in preclinical MS models.
Experimental Protocols
Protocol 1: In Vivo [¹⁸F]DPA-714 PET Imaging in Rodent MS Models
This protocol outlines the procedure for performing PET imaging on an EAE mouse model.
-
Animal Preparation:
-
Induce EAE in susceptible mice (e.g., C57BL/6 or SJL/J strains) using standard protocols (e.g., immunization with MOG₃₅₋₅₅ or PLP₁₃₉₋₁₅₁ peptide).
-
Perform imaging during the desired disease phase (e.g., acute phase, 12-16 days post-immunization).[6]
-
Anesthetize the animal using isoflurane (e.g., 2% in oxygen at 2 L/min) and maintain anesthesia throughout the procedure.[6] Place the animal on the scanner bed with temperature monitoring.
-
-
Radiotracer Administration:
-
Administer 5-10 MBq of [¹⁸F]DPA-714 via tail vein injection.[6] The total injection volume should be ≤ 200 µL.
-
-
PET Image Acquisition:
-
Acquire dynamic or static images. For dynamic imaging, acquire data for 30-60 minutes immediately following injection.[6] For static imaging, a common uptake period is 40-60 minutes post-injection to allow for optimal target-to-background ratio.[8]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).
-
Co-register PET images with CT or a reference MRI atlas.
-
Define Regions of Interest (ROIs) on brain areas known to be affected in MS models, such as the cerebellum, brainstem, and spinal cord.[6][9]
-
Calculate tracer uptake, often expressed as Standardized Uptake Value (SUV) or as a ratio relative to a reference region with low specific binding (e.g., frontal cortex or muscle).[6][8]
-
Protocol 2: Ex Vivo Autoradiography for [¹⁸F]DPA-714
This protocol is used to confirm the microscopic localization of the PET signal.
-
Tissue Collection:
-
Following the final PET scan, euthanize the animal via an approved method.
-
Rapidly extract the brain and spinal cord.
-
Freeze the tissue immediately in isopentane cooled with dry ice and store at -80°C.
-
-
Sectioning:
-
Cut 20 µm-thick coronal or sagittal cryosections using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Exposure:
-
Place the dried sections in a light-tight cassette against a phosphor imaging plate or autoradiographic film.
-
Expose for a duration determined by the tissue radioactivity (typically several hours to overnight).
-
-
Imaging and Analysis:
Protocol 3: Immunohistochemistry (IHC) for TSPO and Glial Markers
This protocol allows for the cellular-level identification of TSPO expression.
-
Section Preparation:
-
Use adjacent sections to those used for autoradiography.
-
Fix the cryosections in cold 4% paraformaldehyde (PFA) for 10-15 minutes.
-
Wash sections in phosphate-buffered saline (PBS).
-
-
Antigen Retrieval and Blocking:
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with primary antibodies diluted in blocking buffer.
-
TSPO: Rabbit anti-TSPO (e.g., Abcam ab109497, 1:3000).[12]
-
Microglia/Macrophages: Rabbit or Goat anti-Iba1.
-
Astrocytes: Mouse anti-GFAP.
-
-
-
Secondary Antibody Incubation and Visualization:
-
Wash sections thoroughly in PBS.
-
Incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594, 647) for 1-2 hours at room temperature, protected from light.
-
Wash, counterstain nuclei with DAPI, and mount with an anti-fade mounting medium.
-
-
Microscopy:
References
- 1. DPA-714 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Imaging of Inflammation with the 18kDa Translocator Protein Ligand DPA-714 in Animal Models of Epilepsy and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. PET imaging of brain TSPO expression in a mouse model of Experimental Autoimmune Encephalomyelitis using [18F]DPA-714 [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Combined [(18)F]DPA-714 micro-positron emission tomography and autoradiography imaging of microglia activation after closed head injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of the translocator protein of 18 kDa by microglia, macrophages and astrocytes based on immunohistochemical localization in abnormal human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational imaging of TSPO reveals pronounced innate inflammation in human and murine CD8 T cell–mediated limbic encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative neuropathological assessment of translocator protein expression in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: [18F]DPA-714 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]DPA-714 is a second-generation radioligand that targets the 18 kDa Translocator Protein (TSPO), a mitochondrial protein increasingly recognized as a key biomarker for neuroinflammation. In the context of Alzheimer's disease (AD), the upregulation of TSPO in activated microglia and astrocytes provides a valuable tool for in vivo imaging of inflammatory processes using Positron Emission Tomography (PET). These application notes provide a comprehensive overview of the use of [18F]DPA-714 in AD research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action and Rationale for Use in Alzheimer's Disease
The translocator protein (TSPO) is located on the outer mitochondrial membrane of various cells, with low expression in the healthy brain, primarily in glial cells.[1][2] In response to brain injury and neuroinflammation, hallmarks of Alzheimer's disease, the expression of TSPO is significantly upregulated in activated microglia and reactive astrocytes.[3][4] This upregulation correlates with the progression of AD pathology, including the presence of amyloid-β (Aβ) plaques and hyperphosphorylated tau protein.[1][5]
[18F]DPA-714 is a potent and selective ligand for TSPO.[6] Its favorable properties, including high affinity and a better signal-to-noise ratio compared to first-generation TSPO radiotracers, make it a valuable tool for visualizing and quantifying neuroinflammation in the living brain.[7][8] By using PET imaging with [18F]DPA-714, researchers can non-invasively assess the extent and distribution of microglial and astrocytic activation, providing insights into the inflammatory component of AD and a potential biomarker for disease progression and therapeutic response.[7][9] Studies have shown a correlation between [18F]DPA-714 uptake and the severity of AD pathology, including Aβ and tau burden.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies using [18F]DPA-714 in the context of Alzheimer's disease.
Table 1: Preclinical [18F]DPA-714 PET Studies in Alzheimer's Disease Mouse Models
| Animal Model | Age (months) | Brain Region | Fold Increase in Uptake (AD vs. Control) | Reference |
| APP/PS1 | 12-13 | Cortex | ~1.44 | [7] |
| APP/PS1 | 12-13 | Hippocampus | ~1.59 | [7] |
| APP/PS1 | 15-16 | Cortex | ~1.42 | [7] |
| APP/PS1 | 15-16 | Hippocampus | ~1.63 | [7] |
| APP/PS1-21 | 9 | Cortex, Hippocampus, Striatum, Thalamus | Significant increase in SUVRCB (p < 0.01) | [10] |
SUVRCB: Standardized Uptake Value Ratio, with cerebellum as the reference region.
Table 2: Clinical [18F]DPA-714 PET Studies in Alzheimer's Disease Patients
| Patient Group | Brain Region | Measurement | Key Finding | Reference |
| Alzheimer's Disease | Temporo-parietal cortex | Binding Potential (BPND) | Significantly higher in AD patients compared to healthy controls. | [2] |
| Mild Cognitive Impairment (MCI) & AD | Global Brain Cortex, Frontal, Temporal, Occipital, Parietal Lobe, Hippocampus, Amygdala, PCC, Precuneus, Entorhinal Cortex | SUVR | Significantly increased SUVRs in aMCI and AD groups compared to healthy controls (P < 0.05). | [9] |
| Alzheimer's Disease | Various cortical regions | Volume of Distribution (VT) | No significant difference in VT between AD patients and healthy controls in one study, highlighting the need for TSPO genotyping. | [2] |
BPND: Non-displaceable Binding Potential; SUVR: Standardized Uptake Value Ratio; VT: Total Volume of Distribution.
Experimental Protocols
GMP-Compliant Radiosynthesis of [18F]DPA-714
This protocol outlines a common automated radiosynthesis method for [18F]DPA-714.
Materials:
-
Tosylate precursor of DPA-714
-
[18F]Fluoride
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Ethanol
-
Automated radiosynthesis module (e.g., Trasis AllinOne, IBA Synthera)[11][12]
-
HPLC for purification
-
Sep-Pak C18 cartridge for formulation
Procedure:
-
[18F]Fluoride Trapping and Elution: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation under a stream of nitrogen and vacuum at an elevated temperature.
-
Radiolabeling Reaction: Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a high temperature (e.g., 100-165°C) for a short duration (e.g., 5-10 minutes).[11][12]
-
Purification: After cooling, quench the reaction and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the [18F]DPA-714 fraction and reformulate it in a physiologically compatible solution (e.g., ethanol/saline) by trapping on a C18 cartridge, washing with water, and eluting with ethanol, followed by dilution with saline.[12]
-
Quality Control: Perform standard quality control tests, including radiochemical purity, specific activity, pH, and sterility.
Preclinical [18F]DPA-714 PET Imaging in Alzheimer's Disease Mouse Models
Animal Model:
-
Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) and age-matched wild-type controls are commonly used.[7][10]
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain body temperature.
-
Radiotracer Injection: Inject [18F]DPA-714 intravenously via the tail vein. The injected dose is typically in the range of 6-10 MBq.[10]
-
PET Scan Acquisition: Perform a dynamic PET scan for 60 minutes immediately following the injection using a small-animal PET scanner.[10]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).
-
Image Analysis:
-
Co-register the PET images with a magnetic resonance imaging (MRI) template for anatomical reference.
-
Define regions of interest (ROIs) for specific brain structures (e.g., cortex, hippocampus).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the standardized uptake value (SUV) or the standardized uptake value ratio (SUVR) using a reference region with low specific binding (e.g., cerebellum).[10]
-
Clinical [18F]DPA-714 PET Imaging in Alzheimer's Disease Patients
Participant Selection:
-
Recruit patients diagnosed with probable Alzheimer's disease and age-matched healthy controls.
-
Perform TSPO genotyping (for the rs6971 polymorphism) to classify participants as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs), as this polymorphism affects ligand binding.[13]
Procedure:
-
Participant Preparation: Participants should fast for at least 4 hours before the scan.
-
Radiotracer Injection: Administer [18F]DPA-714 intravenously as a bolus injection. The typical injected dose is around 185-250 MBq.[2][14]
-
PET Scan Acquisition: Perform a dynamic PET scan for 60-90 minutes starting at the time of injection.[8][9]
-
Image Reconstruction: Reconstruct the dynamic PET data using an iterative algorithm with corrections for attenuation, scatter, and randoms.
-
Image Analysis:
-
Co-register the PET images with the participant's structural MRI scan.
-
Define ROIs on the co-registered MRI for various brain regions.
-
Generate TACs for each ROI.
-
Perform kinetic modeling to estimate outcome measures such as the total volume of distribution (VT) or the non-displaceable binding potential (BPND). A reversible two-tissue compartment model is often the preferred kinetic model.[2] Alternatively, simplified methods like SUVR using the cerebellum as a reference region can be employed.[9]
-
Visualizations
Caption: TSPO signaling pathway in Alzheimer's Disease.
Caption: Experimental workflow for [18F]DPA-714 PET imaging.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The mitochondrial protein TSPO in Alzheimer’s disease: relation to the severity of AD pathology and the neuroinflammatory environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ppmi-info.org [ppmi-info.org]
- 14. Image Quantification for TSPO PET with a Novel Image-Derived Input Function Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Analysis of [¹⁸F]DPA-714 PET Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
[¹⁸F]DPA-714 is a second-generation positron emission tomography (PET) radioligand that targets the 18-kDa translocator protein (TSPO).[1][2] TSPO is predominantly located on the outer mitochondrial membrane and its expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[1][3][4][5] Consequently, PET imaging with [¹⁸F]DPA-714 provides a non-invasive method to visualize and quantify neuroinflammatory processes in a variety of central nervous system (CNS) disorders, including Alzheimer's disease, stroke, and epilepsy.[6][7][8][9][10] Accurate quantification of the [¹⁸F]DPA-714 signal is crucial for longitudinal studies, evaluating disease progression, and assessing the efficacy of anti-inflammatory therapies.[6][11]
This document provides detailed protocols for the quantitative analysis of [¹⁸F]DPA-714 PET data, summarizes key quantitative values from the literature, and presents diagrams of the associated biological pathway and experimental workflows.
Experimental Protocols
Radiotracer Administration
-
Subject Preparation: Subjects should be informed about the procedure and provide written consent. For animal studies, all procedures must be approved by an institutional animal care and use committee.
-
Genotyping: Due to a common single nucleotide polymorphism (rs6971) in the TSPO gene, subjects have different binding affinities (high-affinity binders, HABs; mixed-affinity binders, MABs; and low-affinity binders, LABs). Genotyping is essential for accurate interpretation of the data, and LABs are often excluded from studies.
-
Radiotracer Injection: [¹⁸F]DPA-714 is administered as an intravenous (IV) bolus injection.[12] The injected dose is typically around 185-250 MBq for human studies, adjusted for subject weight.[2][12] For preclinical studies in rodents, a dose of ~150 µCi is common.[13]
PET Image Acquisition
-
Scanner: A high-resolution PET scanner or a combined PET/CT or PET/MRI system is used.[12]
-
Dynamic vs. Static Scanning:
-
Dynamic Scanning (for Kinetic Modeling): This is the most comprehensive approach. Data acquisition starts simultaneously with the IV bolus injection and continues for an extended period, typically 60 to 90 minutes or even up to 150 minutes for human brain studies.[2][12][14] The acquired data is framed into a sequence of time intervals (e.g., 15x4s, 4x30s, 2x60s, etc.).[14] This method is required for full kinetic modeling.
-
Static Scanning (for SUV/SUVR): For a simpler, less invasive approach, a static scan can be performed. This involves a single acquisition for a fixed duration (e.g., 15-20 minutes) at a time when the tracer uptake has reached a relative equilibrium, typically 50-60 minutes post-injection.[11][13]
-
-
Attenuation Correction: Attenuation correction is performed using a CT scan or, in PET/MRI systems, an MR-based method.[12][14]
Image Pre-processing and Analysis
-
Image Reconstruction: PET data is corrected for decay, scatter, and attenuation, and reconstructed using an appropriate algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
-
Co-registration: The dynamic or static PET images are co-registered to a high-resolution anatomical MRI (T1-weighted) of the subject. This allows for accurate delineation of anatomical regions of interest (ROIs).
-
Region of Interest (ROI) Definition: ROIs for various brain structures (e.g., cortex, hippocampus, thalamus, cerebellum) are defined on the co-registered MRI using an automated anatomical labeling atlas or manual delineation.[15]
-
Time-Activity Curve (TAC) Generation: For dynamic scans, the mean radioactivity concentration within each ROI is calculated for each time frame to generate time-activity curves (TACs).
Quantitative Analysis Methods
This is the gold standard for absolute quantification, providing the total volume of distribution (Vₜ), which reflects the total tracer concentration in a region relative to plasma.
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are taken throughout the dynamic scan to measure the concentration of [¹⁸F]DPA-714 in arterial plasma over time, creating an arterial input function (AIF).[2]
-
Metabolite Correction: Plasma samples are analyzed (e.g., using HPLC) to determine the fraction of unchanged ("parent") radiotracer versus radioactive metabolites over time.[16] The AIF is then corrected to generate a metabolite-corrected plasma input function.[14]
-
Compartmental Modeling: The tissue TACs and the metabolite-corrected AIF are fitted to a compartmental model. The reversible two-tissue compartment model (2TCM) with a blood volume parameter is often the preferred model for describing [¹⁸F]DPA-714 kinetics in the brain.[2][16][17] This model estimates micro-parameters (K₁, k₂, k₃, k₄) and the macro-parameter Vₜ.
These methods avoid arterial sampling by using a "pseudo-reference" region—an area with negligible specific binding—to estimate non-displaceable binding. For [¹⁸F]DPA-714, the cerebellar gray matter is often used for this purpose.[2][15][17]
-
Model Selection: The Simplified Reference Tissue Model (SRTM) or its two-basis function implementation (SRTM2) can be used.[18]
-
Parameter Estimation: The model is fitted to the TACs of the target ROIs and the reference region to directly estimate the binding potential (BP_ND_). BP_ND_ is a measure of the density of available TSPO sites.
This is the simplest semi-quantitative method, particularly useful for static scans.
-
SUV Calculation: The SUV is calculated as the decay-corrected tissue radioactivity concentration at a given time point, normalized by the injected dose and the subject's body weight.[19][20][21]
-
Formula: SUV = [Tissue Radioactivity (MBq/mL)] / [Injected Dose (MBq) / Body Weight (kg)]
-
-
SUVR Calculation: To account for inter-subject variability in tracer delivery and clearance, an SUV ratio (SUVR) is often calculated by normalizing the SUV of a target region to the SUV of a pseudo-reference region (e.g., cerebellar gray matter).[22]
-
Formula: SUVR = SUV_Target Region_ / SUV_Reference Region_
-
Quantitative Data Summary
The following tables summarize typical quantitative values for [¹⁸F]DPA-714 in human brain studies. Values can vary based on the quantification method, subject population, and TSPO genotype.
Table 1: [¹⁸F]DPA-714 Total Volume of Distribution (Vₜ, mL·cm⁻³) in Healthy Controls (2TCM with Arterial Input)
| Brain Region | Vₜ (HABs) | Vₜ (MABs) | Reference |
| Thalamus | 5.8 ± 0.7 | 4.1 ± 0.5 | [16] |
| Gray Matter | 4.3 ± 0.5 | 3.1 ± 0.3 | [16] |
| Cerebellum | 3.2 ± 0.4 | 2.4 ± 0.2 | [16] |
| Hippocampus | 4.1 ± 0.6 | 2.9 ± 0.3 | [16] |
| White Matter | 3.5 ± 0.5 | 2.6 ± 0.2 | [16] |
| (Values are presented as Mean ± SD. HABs: High-Affinity Binders; MABs: Mixed-Affinity Binders) |
Table 2: [¹⁸F]DPA-714 Vₜ in Alzheimer's Disease (AD) vs. Healthy Controls (HC)
| Brain Region | Vₜ in AD Patients | Vₜ in HC | Reference |
| Frontal Cortex | 4.10 ± 0.75 | 3.69 ± 0.67 | [2] |
| Parietal Cortex | 4.41 ± 0.94 | 3.86 ± 0.70 | [2] |
| Temporal Cortex | 4.54 ± 0.81 | 4.02 ± 0.69 | [2] |
| Hippocampus | 4.08 ± 0.77 | 3.66 ± 0.61 | [2] |
| Cerebellar Gray Matter | 3.20 ± 0.52 | 3.06 ± 0.44 | [2] |
| (Values are presented as Mean ± SD. Note: This study found no statistically significant difference for separating individual AD patients from HCs without considering TSPO genotype.)[2] |
Table 3: Preclinical [¹⁸F]DPA-714 Uptake (SUV) in Mice
| Region | Normalized SUVmean | Reference |
| Brain | 1.6 ± 0.6 | [13] |
| Heart | 7.8 ± 4.2 | [13] |
| (Values normalized to muscle SUVmean. Presented as Mean ± SD.) |
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships in Quantification
References
- 1. In Vivo TSPO Signal and Neuroinflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging neuroinflammation with TSPO: A new perspective on the cellular sources and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]DPA-714 PET Imaging of AMD3100 Treatment in a Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific imaging of inflammation with the 18 kDa translocator protein ligand DPA-714 in animal models of epilepsy and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Early and protective microglial activation in Alzheimer's disease: a prospective study using 18F-DPA-714 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualization of Thromboinflammation by 18F-DPA-714 PET in a Stroke Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Assessment of simplified methods for quantification of [18F]-DPA-714 using 3D whole-brain TSPO immunohistochemistry in a non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. TPC - SUV [turkupetcentre.net]
- 20. Standardized uptake value - Wikipedia [en.wikipedia.org]
- 21. radiopaedia.org [radiopaedia.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for DPA-714 Autoradiography in Post-Mortem Tissue Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DPA-714 in autoradiography for the analysis of post-mortem tissue. DPA-714 is a high-affinity radioligand for the 18-kDa translocator protein (TSPO), a biomarker primarily located on the outer mitochondrial membrane of activated microglia and other cell types. Upregulation of TSPO is associated with neuroinflammation, making DPA-714 a valuable tool for studying neurodegenerative diseases, traumatic brain injury, stroke, and other central nervous system (CNS) disorders.
Introduction to DPA-714 and TSPO
The translocator protein (TSPO) is involved in various cellular functions, including cholesterol transport, steroidogenesis, and the modulation of apoptosis and inflammatory responses.[1][2] In the healthy brain, TSPO expression is relatively low. However, in response to injury or disease, its expression is significantly upregulated in activated microglia, and to some extent in astrocytes, making it a sensitive marker of neuroinflammation.[1] DPA-714, available in both tritium ([³H]) and fluorine-18 ([¹⁸F]) labeled forms, binds with high specificity to TSPO, allowing for the visualization and quantification of its expression in tissue sections.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies using DPA-714 autoradiography to assess TSPO expression in different models of CNS pathology.
Table 1: [¹⁸F]DPA-714 Autoradiography in a Mouse Model of Traumatic Brain Injury (TBI)
| Time Post-TBI | Brain Region | TBI/Normal Tissue Ratio (Mean ± SD) | Reference |
| Day 7 | Focal Lesion | 12.8 ± 6.0 | [4] |
| Day 16 | Focal Lesion | 9.8 (Median) | [4] |
| Day 7 | Mild TBI | 1.9 ± 0.7 | [4] |
| Day 7 | Sham | 1.0 ± 0.02 | [4] |
Table 2: [³H]DPA-714 Autoradiography in a Mouse Model of Stroke (tMCAO)
| Time Post-Stroke | Brain Region | Target-to-Background Ratio (Mean ± SEM) | Reference |
| 6 hours | Lesioned Tissue | ~1.19 | |
| 24 hours | Lesioned Tissue | ~1.19 | |
| 96 hours | Lesioned Tissue | 2.88 ± 0.20 | |
| 2 weeks | Lesioned Tissue | 3.63 ± 0.24 |
Table 3: [¹⁸F]DPA-714 Autoradiography in a Rat Model of Focal Cerebral Ischemia
| Time Post-Ischemia | Brain Region | Ipsilateral/Contralateral Ratio | Reference |
| Day 4 | Ischemic Core | Significantly Increased (P<0.01) | [5] |
| Day 7 | Ischemic Core | Significantly Increased (P<0.001) | [5] |
| Day 11 | Ischemic Core | Peak Binding (P<0.001) | [5] |
| Day 15 | Ischemic Core | Significantly Increased (P<0.001) | [5] |
| Day 21 | Ischemic Core | Significantly Increased (P<0.05) | [5] |
Experimental Protocols
This section provides detailed methodologies for performing DPA-714 autoradiography on post-mortem tissue sections.
Protocol 1: In Vitro Autoradiography with [³H]DPA-714
This protocol is adapted for frozen post-mortem brain sections.
1. Tissue Preparation:
-
Sacrifice the animal and rapidly remove the brain.
-
Snap-freeze the brain in isopentane cooled with liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 20 µm thick coronal sections and thaw-mount them onto gelatin-coated or positively charged microscope slides.
-
Store the mounted sections at -80°C.
2. Incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the sections for 30 minutes in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.[6]
-
Incubate the sections with [³H]DPA-714 (e.g., 1-5 nM) in an incubation buffer (e.g., 50 mM Tris-HCl with 0.1% BSA, pH 7.4) for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate an adjacent set of sections in the same solution containing an excess of a non-labeled TSPO ligand (e.g., 10 µM PK11195 or unlabeled DPA-714).[6]
3. Washing:
-
After incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform three short washes (e.g., 2-5 minutes each) in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Follow with a brief dip in ice-cold distilled water to remove buffer salts.[7]
4. Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards for quantification.
-
Expose for an appropriate duration (typically 2-4 weeks for [³H]DPA-714, depending on the tissue and radioactivity).
5. Data Acquisition and Analysis:
-
Scan the imaging plate using a phosphor imager or develop the film.
-
Quantify the signal intensity in regions of interest (ROIs) using image analysis software (e.g., AMIDE Medical Image Data Examiner).[4]
-
Convert the signal intensity to radioactivity concentration (e.g., nCi/mg tissue equivalent) using the calibration curve generated from the standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
Protocol 2: Ex Vivo Autoradiography with [¹⁸F]DPA-714
This protocol is for tissues from animals that have been administered [¹⁸F]DPA-714 in vivo.
1. In Vivo Administration:
-
Anesthetize the animal (e.g., with isoflurane).
-
Inject [¹⁸F]DPA-714 intravenously (e.g., via the tail vein) at a suitable dose (e.g., 7-10 MBq for a mouse).[4]
-
Allow for a predetermined uptake period (e.g., 40-60 minutes).[4]
2. Tissue Collection and Preparation:
-
At the end of the uptake period, sacrifice the animal by an approved method (e.g., CO2 inhalation followed by decapitation).
-
Rapidly remove the brain and snap-freeze it in isopentane cooled on dry ice.[4]
-
Store the frozen brain at -80°C.
-
Cut 18-20 µm thick coronal sections using a cryostat and thaw-mount them onto microscope slides.[4]
3. Exposure and Data Acquisition:
-
Dry the sections.
-
Expose the dried sections to a phosphor imaging plate. The exposure time for [¹⁸F] is significantly shorter than for [³H] (typically overnight).[8]
-
Scan the imaging plate using a phosphor imager.
4. Data Analysis:
-
Define ROIs on the autoradiograms.
-
Quantify the radioactivity in each ROI.
-
For semi-quantitative analysis, calculate a ratio of the signal in a region of interest to a reference region with low TSPO expression (e.g., cerebellum in some contexts) or to the contralateral hemisphere in lesion models.[4]
Visualizations
TSPO Signaling and Function
The following diagram illustrates the key functions and interactions of the translocator protein (TSPO) at the outer mitochondrial membrane.
Caption: TSPO's role in mitochondrial cholesterol transport and cellular functions.
Experimental Workflow for DPA-714 Autoradiography
The diagram below outlines the major steps involved in performing DPA-714 autoradiography on post-mortem tissue.
Caption: Workflow for DPA-714 in vitro autoradiography of post-mortem tissue.
References
- 1. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]
- 2. Translocator protein - Wikipedia [en.wikipedia.org]
- 3. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined [18F]DPA-714 micro-positron emission tomography and autoradiography imaging of microglia activation after closed head injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the PBR/TSPO radioligand [18F]DPA-714 in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoradiography [fz-juelich.de]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Ordesekimab Clinical Trials: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of ordesekimab.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with ordesekimab.
Patient Recruitment and Trial Design
Question: We are experiencing slow patient enrollment for our refractory celiac disease (RCD-II) trial with ordesekimab. What strategies can we implement to improve recruitment?
Answer: Recruiting patients for rare diseases like RCD-II is a known challenge.[1] Consider the following strategies:
-
Collaborate with Patient Advocacy Groups: Partnering with organizations such as Beyond Celiac can help raise awareness about the trial and connect you with potential participants.[2]
-
Physician Education and Referral Networks: Many physicians may be unaware of ongoing trials.[3] Educate gastroenterologists and pathologists about the trial's inclusion criteria and the importance of referring eligible patients. Establishing a clear referral process can streamline enrollment.
-
Leverage Real-World Data: Utilize real-world data from electronic health records, claims data, and patient registries to identify geographic clusters of potential patients and target recruitment efforts more effectively.[4]
-
Simplify and Clarify Patient-Facing Materials: Ensure that all trial information is easy to understand for patients, who may be overwhelmed by their diagnosis. Clearly explain the potential benefits and risks of participation.
-
Address Patient Concerns: Be prepared to address common patient concerns, such as fear of side effects, the burden of travel for trial visits, and mistrust in clinical research.[1][5] Offering travel reimbursement and clear communication can help mitigate these concerns.
Question: The primary endpoint in the Phase 2a trial for refractory celiac disease (NCT02633020), the change in aberrant intraepithelial lymphocytes (IELs), was not met. What is the rationale for this endpoint, and what are the implications for future trial designs?
Answer: The rationale for using the change in the percentage of aberrant IELs as the primary endpoint is based on the pathophysiology of RCD-II, where an expansion of these aberrant lymphocytes is a hallmark of the disease.[6] The expectation was that ordesekimab, by blocking IL-15 signaling, would reduce this aberrant population.
While the primary endpoint was not met in the NCT02633020 study, with a least square mean difference of -4.85% (90% CI -30.26 to 20.56; p=0.75) between the ordesekimab and placebo groups at 12 weeks, some positive effects on symptoms were observed.[7] For future trials, consider the following:
-
Refining the Primary Endpoint: While biologically relevant, the change in aberrant IELs may not fully capture the clinical benefit. A composite endpoint that includes both a biomarker and a clinical symptom score could be more comprehensive.
-
Patient Stratification: RCD-II is a heterogeneous disease. Future trials could benefit from stratifying patients based on baseline characteristics, such as the level of aberrant IELs or specific genetic markers, to identify a subpopulation more likely to respond to ordesekimab.
-
Longer Treatment Duration: A 10-week treatment period may not be sufficient to observe significant changes in the intestinal mucosa. A longer trial duration could be necessary to demonstrate efficacy.
Question: What are the challenges associated with using the Vitiligo Area Scoring Index (VASI) as a primary endpoint in vitiligo clinical trials, and how can we ensure consistency in its measurement?
Answer: The Vitiligo Area Scoring Index (VASI) is a commonly used tool, but its application can be challenging.[8] Potential issues include:
-
Inter-rater and Intra-rater Variability: Different assessors may score the same patient differently, and the same assessor may score inconsistently over time.[9]
-
Time-Consuming: Performing a detailed VASI assessment can be time-intensive, especially for patients with extensive vitiligo.[10]
-
Defining Meaningful Change: Establishing what constitutes a clinically meaningful improvement for patients can be subjective.[1][11]
To improve consistency:
-
Standardized Training and Calibration: All assessors should undergo rigorous training on the VASI scoring system, including practice on standardized patient images. Regular calibration exercises can help maintain consistency.[9]
-
Use of Digital Imaging: Standardized digital photography can supplement in-person assessments and provide a permanent record for review and centralized scoring.[10]
-
Centralized Reading: Having a central, blinded reader or a small group of calibrated readers score all images can significantly reduce inter-rater variability.
Drug Product and Manufacturing
Question: We have observed lot-to-lot variability in the high mannose (HM) glycan levels of our ordesekimab drug product. Could this impact the clinical trial results?
Answer: Yes, variations in post-translational modifications like glycosylation can potentially affect the efficacy and safety of a monoclonal antibody.[12][13] Specifically, changes in high mannose levels on the Fc region could theoretically modulate antibody-dependent cell-mediated cytotoxicity (ADCC).[12][13]
However, a case study on ordesekimab evaluated this specific issue and found no evidence that the observed variations in HM levels resulted in a discernible impact on ADCC activity in either in vivo or in vitro studies.[12][13] Nonclinical and clinical data showed no signs of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[12]
Troubleshooting Steps:
-
Characterize the Variability: Thoroughly characterize the glycan profiles of each manufacturing lot to understand the range of variability.
-
In Vitro Functional Assays: Conduct in vitro assays, such as ADCC assays, to assess the functional impact of the observed glycan variations.
-
Monitor Clinical Safety Data: Closely monitor clinical safety data for any unexpected adverse events that could be related to changes in the drug product.
-
Maintain Tight Manufacturing Controls: Implement robust process controls during manufacturing to minimize lot-to-lot variability.[14][15][16]
Data from Ordesekimab Clinical Trials
Table 1: Efficacy and Safety Data from a Phase 2a Study of Ordesekimab in Refractory Celiac Disease Type 2 (NCT02633020)
| Endpoint | Ordesekimab (n=19) | Placebo (n=9) | p-value |
| Primary Endpoint | |||
| Change from Baseline in Aberrant IELs (%) | -4.85 (90% CI -30.26 to 20.56) | 0.75 | |
| Secondary Endpoints | |||
| Change in Aberrant IELs with respect to epithelial cells (%) | -38.22 (90% CI -95.73 to 19.29) | 0.18 | |
| Change in Marsh Score | 0.09 (95% CI -1.60 to 1.90) | 0.92 | |
| Change in Villous Height to Crypt Depth Ratio | 10.67 (95% CI -38.97 to 60.31) | 0.66 | |
| Change in Total IEL Count | -12.73 (95% CI -77.57 to 52.12) | 0.69 | |
| Adverse Events | |||
| Any Treatment-Emergent Adverse Event | 17 (89%) | 8 (89%) | |
| Serious Adverse Events | 5 (26%) | 1 (11%) | |
| Nasopharyngitis | 8 (42%) | 1 (11%) |
Data sourced from a randomized, double-blind, placebo-controlled, phase 2a study in adults with refractory celiac disease type 2.[7][17]
Table 2: Overview of a Phase 2a Study of Ordesekimab in Vitiligo (NCT04338581)
| Parameter | Description |
| Official Title | Evaluation of AMG 714 for Vitiligo: A Phase 2a Randomized Double Blind Placebo Controlled Trial |
| Condition | Vitiligo |
| Intervention | Ordesekimab (AMG 714) 300 mg subcutaneously every 2 weeks for 10 weeks |
| Primary Endpoint | ≥25% improvement from Baseline in Face Vitiligo Area Scoring Index (F-VASI) score |
| Status | Completed |
Further quantitative data from this trial is pending publication.
Experimental Protocols
Protocol: Isolation and Flow Cytometry Analysis of Intraepithelial Lymphocytes (IELs) from Intestinal Biopsies
This protocol is adapted from standard methods for IEL isolation and analysis.[18][19][20][21]
1. Reagents and Materials:
-
HBSS (Hank's Balanced Salt Solution)
-
FBS (Fetal Bovine Serum)
-
EDTA (Ethylenediaminetetraacetic acid)
-
DTT (Dithiothreitol)
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Percoll
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-TCRγδ, anti-CD103, anti-EpCAM, anti-CD45)
-
Flow cytometer
2. Procedure:
-
Biopsy Collection and Preparation:
-
Collect fresh intestinal biopsies in cold HBSS.
-
Wash the biopsies multiple times with HBSS to remove mucus and debris.
-
Cut the biopsies into small pieces (1-2 mm).
-
-
Epithelial Layer Dissociation (First Incubation):
-
Incubate the tissue pieces in HBSS containing 5 mM EDTA and 1 mM DTT for 20-30 minutes at 37°C with gentle shaking.
-
Vortex the suspension for 10 seconds and collect the supernatant containing the epithelial cells and IELs.
-
Repeat this step 2-3 times.
-
-
Lamina Propria Digestion (Second Incubation):
-
The remaining tissue can be further digested with Collagenase D and DNase I in RPMI-1640 to isolate lamina propria lymphocytes (optional).
-
-
IEL Enrichment:
-
Pool the supernatants from the EDTA/DTT incubations.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Wash the cells with RPMI-1640.
-
Resuspend the cells in 40% Percoll and layer over an 80% Percoll gradient.
-
Centrifuge at 600 x g for 20 minutes at room temperature without brake.
-
Collect the IELs from the interface of the 40% and 80% Percoll layers.
-
-
Flow Cytometry Staining and Analysis:
-
Wash the enriched IELs with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify aberrant IEL populations based on their specific marker expression (e.g., surface CD3-, cytoplasmic CD3+, abnormal TCR expression).
-
Visualizations
Caption: Mechanism of action of ordesekimab.
Caption: Workflow for a refractory celiac disease clinical trial.
Caption: Logical relationships of challenges in ordesekimab trials.
References
- 1. skincurriculum.com [skincurriculum.com]
- 2. beyondceliac.org [beyondceliac.org]
- 3. davitaclinicalresearch.com [davitaclinicalresearch.com]
- 4. Tackling Patient Recruitment Challenges with Data | Citeline [citeline.com]
- 5. innovativetrials.com [innovativetrials.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Ordesekimab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Disease Severity Indexes and Treatment Evaluation Criteria in Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Meaningful Changes in What Matters to Individuals with Vitiligo: Content Validity and Meaningful Change Thresholds of the Vitiligo Area Scoring Index (VASI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancing Monoclonal Antibody Manufacturing: Process Optimization, Cost Reduction Strategies, and Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avantorsciences.com [avantorsciences.com]
- 16. susupport.com [susupport.com]
- 17. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation, Characterization, and Culture of Intestinal Intraepithelial Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads [bio-protocol.org]
- 20. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads [en.bio-protocol.org]
- 21. Standardized Flow Cytometry Method for Absolute Counting of Intraepithelial Lymphocytes in the Intestinal Mucosa Using TruCountTM Beads - PMC [pmc.ncbi.nlm.nih.gov]
AMG 714 stability and formulation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and formulation of AMG 714 (Ordesekimab), a fully human IgG1κ anti-interleukin-15 (IL-15) monoclonal antibody. As specific stability and formulation data for AMG 714 are not publicly available, this guide provides information based on the general characteristics of human IgG1 antibodies and published data on related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a human IgG1 antibody like AMG 714?
A1: The primary stability concerns for IgG1 monoclonal antibodies (mAbs) such as AMG 714 include:
-
Physical Instability: This primarily involves aggregation, where antibody monomers associate to form dimers, trimers, and larger insoluble aggregates. Aggregation can be triggered by thermal stress, mechanical stress (e.g., agitation), and exposure to interfaces.
-
Chemical Instability: Common chemical degradation pathways for mAbs include:
-
Deamidation: The conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp), which can alter the antibody's charge and potentially its structure and function.[1][2][3]
-
Oxidation: Methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be induced by exposure to light, oxygen, and trace metals.
-
Fragmentation: Cleavage of the peptide backbone, particularly in the hinge region, can lead to the formation of antibody fragments.
-
Q2: What formulation considerations are important for an anti-IL-15 IgG1 antibody?
A2: While the specific formulation for AMG 714 is proprietary, a biosimilar of ordesekimab is formulated in a sodium phosphate buffer containing glycine and saccharose as stabilizing agents.[4] General formulation strategies for IgG1 antibodies aim to maintain the native conformation and prevent degradation. Key components often include:
-
Buffering Agents: To maintain a stable pH, typically in the range of 5.0 to 7.0.
-
Stabilizers/Excipients: Sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), and amino acids (e.g., glycine, arginine) are commonly used to protect the antibody from degradation during freezing, drying, and storage.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are often included in small amounts to prevent surface-induced aggregation and denaturation.
Q3: How does temperature affect the stability of IgG1 antibodies?
A3: Temperature is a critical factor influencing the stability of IgG1 antibodies.
-
Elevated Temperatures: Can lead to an accelerated rate of both physical and chemical degradation. Thermal stress can induce unfolding of the antibody domains, making them more prone to aggregation.[5][6][7]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, particularly if the formulation is not optimized with cryoprotectants.
Troubleshooting Guides
Issue 1: Observing Aggregation in AMG 714 Samples
Q: My AMG 714 sample shows an increase in aggregates when analyzed by size-exclusion chromatography (SEC). What are the potential causes and how can I troubleshoot this?
A: An increase in aggregation can be due to several factors. The following table summarizes potential causes and suggested troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Thermal Stress | - Store the antibody at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).- Avoid repeated temperature fluctuations. |
| Mechanical Stress | - Handle the antibody solution gently; avoid vigorous shaking or vortexing.- Use appropriate pipetting techniques to minimize shear stress. |
| Inappropriate Buffer Conditions | - Ensure the pH of the buffer is within the optimal range for IgG1 stability (typically pH 5.0-7.0).- Evaluate the ionic strength of the buffer; both very low and very high salt concentrations can sometimes promote aggregation. |
| Freeze-Thaw Stress | - Aliquot the antibody into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Ensure the formulation contains appropriate cryoprotectants if freezing is necessary. |
| High Protein Concentration | - If working with highly concentrated solutions, be aware that the propensity for aggregation increases.[5][6]- Consider optimizing the formulation with stabilizers that enhance solubility at high concentrations. |
Issue 2: Detecting Charge Variants Suggestive of Deamidation
Q: I am observing acidic charge variants in my AMG 714 sample using ion-exchange chromatography (IEX). Could this be deamidation, and how can I confirm it?
A: The appearance of acidic charge variants is often indicative of deamidation. Here is a guide to addressing this issue.
Experimental Protocol: Peptide Mapping Mass Spectrometry to Confirm Deamidation
-
Enzymatic Digestion:
-
Treat a known amount of the antibody with a protease (e.g., trypsin) under denaturing conditions to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the known amino acid sequence of AMG 714.
-
Identify peptides that show a +1 Da mass shift, which is characteristic of the conversion of an asparagine residue to an aspartic or isoaspartic acid.
-
The fragmentation pattern in the MS/MS spectrum can pinpoint the exact location of the deamidation.
-
| Troubleshooting Steps for Deamidation |
| pH and Temperature Control: Deamidation is highly dependent on pH and temperature.[1][2] Storing the antibody at a lower pH and temperature can significantly slow down the rate of deamidation. |
| Buffer Composition: Certain buffer species can influence the rate of deamidation. If deamidation is a persistent issue, a buffer screen may be necessary to identify a more stabilizing formulation. |
| Site-Directed Mutagenesis (for research purposes): If a specific deamidation site is identified as being critical for stability or function, and if feasible within the research context, mutating the liable asparagine residue to another amino acid (e.g., glutamine or asparagine) could be considered to enhance stability. |
Visualizations
Caption: Mechanism of action of AMG 714.
Caption: General workflow for antibody stability testing.
Caption: Decision tree for troubleshooting aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijcea.org [ijcea.org]
Troubleshooting AMG 714 In Vivo Study Inconsistencies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering inconsistencies in in vivo studies involving AMG 714 (also known as ordesekimab or PRV-015), a monoclonal antibody targeting interleukin-15 (IL-15).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMG 714?
A1: AMG 714 is a human monoclonal antibody that specifically targets and neutralizes interleukin-15 (IL-15). It functions by blocking the binding of IL-15 to the IL-2 receptor beta (IL-2Rβ) and common gamma (γc) chains.[1][2][3] This prevents the downstream signaling that leads to the proliferation and activation of immune cells, such as intraepithelial lymphocytes (IELs), which are implicated in the pathogenesis of conditions like celiac disease.[1][4] Notably, AMG 714 does not prevent IL-15 from binding to the IL-15 receptor alpha (IL-15Rα) chain.[1][2][3]
Q2: What are the reported inconsistencies in AMG 714 studies?
A2: Clinical trials with AMG 714 in celiac disease patients have shown some discordant results. While the drug did not consistently prevent gluten-induced mucosal injury (as measured by the villous height-to-crypt depth ratio), it did show positive effects on clinical symptoms, particularly diarrhea, and a reduction in the density of intraepithelial lymphocytes in some patient groups.[5][6][7][8][9] This discrepancy between histological and symptomatic outcomes is a key inconsistency.
Q3: Is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) a factor in AMG 714's mechanism or a source of inconsistency?
A3: The potential for AMG 714 to induce ADCC has been investigated. However, studies have concluded that ADCC is not a significant liability or contributor to the pharmacological effect of AMG 714.[1][2][3] Nonclinical and clinical data have not shown evidence of monocyte depletion or cytotoxicity in organs with high IL-15Rα expression.[1][3]
Troubleshooting Guide for In Vivo Studies
Researchers may encounter variability in efficacy, unexpected phenotypes, or a lack of response in animal models. This guide provides a structured approach to troubleshooting these issues.
Problem 1: Suboptimal or Inconsistent Efficacy
If you are observing lower-than-expected efficacy or high variability between subjects, consider the following factors:
| Potential Cause | Troubleshooting Steps |
| Antibody Dosing and Administration | - Verify Dose Calculation: Double-check calculations for dose per body weight. Ensure accurate measurement and dilution of the antibody. - Optimize Route of Administration: While clinical trials have used subcutaneous and intravenous routes, the optimal route for your animal model may differ.[5][6][10] Consider the pharmacokinetics of the antibody in your specific model. For general guidance on administration routes in rodents, refer to established protocols.[11] - Check Injection Technique: Improper injection technique can lead to variability in absorption and bioavailability. Ensure proper training and consistent administration.[11] |
| Animal Model Characteristics | - Species Specificity: Ensure the AMG 714 antibody has cross-reactivity with the IL-15 of your chosen animal model. - Disease Model Induction: Inconsistency in the induction of the disease model (e.g., timing and dose of gluten challenge in a celiac model) can lead to variable responses to treatment. Standardize your disease induction protocol. - Baseline Disease Severity: High variability in baseline disease severity can mask treatment effects. Stratify animals based on baseline measurements before treatment allocation. |
| Antibody Integrity | - Storage and Handling: Improper storage, including repeated freeze-thaw cycles, can compromise antibody activity.[12] Store AMG 714 according to the manufacturer's instructions. - Lot-to-Lot Variability: Variations in manufacturing, such as differences in glycan profiles, can potentially affect antibody function, although studies on AMG 714 suggest ADCC is not impacted by high mannose variants.[1][3] If you suspect lot-to-lot variability, contact the supplier and consider testing a new lot. |
Problem 2: Discrepancy Between Histological and Functional Readouts
Similar to the clinical findings, you may observe an improvement in functional readouts (e.g., reduced symptoms) without a corresponding improvement in histology.
| Potential Cause | Troubleshooting Steps |
| Timing of Analysis | - Delayed Histological Recovery: Histological changes may take longer to manifest than functional improvements. Consider including later time points in your study design to assess histological recovery. - Acute vs. Chronic Effects: The initial response to treatment may be primarily functional. Chronic dosing might be required to observe significant histological changes. |
| Sensitivity of Readouts | - Refine Histological Scoring: Ensure your histological scoring method is sensitive enough to detect subtle changes. Consider quantitative image analysis to reduce subjectivity. - Expand Molecular Analyses: Supplement histology with molecular analyses such as gene expression profiling of inflammatory markers or flow cytometry of immune cell populations in the target tissue. This can provide a more nuanced understanding of the treatment effect. |
| Complex Pathophysiology | - IL-15 Independent Pathways: The disease model may involve pathways that are not solely dependent on IL-15. Consider investigating other relevant signaling pathways that might contribute to the observed phenotype. |
Experimental Protocols
While specific preclinical protocols for AMG 714 are not publicly detailed, the following outlines a general workflow for an in vivo study based on clinical trial designs.
General In Vivo Study Workflow
Caption: A generalized workflow for an in vivo study of AMG 714.
Signaling Pathway
AMG 714 Mechanism of Action
Caption: Mechanism of action of AMG 714 in blocking IL-15 signaling.
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from phase 2a clinical trials of AMG 714 in celiac disease, which may help inform expected effect sizes in preclinical models.
Table 1: Change in Villous Height to Crypt Depth (VHCD) Ratio
| Study Population | Treatment Group | N | Baseline VHCD (Mean) | Change from Baseline (LS Mean Difference vs. Placebo) | p-value |
| Celiac Disease (Gluten Challenge)[5][9] | 150 mg AMG 714 | 22 | - | -2.49% | 0.73 |
| 300 mg AMG 714 | 22 | - | 6.39% | 0.34 | |
| Placebo | 20 | - | - | - | |
| Refractory Celiac Disease Type 2[6][7] | AMG 714 (8 mg/kg) | 19 | - | 10.67% | 0.66 |
| Placebo | 9 | - | - | - |
Table 2: Change in Intraepithelial Lymphocyte (IEL) Density
| Study Population | Treatment Group | N | Endpoint | Change vs. Placebo (LS Mean Difference) | p-value |
| Celiac Disease (Gluten Challenge)[5][9] | 300 mg AMG 714 | 22 | CD3+ IELs | -41.24% | 0.03 |
| Refractory Celiac Disease Type 2[6][7][10] | AMG 714 (8 mg/kg) | 19 | Aberrant IELs | -4.85% | 0.75 |
Table 3: Symptom Improvement
| Study Population | Treatment Group | N | Endpoint | Outcome | p-value |
| Celiac Disease (Gluten Challenge)[5] | 150 mg AMG 714 | 22 | Diarrhea (BSFS) | Ameliorated | 0.01 |
| 300 mg AMG 714 | 22 | Diarrhea (BSFS) | Ameliorated | 0.0002 | |
| Refractory Celiac Disease Type 2[6][7] | AMG 714 (8 mg/kg) | 19 | Diarrhea (BSFS) | Proportion of patients with diarrhea decreased | 0.0008 |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celiac.org [celiac.org]
- 5. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - [medicinesresources.nhs.uk]
- 9. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 12. Why Is My Antibody Not Working? [antibodies-online.com]
Technical Support Center: Ordesekimab Manufacturing and In-Process Control
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ordesekimab, a human IgG1 monoclonal antibody that targets interleukin-15 (IL-15).[1][2] Ordesekimab functions by binding to and neutralizing IL-15, which prevents the pro-inflammatory signaling that is characteristic of certain autoimmune diseases and cancers.[1]
The following sections offer troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the manufacturing and experimental use of ordesekimab.
Troubleshooting Guides
This section is designed to help users identify and resolve common issues that may arise during the ordesekimab manufacturing process.
Upstream Processing: Cell Culture
Issue: Low Cell Viability or Growth Rate in CHO Cell Culture
-
Possible Causes:
-
Troubleshooting Steps:
-
Verify Culture Parameters: Ensure that the pH, temperature, and dissolved oxygen levels are within the optimal range for the specific CHO cell line used.[5]
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Analyze Media Composition: Check for depletion of key nutrients, such as glucose, glutamine, and essential amino acids.[3]
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Monitor Metabolites: Measure lactate and ammonia concentrations. High levels can inhibit cell growth.[3]
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Test for Contamination: Regularly screen cultures for mycoplasma and other adventitious agents.[4]
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Review Cell Bank Handling: Ensure proper cryogenic storage and thawing procedures were followed.
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Issue: Low Ordesekimab Titer
-
Possible Causes:
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Suboptimal cell density at the time of harvest.
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Poor productivity of the CHO cell clone.
-
Inefficient gene expression.
-
Degradation of the expressed antibody by proteases.[6]
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Issues with the fed-batch strategy.
-
-
Troubleshooting Steps:
-
Optimize Harvest Time: Determine the optimal time for harvest based on cell density and viability.
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Cell Line Selection: Screen multiple clones to identify those with the highest productivity.
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Media and Feed Optimization: Adjust the composition of the culture medium and the feeding strategy to enhance protein expression.
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Add Protease Inhibitors: Consider adding protease inhibitors to the culture medium to prevent product degradation.[6]
-
Downstream Processing: Purification
Issue: Low Recovery After Protein A Affinity Chromatography
-
Possible Causes:
-
Troubleshooting Steps:
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Optimize Buffers: Ensure the pH of the loading buffer is optimal for Protein A binding and that the elution buffer has a sufficiently low pH for efficient release.
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Adjust Sample Load: Reduce the amount of clarified harvest loaded onto the column.
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Use Protease Inhibitors: Add protease inhibitors to the clarified harvest before loading.
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Clarify Sample: Ensure the harvest is properly clarified to remove cell debris and other particulates.[8]
-
Issue: High Levels of Aggregates in the Final Product
-
Possible Causes:
-
Troubleshooting Steps:
-
Optimize Chromatography: Employ ion exchange or hydrophobic interaction chromatography steps designed for aggregate removal.[10][11]
-
Buffer Optimization: Adjust the pH and ionic strength of buffers to minimize aggregation.[10]
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Minimize Stress: Avoid harsh mixing, extreme temperatures, and multiple freeze-thaw cycles.
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Formulation Development: Add excipients that are known to stabilize monoclonal antibodies and reduce aggregation.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of ordesekimab?
Ordesekimab is a monoclonal antibody that targets and neutralizes interleukin-15 (IL-15).[1] It blocks the binding of IL-15 to its receptor complex, thereby inhibiting IL-15-mediated signaling pathways that are involved in inflammation and the activation of immune cells like natural killer (NK) cells and T-cells.[1][12]
2. What are the critical quality attributes (CQAs) to monitor during ordesekimab manufacturing?
Key CQAs for a monoclonal antibody like ordesekimab include:
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Purity: Absence of contaminants such as host cell proteins, DNA, and viruses.
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Aggregate Levels: The percentage of dimers and higher-order aggregates should be minimized, typically to less than 1%.[11]
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Glycosylation Profile: The pattern of glycans on the Fc region can affect the antibody's effector function and stability.[13][14]
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Charge Variants: Modifications such as deamidation and oxidation can lead to charge heterogeneity.
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Potency: The biological activity of the antibody, often measured by a cell-based assay.[15][16]
3. How can I quantify the concentration of ordesekimab in a sample?
A sandwich enzyme-linked immunosorbent assay (ELISA) is a common and effective method for quantifying the concentration of monoclonal antibodies.[17][18] This assay uses a capture antibody and a detection antibody that bind to different epitopes on ordesekimab.
4. What type of cell-based assay is suitable for determining the potency of ordesekimab?
A cell-based potency assay should reflect the antibody's mechanism of action.[15] For ordesekimab, an assay that measures the inhibition of IL-15-induced cell proliferation or STAT5 phosphorylation in a responsive cell line (e.g., NK cells) would be appropriate.[12]
Data Presentation
Table 1: Typical Upstream Process Parameters for Ordesekimab Production in CHO Cells
| Parameter | Target Range |
| Viable Cell Density at Peak | 15-25 x 10^6 cells/mL |
| Cell Viability at Harvest | > 85% |
| Culture Duration | 12-16 days |
| pH | 6.8-7.2 |
| Temperature | 35-37°C |
| Dissolved Oxygen | 30-60% |
| Glucose Concentration | Maintained > 2 g/L |
| Lactate Concentration | < 4 g/L |
| Ammonia Concentration | < 10 mM |
Table 2: Typical Downstream Process Performance for Ordesekimab Purification
| Purification Step | Yield (%) | Purity (%) | Aggregate (%) |
| Protein A Chromatography | > 95% | > 98% | < 5% |
| Anion Exchange Chromatography | > 90% | > 99% | < 2% |
| Cation Exchange Chromatography | > 90% | > 99.5% | < 1% |
| Overall Process | > 75% | > 99.5% | < 1% |
Experimental Protocols
Protocol 1: Ordesekimab Quantification by Sandwich ELISA
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Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG) at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Add diluted samples and a known standard of ordesekimab to the wells and incubate for 2 hours at room temperature.
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Washing: Repeat the washing step.
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Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
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Substrate Addition: Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
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Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
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Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of ordesekimab in the samples.
Protocol 2: Cell-Based Potency Assay for Ordesekimab
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Cell Preparation: Culture an IL-15-responsive cell line (e.g., NK-92 cells) and prepare a cell suspension at a known concentration.
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Assay Setup: In a 96-well plate, add the cell suspension to each well.
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Antibody and IL-15 Addition: Add serial dilutions of the ordesekimab reference standard and test samples to the wells. Then, add a fixed concentration of recombinant human IL-15 to all wells except for the negative control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
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Proliferation Measurement: Add a reagent to measure cell proliferation (e.g., MTT or resazurin) and incubate for an additional 4 hours.
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Read Plate: Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Plot the cell proliferation against the antibody concentration and determine the relative potency of the test samples compared to the reference standard.
Visualizations
Caption: A high-level overview of the ordesekimab manufacturing process.
Caption: Mechanism of action of ordesekimab in blocking IL-15 signaling.
References
- 1. Facebook [cancer.gov]
- 2. Ordesekimab - Amgen - AdisInsight [adisinsight.springer.com]
- 3. Frontiers | mAb production kinetics in CHO batch culture: exploring extracellular and intracellular dynamics [frontiersin.org]
- 4. blog.inotiv.com [blog.inotiv.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 16. Role Of Cell Based Potency Assay In Functional Characterization Of Therapeutic Monoclonal Antibodies (mAbs) [biosimilardevelopment.com]
- 17. Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monoclonal Antibody Screening [elisa-antibody.com]
Technical Support Center: Optimizing [18F]DPA-714 Radiosynthesis
Welcome to the technical support center for the optimization of [18F]DPA-714 radiosynthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve radiochemical yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind [18F]DPA-714 radiosynthesis?
A1: The radiosynthesis of [18F]DPA-714 is typically achieved through a one-step nucleophilic aliphatic substitution (SN2) reaction. [¹⁸F]Fluoride, produced from a cyclotron, is activated and reacts with the tosylate precursor of DPA-714. The tosyl group is a good leaving group, which is displaced by the [¹⁸F]fluoride ion to form [18F]DPA-714.[1][2][3][4]
Q2: What are the key steps in the automated radiosynthesis of [18F]DPA-714?
A2: A typical automated synthesis process involves the following stages:
-
[¹⁸F]Fluoride Trapping: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion-exchange cartridge (e.g., QMA).
-
Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reactor vessel using a phase transfer catalyst solution.
-
Azeotropic Drying: The [¹⁸F]fluoride is dried in the reactor, typically through azeotropic distillation with acetonitrile, to remove water.
-
Radiolabeling Reaction: The DPA-714 precursor is added to the dried [¹⁸F]fluoride, and the reaction mixture is heated.
-
Purification: The crude reaction mixture is purified to separate [18F]DPA-714 from unreacted [¹⁸F]fluoride and other impurities. This is commonly done using High-Performance Liquid Chromatography (HPLC) followed by Solid-Phase Extraction (SPE).[1][4][5]
-
Formulation: The purified [18F]DPA-714 is formulated in a physiologically compatible solution for injection.
Q3: Which phase transfer catalyst should I use: Kryptofix 222 (K2.2.2) or a tetralkylammonium salt?
A3: Both Kryptofix 222 with potassium carbonate and tetralkylammonium salts like tetraethylammonium bicarbonate (TEAB) or tetrabutylammonium bicarbonate (TBA HCO3) are effective. However, some studies have shown that replacing Kryptofix 222 with TBA HCO3 can offer advantages such as reduced toxicity and reliable production yields.[6][7][8] Ultimately, the choice may depend on your specific synthesis module and institutional guidelines.
Q4: What is the optimal amount of precursor to use?
A4: The optimal precursor amount can vary between different synthesis platforms and desired batch sizes. Studies have reported successful syntheses with precursor amounts ranging from 2.5 mg to 12 mg.[2] Higher precursor amounts (e.g., 6 mg or more) have been shown to improve yields, but it's also possible to achieve good results with smaller quantities (e.g., 4 mg) with optimized conditions.[1][2] It is recommended to start with the amount suggested in a validated protocol for your specific synthesizer and optimize from there.
Q5: What are typical radiochemical yields (RCY) for [18F]DPA-714?
A5: Radiochemical yields for [18F]DPA-714 can vary significantly based on the synthesis method and parameters. Reported decay-corrected RCYs range from 15-20% up to 55-71% in highly optimized and automated processes.[1][9] Non-decay-corrected yields are also frequently reported and are naturally lower.
Troubleshooting Guide
Issue 1: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Action |
| Inefficient drying of [¹⁸F]Fluoride | Ensure complete azeotropic drying. Residual water can significantly reduce the nucleophilicity of the fluoride ion. Consider adding an extra acetonitrile addition and evaporation step. |
| Suboptimal reaction temperature | Verify the temperature of your reactor. Optimal temperatures are typically between 85°C and 165°C.[1][2][7] Higher temperatures (e.g., 120°C in MeCN or 165°C in DMSO) have been reported to increase yields.[1] |
| Incorrect reaction time | Reaction times are generally short, often in the range of 5 to 15 minutes.[1][4][7] A reaction time that is too short may be incomplete, while one that is too long could lead to degradation. Optimize the reaction time for your specific setup. |
| Precursor degradation | Ensure the precursor is stored correctly (typically at -20°C) and is of high purity.[10] Consider synthesizing or purchasing fresh precursor if degradation is suspected. |
| Issues with phase transfer catalyst | Confirm the correct amount and concentration of the phase transfer catalyst. If using Kryptofix 222, ensure it is fresh and has been stored under anhydrous conditions. |
| Suboptimal precursor concentration | While higher precursor amounts can increase yields, an excessive amount can complicate purification. Experiment with precursor amounts between 4 mg and 6 mg to find the optimal concentration for your system.[1][2] |
Issue 2: Poor Radiochemical Purity
| Potential Cause | Recommended Action |
| Inefficient HPLC purification | Optimize your HPLC method, including the column, mobile phase composition, and flow rate. A common mobile phase is a mixture of 0.1 M ammonium acetate and acetonitrile.[10] |
| Co-elution of impurities | If impurities are co-eluting with your product, adjust the mobile phase gradient or switch to a different column stationary phase to improve separation. |
| Incomplete removal of unreacted [¹⁸F]Fluoride | Ensure your purification method, whether HPLC or SPE, is effectively separating unreacted [¹⁸F]fluoride from the final product. |
| Radiolysis | High starting activities can sometimes lead to radiolysis. If this is suspected, consider reducing the initial amount of radioactivity or adding a radical scavenger to the formulation. |
Issue 3: Low Molar Activity
| Potential Cause | Recommended Action |
| Contamination with non-radioactive Fluorine-19 | Ensure all reagents and tubing are free from Fluorine-19 contamination. Use high-purity water and reagents. |
| Carrier from precursor or reagents | Use a high-purity precursor and ensure that no carrier fluoride is introduced during the synthesis. |
| Inefficient purification | A well-optimized HPLC purification is crucial for separating [18F]DPA-714 from its non-radioactive counterpart, thereby maximizing molar activity. |
Experimental Protocols & Data
General Automated Radiosynthesis Protocol
This protocol is a generalized procedure based on common practices reported in the literature. Specific parameters should be optimized for your automated synthesis platform.
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride in O-18 enriched water onto a pre-conditioned QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reactor vessel with a solution of phase transfer catalyst (e.g., 0.75 mL of 40 mM TEAB or a K2.2.2/K₂CO₃ solution).[1]
-
-
Azeotropic Drying:
-
Heat the reactor under a stream of inert gas (e.g., nitrogen or helium) to evaporate the water.
-
Add anhydrous acetonitrile and repeat the evaporation process to ensure the [¹⁸F]fluoride is free of water.
-
-
Radiolabeling:
-
Cool the reactor to a specified temperature (e.g., 65°C).[1]
-
Add a solution of the tosylate DPA-714 precursor (e.g., 4 mg) in anhydrous acetonitrile (e.g., 1 mL) to the reactor.[1]
-
Seal the reactor and heat to the reaction temperature (e.g., 90-120°C) for the specified duration (e.g., 5-10 minutes).[1]
-
-
Purification:
-
Cool the reactor and quench the reaction with a suitable solvent mixture (e.g., 1.5 mL of 20% ethanol in water).[1]
-
Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction containing [18F]DPA-714.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove HPLC solvents.
-
Elute the [18F]DPA-714 from the cartridge with a small volume of ethanol.
-
Dilute with sterile saline for injection and pass through a sterile filter.
-
Comparative Data on Radiosynthesis Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Synthesizer | Trasis AllinOne | IBA Synthera® | GE TRACERlab MXFDG | [1],[7],[2] |
| Precursor Amount | 4 mg | Optimized with reduced mass | 2.5 - 12 mg | [1],[7],[2] |
| Phase Transfer Catalyst | TEAB | TBA HCO₃ | K2.2.2/K₂CO₃ | [1],[7],[2] |
| Solvent | Acetonitrile | Acetonitrile | Acetonitrile | [1],[7],[2] |
| Reaction Temperature | 100°C | 165°C | 85°C | [1],[7],[2] |
| Reaction Time | 10 min | 5 min | 10 min | [1],[7],[2] |
| Decay-Corrected RCY | 55-71% | ~35% (ndc. ~20%) | up to 50% | [1] |
| Non-Decay-Corrected RCY | - | 24.6 ± 3.8% | 16% (with >6mg precursor) | [7],[2] |
| Total Synthesis Time | - | ~65 min | 40 min | [7],[2] |
| Molar Activity (EOS) | 117-350 GBq/µmol | >18.5 TBq/mmol | 270 GBq/µmol | [1],[7],[2] |
Visualizations
Caption: General Workflow for [18F]DPA-714 Radiosynthesis.
Caption: Troubleshooting Low Radiochemical Yield.
References
- 1. Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. search.lib.utexas.edu [search.lib.utexas.edu]
- 7. Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available IBA Synthera® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated radiosynthesis of [18F]DPA-714 on a commercially available IBA Synthera® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of DPA-714 in PET imaging
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radioligand [18F]DPA-714. The focus is on mitigating non-specific binding to enhance the accuracy and reliability of imaging data.
Frequently Asked Questions (FAQs)
Q1: What is DPA-714 and why is non-specific binding a concern?
A1: [18F]DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation.[1][2][3] While it offers improved imaging properties over older ligands like [11C]-(R)-PK11195, such as better brain bioavailability and a lower level of non-specific binding, high non-specific binding can still occur.[1][4] This complicates the accurate quantification of the specific signal from TSPO, potentially masking the true extent of neuroinflammation.[1]
Q2: What are the primary causes of high non-specific binding with DPA-714?
A2: High non-specific binding can be attributed to several factors:
-
Lipophilicity: Although improved, DPA-714 is still a lipophilic molecule, which can lead to retention in lipid-rich tissues like the brain.
-
Off-Target Binding: The tracer may bind to other proteins or receptors with lower affinity.
-
Blood-Brain Barrier (BBB) Disruption: In certain pathologies, a compromised BBB can lead to non-specific accumulation of the tracer in the brain parenchyma.[5]
-
Metabolites: While DPA-714 shows good in vivo stability, radiolabeled metabolites could potentially contribute to background signal.[6]
-
TSPO Genotype: A single nucleotide polymorphism (rs6971) in the TSPO gene affects the binding affinity of second-generation ligands like DPA-714, leading to variability in the PET signal among subjects (high-affinity, mixed-affinity, and low-affinity binders).[7]
Q3: How can I assess the level of non-specific binding in my experiment?
A3: The most direct method is to perform a blocking study. This involves pre-treating a subject or tissue sample with a high concentration of a non-radiolabeled (or "cold") compound that binds to the same target. This effectively blocks the specific binding sites, so any remaining signal from the radiotracer can be attributed to non-specific binding. Commonly used blocking agents include unlabeled DPA-714 or the classical TSPO ligand, PK11195.[5][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal across the entire brain | 1. High lipophilicity of the tracer.2. Issues with radiotracer purity.3. Suboptimal imaging time point. | 1. Optimize Imaging Protocol: Acquire dynamic scan data to apply kinetic modeling. A reversible two-tissue compartment model is often preferred for [18F]DPA-714.[1][2]2. Verify Radiochemical Purity: Ensure the radiochemical purity of [18F]DPA-714 is at least 99.5%.[1]3. Adjust Acquisition Time: Maximum cerebral uptake is typically observed around 5 minutes post-injection, followed by a rapid washout phase.[6] Imaging at later time points may improve the signal-to-noise ratio. |
| Unexpectedly high signal in a region thought to be devoid of TSPO | 1. Off-target binding.2. Localized disruption of the blood-brain barrier. | 1. Perform Blocking Studies: Co-inject an excess of unlabeled DPA-714 or PK11195 to confirm if the binding is specific to TSPO.[5][8]2. Assess BBB Integrity: Use methods such as Evans blue dye or dynamic contrast-enhanced MRI to check for BBB leakage in your animal model. |
| High variability in signal between subjects | 1. Differences in TSPO genotype (rs6971 polymorphism). | 1. Genotype Subjects: For human studies, it is crucial to genotype subjects for the rs6971 polymorphism to correctly interpret the PET signal.[7] |
| Low target-to-background ratio | 1. Insufficient TSPO expression in the region of interest.2. Underdosing of the blocking agent in control studies. | 1. Confirm TSPO Expression: Use immunohistochemistry or Western blotting to verify the presence of TSPO in your tissue of interest.[9][10]2. Optimize Blocking Dose: Titrate the dose of the unlabeled blocking agent to ensure complete saturation of specific binding sites. Doses of 1-5 mg/kg for PK11195 and DPA-714 have been used in animal studies.[8][9] |
Quantitative Data Summary
Table 1: In Vivo Blocking/Displacement Studies of [18F]DPA-714
| Blocking/Displacing Agent | Dose | Animal Model | Effect on [18F]DPA-714 Signal | Reference |
| PK11195 | 1.5 mg/kg | Baboon | Effectively blocked uptake in the brain. | [8] |
| Unlabeled DPA-714 | 1 mg/kg | Baboon | Displaced tracer after initial uptake. | [8] |
| Unlabeled DPA-714 or PK11195 | 100-fold excess | Mouse (Stroke model) | Decreased overall signal in both hemispheres. | [5] |
| Unlabeled DPA-714 | 5 mg/kg | Rat (Glioma model) | Displaced over 85% of in vivo tumor uptake. | [9] |
| PK11195 | 5 mg/kg | Rat (Glioma model) | Displaced 55% of in vivo tumor uptake. | [9] |
Key Experimental Protocols
Protocol 1: In Vivo Blocking Study in a Rodent Model
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in the PET scanner.
-
Blocking Agent Administration: For the blocked group, administer the blocking agent (e.g., PK11195 at 1.5 - 5 mg/kg or unlabeled DPA-714 at 1-5 mg/kg) intravenously 5 minutes prior to the radiotracer injection.[8][9] For the baseline group, administer a vehicle control.
-
Radiotracer Injection: Administer [18F]DPA-714 (e.g., 37 ± 12 MBq) via an intravenous bolus injection.[11]
-
PET Data Acquisition: Start a dynamic emission scan simultaneous with the injection and continue for 60-120 minutes.[8][11]
-
Image Reconstruction and Analysis: Reconstruct the dynamic scan data. Draw regions of interest (ROIs) on the brain images and generate time-activity curves (TACs). Compare the tracer uptake (e.g., Standardized Uptake Value - SUV) between the baseline and blocked groups. A significant reduction in uptake in the blocked group indicates specific binding.
Protocol 2: Kinetic Modeling of Dynamic PET Data
-
Data Acquisition: Perform a dynamic PET scan (e.g., up to 150 minutes) with arterial blood sampling to obtain a metabolite-corrected plasma input function.[1][2]
-
Model Selection: Fit the tissue time-activity curves (TACs) from your regions of interest to different tracer kinetic models.
-
Model Evaluation: Use criteria like the Akaike Information Criterion (AIC) and F-test to determine the model that best describes the data. For [18F]DPA-714, a reversible two-tissue compartment model with a blood volume parameter is often the preferred choice.[1][2]
-
Parameter Estimation: The selected model will provide estimates of key kinetic parameters, including the total volume of distribution (VT), which reflects both specific and non-specific binding. By comparing VT in a target region to a reference region with low TSPO expression (if one can be justified), the binding potential (BPND) can be calculated, which is an index of specific binding.
Visualizations
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Key factors contributing to the observed DPA-714 PET signal.
References
- 1. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Imaging of Inflammation with the 18kDa Translocator Protein Ligand DPA-714 in Animal Models of Epilepsy and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of [11C]DPA-813 and [18F]DPA-814: novel TSPO PET tracers insensitive to human single nucleotide polymorphism rs6971 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [11C]-DPA-713 and [18F]-DPA-714 as New PET Tracers for TSPO: A Comparison with [11C]-(R)-PK11195 in a Rat Model of Herpes Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting artifacts in DPA-714 PET images
Welcome to the technical support center for DPA-714 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common artifacts and issues encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is DPA-714 and why is it used in PET imaging?
A1: DPA-714 is a second-generation radioligand that targets the 18-kDa translocator protein (TSPO). TSPO is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. [18F]DPA-714 is a positron-emitting version of this ligand, allowing for in vivo imaging and quantification of neuroinflammatory processes using Positron Emission Tomography (PET).
Q2: What are the most common challenges or artifacts in DPA-714 PET imaging?
A2: The most frequently encountered issues include high background signal, non-specific binding, and variability in tracer uptake due to genetic factors. Image artifacts can also arise from patient/animal motion and spillover effects from adjacent tissues with high tracer uptake.
Q3: How does the TSPO genotype affect DPA-714 binding?
A3: A single nucleotide polymorphism (rs6971) in the TSPO gene significantly impacts the binding affinity of DPA-714. This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[1] It is crucial to genotype subjects to correctly interpret the PET signal, as binding can vary significantly between these groups.
Q4: Is there a true reference region for DPA-714 PET quantification in the brain?
A4: Due to the widespread expression of TSPO, even in a healthy brain, a true reference region devoid of specific binding is challenging to define.[2] The cerebellum is often used as a pseudo-reference region, but its validity should be carefully considered for each study.
Troubleshooting Guide
Issue 1: High Background Signal in Images
Q: My DPA-714 PET images have a high background signal, making it difficult to distinguish the region of interest. What could be the cause and how can I fix it?
A: High background signal can be caused by several factors, including species-specific metabolism and slow clearance of the tracer.
-
Cause 1: Species-Specific Metabolism: Studies have shown that mice exhibit slower metabolism and muscle clearance of [18F]DPA-714 compared to rats, leading to elevated background signals in peripheral organs.[3]
-
Solution 1: Optimize Acquisition Time: Based on the known kinetics in your animal model, adjust the uptake period before imaging to allow for maximal clearance of the tracer from non-target tissues. Dynamic imaging can help determine the optimal imaging window.
-
Cause 2: High Non-Specific Binding: DPA-714 can exhibit non-specific binding to various tissues.
-
Solution 2: Blocking Studies: To confirm that the signal in your region of interest is specific to TSPO, perform a blocking study by pre-injecting a non-radioactive TSPO ligand, such as PK11195, before administering [18F]DPA-714. A significant reduction in the PET signal after blocking indicates specific binding.
-
Solution 3: Buffer Optimization: For in vitro studies, adjusting the pH of the buffer and adding agents like bovine serum albumin (BSA) or non-ionic surfactants (e.g., Tween-20) can help reduce non-specific binding.[4][5][6]
Issue 2: Unexpectedly Low or Variable Tracer Uptake
Q: I am observing lower than expected or highly variable DPA-714 uptake in my subjects, even within the same experimental group. What could be the reason?
A: This is often linked to the genetic polymorphism of the TSPO gene.
-
Cause: TSPO Gene Polymorphism (rs6971): As mentioned in the FAQs, this polymorphism creates different binder populations (HAB, MAB, LAB) with varying affinities for DPA-714.[1] This can lead to significant inter-subject variability in tracer uptake.
-
Solution: Genotype all Subjects: It is essential to perform genotyping for the rs6971 polymorphism on all subjects (human and, where relevant, animal models) before the PET study. This allows for the stratification of subjects into binder groups for more accurate analysis and interpretation of the results. Low-affinity binders are often excluded from studies using second-generation TSPO ligands.[7]
Issue 3: Artifacts from High Uptake in Adjacent Tissues
Q: The signal from my region of interest appears to be contaminated by high uptake in a neighboring organ (e.g., spillover from the heart or bladder). How can I correct for this?
A: This phenomenon is known as spillover and is a common issue in PET imaging, especially with small structures.
-
Cause: Partial Volume Effect and Spillover: Due to the limited spatial resolution of PET scanners, the signal from a region with high tracer uptake can "spill over" into an adjacent region with lower uptake, leading to an overestimation of the signal in the latter.
-
Solution 1: Partial Volume Correction (PVC): Employ partial volume correction algorithms during image reconstruction and analysis. These methods attempt to correct for the spillover and partial volume effects, providing a more accurate quantification of the tracer uptake in your region of interest.
-
Solution 2: Careful Region of Interest (ROI) Definition: When drawing ROIs, be meticulous in delineating the anatomical boundaries to minimize the inclusion of signal from adjacent structures. Co-registration with an anatomical imaging modality like MRI or CT is highly recommended for accurate ROI placement.
Data Presentation
The following tables summarize quantitative data on [18F]DPA-714 uptake in various preclinical models, which can be used as a reference for expected values.
Table 1: [18F]DPA-714 Uptake in an APP/PS1 Mouse Model of Alzheimer's Disease vs. Wild-Type (WT) Mice. [8]
| Age (months) | Brain Region | Genotype | Uptake (%ID/g) | Uptake Ratio (Region/Muscle) |
| 12-13 | Cortex | APP/PS1 | 3.08 ± 0.17 | 2.77 ± 0.13 |
| WT | 2.06 ± 0.22 | 1.93 ± 0.32 | ||
| Hippocampus | APP/PS1 | 3.80 ± 0.44 | 3.33 ± 0.10 | |
| WT | 2.13 ± 0.49 | 2.10 ± 0.35 | ||
| 15-16 | Cortex | APP/PS1 | - | 2.64 ± 0.14 |
| WT | - | 1.86 ± 0.52 | ||
| Hippocampus | APP/PS1 | - | 2.89 ± 0.53 | |
| WT | - | 1.77 ± 0.48 |
Table 2: [18F]DPA-714 Whole-Brain Uptake in a Zika Virus (ZIKV)-Infected Mouse Model. [9]
| Days Post-Infection | Treatment | Whole-Brain Uptake (%ID/g) |
| 3 | ZIKV + 5A3 mAb | 2.21 ± 0.14 |
| 6 | ZIKV + 5A3 mAb | 4.48 ± 1.35 |
| 10 | ZIKV + 5A3 mAb | 5.70 ± 3.19 |
| Control | PBS | 1.06 ± 0.21 |
Experimental Protocols
General Protocol for in vivo [18F]DPA-714 PET Imaging in Rodents
This protocol provides a general framework. Specific parameters such as injected dose and imaging time may need to be optimized for your specific animal model and scanner.
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (2-3% for induction, 1.5-2% for maintenance) in 100% oxygen.
-
Place a catheter in the tail vein for radiotracer injection.
-
Maintain the animal's body temperature using a heating pad throughout the procedure.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]DPA-714 via the tail vein catheter. The typical injected dose for mice is 3.7-7.4 MBq.[8]
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
For dynamic imaging, start the acquisition immediately after the radiotracer injection and acquire data for 60-90 minutes.[10]
-
For static imaging, allow for an uptake period (e.g., 60 minutes) before starting a 15-30 minute scan. The optimal uptake time should be determined empirically for your model.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., 2D or 3D Ordered Subset Expectation Maximization - OSEM).
-
Co-register the PET images with an anatomical MRI or CT scan for accurate anatomical localization.
-
Draw regions of interest (ROIs) on the target areas and a reference region (if applicable).
-
Calculate standardized uptake values (SUVs) or perform kinetic modeling to quantify tracer uptake.
-
Mandatory Visualization
TSPO Signaling Pathway in Neuroinflammation
Caption: Simplified signaling pathway of TSPO in neuroinflammation.
Experimental Workflow for DPA-714 PET Imaging
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of simplified methods for quantification of [18F]-DPA-714 using 3D whole-brain TSPO immunohistochemistry in a non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 7. Translocator protein (TSPO): the new story of the old protein in neuroinflammation [bmbreports.org]
- 8. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 9. [18F]DPA-714 PET Imaging Reveals Global Neuroinflammation in Zika Virus-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPA-714 and TSPO Polymorphism
Welcome to the technical support center for DPA-714, a high-affinity ligand for the Translocator Protein (TSPO). This resource is designed for researchers, scientists, and drug development professionals to address the challenges presented by TSPO polymorphism in DPA-714 binding studies.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high inter-subject variability in our [¹⁸F]DPA-714 PET imaging signal. What could be the cause?
A1: High inter-subject variability in [¹⁸F]DPA-714 binding is primarily due to a common single nucleotide polymorphism (SNP), rs6971, in the TSPO gene.[1] This polymorphism results in an alanine to threonine amino acid substitution at position 147 (Ala147Thr) of the protein, which alters the binding affinity of DPA-714 and other second-generation TSPO ligands.[2][3] Individuals can be classified into three groups based on their genotype:
-
High-Affinity Binders (HABs): Homozygous for the C allele (C/C or Ala/Ala), exhibiting the highest binding for [¹⁸F]DPA-714.[4]
-
Mixed-Affinity Binders (MABs): Heterozygous (C/T or Ala/Thr), showing intermediate binding.[4]
-
Low-Affinity Binders (LABs): Homozygous for the T allele (T/T or Thr/Thr), with significantly reduced or negligible specific binding.[4]
Therefore, it is crucial to genotype all subjects to correctly interpret your PET data.
Q2: How do we determine the TSPO genotype of our study subjects?
A2: TSPO genotyping for the rs6971 polymorphism is typically performed on genomic DNA extracted from blood or saliva samples. The most common methods are:
-
Polymerase Chain Reaction (PCR)-based assays: This can involve techniques like TaqMan SNP Genotyping Assays.
-
DNA Sequencing: Sanger sequencing of the amplified exon 4 of the TSPO gene provides a definitive determination of the genotype.[4]
A detailed protocol for genotyping is provided in the "Experimental Protocols" section below.
Q3: We have identified Low-Affinity Binders (LABs) in our cohort. How should we handle their data?
A3: Due to their significantly lower binding affinity, data from LABs can be difficult to interpret and may not accurately reflect TSPO expression levels.[1] Many studies investigating neuroinflammation with second-generation TSPO ligands opt to exclude LABs from their analysis to reduce variability and improve statistical power.[5] If including LABs is necessary for your study design, their data should be analyzed as a separate group. It is important to note that the low signal in LABs is a pharmacological phenomenon and not necessarily indicative of low TSPO expression.
Q4: Can we use a reference region to simplify our [¹⁸F]DPA-714 PET data analysis?
A4: The use of a pseudo-reference region for [¹⁸F]DPA-714 PET analysis is complex. While some studies have explored using tissues with low TSPO expression, such as the cerebellum, as a reference, this approach is debated due to the widespread expression of TSPO throughout the brain, which can be altered in pathological conditions.[6] The most accurate quantification of [¹⁸F]DPA-714 binding requires dynamic PET imaging with arterial blood sampling to generate a metabolite-corrected plasma input function.[6][7]
Q5: Are there alternatives to DPA-714 that are not affected by the rs6971 polymorphism?
A5: The first-generation TSPO ligand, [¹¹C]PK11195, is not significantly affected by the rs6971 polymorphism. However, it suffers from a poor signal-to-noise ratio.[3] Research is ongoing to develop third-generation TSPO ligands that combine the favorable imaging properties of second-generation ligands with insensitivity to the rs6971 polymorphism.
Data Presentation: DPA-714 Binding Characteristics
The following table summarizes the binding characteristics of DPA-714 in relation to the TSPO rs6971 polymorphism. While specific Ki values for each genotype are not consistently reported in the literature, the relative binding affinities and in vivo PET imaging outcomes are well-documented.
| Genotype (rs6971) | Amino Acid | Binder Status | DPA-714 Binding Affinity | In Vivo [¹⁸F]DPA-714 PET Signal |
| C/C | Ala/Ala | High-Affinity Binder (HAB) | High (Ki ≈ 7.0 nM)[8] | Highest uptake and binding potential. |
| C/T | Ala/Thr | Mixed-Affinity Binder (MAB) | Intermediate | Significantly lower than HABs. |
| T/T | Thr/Thr | Low-Affinity Binder (LAB) | Very Low | Negligible specific binding.[1] |
Experimental Protocols
TSPO Genotyping for rs6971 Polymorphism
This protocol provides a general workflow for determining the rs6971 genotype from blood samples.
-
DNA Extraction: Isolate genomic DNA from whole blood or buffy coat using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify exon 4 of the TSPO gene, which contains the rs6971 polymorphism, using PCR.
-
Forward Primer: 5'-ATGGCCCCGCCCTGGGTGC-3'
-
Reverse Primer: 5'-CTCTGGCAGCCGCCGTCCC-3'
-
-
Sequencing: Purify the PCR product and perform Sanger sequencing using the same forward and reverse primers.
-
Genotype Determination: Analyze the sequencing chromatograms to identify the nucleotide at the rs6971 position.
-
C/C: Indicates a High-Affinity Binder (HAB).
-
C/T: Indicates a Mixed-Affinity Binder (MAB).
-
T/T: Indicates a Low-Affinity Binder (LAB).[4]
-
In Vivo [¹⁸F]DPA-714 PET Imaging Protocol (Human Subjects)
This protocol outlines a typical procedure for dynamic [¹⁸F]DPA-714 PET imaging.
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Subject Preparation: Subjects should be comfortably positioned in the PET scanner. An intravenous line should be placed for radiotracer injection, and if required, an arterial line for blood sampling.
-
Radiotracer Injection: Administer a bolus injection of [¹⁸F]DPA-714 (typically 185-250 MBq).[6][9]
-
Dynamic PET Acquisition: Start a dynamic PET scan immediately upon injection, acquiring data for 60-90 minutes.[9]
-
Arterial Blood Sampling (for full kinetic modeling): If arterial sampling is performed, collect timed arterial blood samples throughout the scan to measure whole blood and plasma radioactivity and to determine the fraction of unmetabolized radiotracer over time.
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Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
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Data Analysis:
-
Co-register the PET images to the subject's anatomical MRI.
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Delineate regions of interest (ROIs) on the MRI.
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Generate time-activity curves (TACs) for each ROI.
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Perform kinetic modeling of the TACs using the metabolite-corrected arterial plasma input function to estimate the total distribution volume (VT). The reversible two-tissue compartment model is often preferred.[6] Logan graphical analysis can also be used.[9]
-
Visualizations
References
- 1. [18F]DPA-714: Effect of co-medications, age, sex, BMI and TSPO polymorphism on the human plasma input function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppmi-info.org [ppmi-info.org]
- 6. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AMG 714 and a Gluten-Free Diet in the Management of Celiac Disease
For Immediate Release
This guide provides a detailed comparison of the efficacy of AMG 714, an investigational anti-interleukin-15 (IL-15) monoclonal antibody, and the established standard of care, a strict gluten-free diet (GFD), for the treatment of celiac disease. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental methodologies, and insights into the underlying biological pathways.
Executive Summary
Celiac disease is an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, leading to intestinal inflammation, villous atrophy, and malabsorption. The cornerstone of management is a lifelong, strict GFD. While effective in many, a significant portion of patients experience persistent symptoms and incomplete mucosal healing. AMG 714 has been investigated as a potential therapeutic agent targeting the IL-15 pathway, which is central to the inflammatory cascade in celiac disease. This guide presents a comparative analysis of the efficacy of these two approaches based on available clinical data.
Quantitative Data Comparison
The following tables summarize the key efficacy data from a phase 2a clinical trial of AMG 714 and representative studies on the gluten-free diet. It is important to note that the data for AMG 714 comes from a controlled clinical trial with a gluten challenge, while the data for the GFD is derived from observational and cohort studies with varying durations and adherence levels, making a direct head-to-head comparison challenging.
Table 1: Histological Outcomes
| Parameter | AMG 714 (Phase 2a Trial with Gluten Challenge) | Gluten-Free Diet (Observational Studies) |
| Change in Villous Height to Crypt Depth Ratio (VHCD) | No significant difference compared to placebo.[1] | Variable and often incomplete recovery in adults. One study showed a 34% mucosal recovery rate at 2 years and 66% at 5 years. Another review found a mean histologic remission of 58.8% across 46 studies. |
| Intraepithelial Lymphocyte (IEL) Density | Smaller increases in CD3-positive IELs in the 300 mg AMG 714 group compared to placebo (nominal p=0.03).[2] | A GFD typically leads to a reduction in IELs, though persistent intraepithelial lymphocytosis can occur despite a strict diet. |
Table 2: Clinical Symptom Improvement
| Symptom/Score | AMG 714 (Phase 2a Trial with Gluten Challenge) | Gluten-Free Diet (Observational Studies) |
| Diarrhea (Bristol Stool Form Scale) | Statistically significant improvement with both 150 mg and 300 mg doses compared to placebo (nominal p=0.01 and p=0.0002, respectively).[1] | Significant improvement in diarrhea is a hallmark of GFD adherence.[3] |
| Overall Gastrointestinal Symptoms (GSRS/CeD-GSRS) | No significant difference in the change in Gastrointestinal Symptom Rating Scale (GSRS) score compared to placebo. | A GFD leads to significant improvement in various gastrointestinal symptoms, including abdominal pain, bloating, and nausea.[3] One study reported that 71% of patients with diarrhea-predominant IBS-like symptoms experienced relief after 6 weeks on a GFD. |
| Serological Markers (anti-tTG and anti-DGP antibodies) | No significant difference in the increase of antibody titers compared to placebo during gluten challenge.[1] | A GFD typically leads to a decrease and often normalization of celiac-specific antibody titers over time. |
Experimental Protocols
AMG 714 Phase 2a Clinical Trial (NCT02637141)
This was a randomized, double-blind, placebo-controlled, parallel-group study.[1]
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Participants: Adults (18-80 years) with a confirmed diagnosis of celiac disease who had been on a gluten-free diet for at least 12 months.
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Intervention: Participants were randomly assigned (1:1:1) to receive subcutaneous injections of AMG 714 (150 mg or 300 mg) or placebo every two weeks for 10 weeks (a total of six doses).[1]
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Gluten Challenge: From week 2 to 12, participants without severe villous atrophy at baseline underwent a daily gluten challenge of 2-4 grams.[1]
-
Primary Endpoint: The primary efficacy endpoint was the change in the villous height to crypt depth (VHCD) ratio from baseline to week 12.[1]
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Secondary Endpoints: These included changes in the density of CD3-positive intraepithelial lymphocytes, clinical symptoms assessed by various scales (GSRS, CeD GSRS, BSFS), and serum levels of anti-tissue transglutaminase (tTG) and anti-deamidated gliadin peptide (DGP) antibodies.[2]
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Assessments: Small bowel biopsies were taken at baseline and week 12 for histological analysis. Symptom and serology data were collected at multiple time points throughout the study.
Representative Observational Study of a Gluten-Free Diet
The methodologies for evaluating the efficacy of a GFD are typically observational and lack the controlled design of a drug trial.
-
Participants: Adults with a new diagnosis of celiac disease confirmed by biopsy and serology.
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Intervention: Patients are counseled by a dietitian to follow a strict, lifelong gluten-free diet.
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Follow-up: Patients are followed up at regular intervals (e.g., 6 months, 1 year, and then annually).
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Assessments:
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Clinical Symptoms: Assessed through patient interviews and validated questionnaires (e.g., GSRS, Celiac Disease Symptom Index).
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Serological Markers: Serum levels of anti-tTG and anti-DGP antibodies are measured to monitor dietary adherence and disease activity.
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Histological Assessment: Follow-up duodenal biopsies are performed to assess for mucosal healing. The timing of follow-up biopsies varies, but they are often considered at 1-2 years post-diagnosis, especially in patients with persistent symptoms.
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Dietary Adherence: Assessed through dietary interviews, food frequency questionnaires, and sometimes by measuring gluten immunogenic peptides in stool or urine.
-
Signaling Pathways and Experimental Workflows
IL-15 Signaling Pathway in Celiac Disease Pathogenesis
Interleukin-15 (IL-15) is a key cytokine in the immunopathology of celiac disease. It is overexpressed in the intestinal mucosa of patients and drives the proliferation and activation of intraepithelial lymphocytes (IELs), which are responsible for the epithelial damage and villous atrophy characteristic of the disease. AMG 714 is a monoclonal antibody that specifically targets and neutralizes IL-15, thereby aiming to interrupt this inflammatory cascade.[4][5][6][7]
References
- 1. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 3. brieflands.com [brieflands.com]
- 4. IL-15 triggers an antiapoptotic pathway in human intraepithelial lymphocytes that is a potential new target in celiac disease–associated inflammation and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Neutralizing IL-15 Inhibits Tissue-Damaging Immune Response in Ex Vivo Cultured Untreated Celiac Intestinal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Ordesekimab: Validating the Role of IL-15 in Celiac Disease
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of ordesekimab (formerly known as AMG 714 and PRV-015), a human monoclonal antibody targeting interleukin-15 (IL-15).[1][2][3][4] It is designed for researchers, scientists, and drug development professionals, offering a comprehensive comparison with alternative therapeutic strategies for celiac disease. This document summarizes key experimental data, details methodologies of pivotal trials, and visualizes complex biological pathways and workflows to objectively evaluate the therapeutic validation of targeting IL-15.
The Central Role of Interleukin-15 in Celiac Disease Pathogenesis
Interleukin-15 (IL-15) is a pro-inflammatory cytokine that has been identified as a key driver in the pathophysiology of celiac disease.[5][6] In individuals with celiac disease, gluten exposure triggers the upregulation of IL-15 in the intestinal mucosa.[5][7] This overexpression of IL-15 leads to a cascade of inflammatory events, including the activation and proliferation of natural killer (NK) cells and intraepithelial lymphocytes (IELs), which are responsible for the characteristic intestinal damage.[3][7] IL-15 also interferes with the regulatory mechanisms that would normally suppress the immune response to gluten, thereby perpetuating the inflammatory cycle.[5][8]
Ordesekimab's Mechanism of Action: Targeting the IL-15 Pathway
Ordesekimab is a fully human IgG1 monoclonal antibody designed to specifically bind to and neutralize IL-15.[3][9] By binding to IL-15, ordesekimab prevents the cytokine from interacting with its receptor complex (specifically the IL-2Rβ and common γ chains) on immune cells.[9][10][11] This blockade inhibits the downstream signaling pathways that lead to the activation of pathogenic T-cells and NK cells, thereby reducing inflammation and preventing intestinal damage.[3]
Below is a diagram illustrating the IL-15 signaling pathway in celiac disease and the mechanism of action of ordesekimab.
Comparative Analysis of Therapeutic Strategies in Celiac Disease
While the gluten-free diet remains the cornerstone of celiac disease management, several pharmaceutical interventions are in development.[12][13][14] These can be broadly categorized by their mechanism of action. Ordesekimab represents the "Interrupting Immune Reactions" category.
Clinical Trial Data: Ordesekimab in Celiac Disease
Ordesekimab has been evaluated in Phase 2 clinical trials for both non-responsive celiac disease and refractory celiac disease type II.[4][15][16][17] The following tables summarize the key findings from these studies.
Table 1: Efficacy of Ordesekimab in Adults with Celiac Disease Exposed to a Gluten Challenge (Phase 2a)
| Endpoint | Placebo | Ordesekimab (150 mg) | Ordesekimab (300 mg) |
| Change in Villous Height to Crypt Depth (VHCD) Ratio (LSM Difference vs. Placebo) | - | -2.49% (p=0.73) | 6.39% (p=0.34) |
| Change in Intraepithelial Lymphocyte (IEL) Density (LSM Difference vs. Placebo) | - | -14.32% (p=0.47) | -41.24% (p=0.03) |
| Change in Diarrhea (BSFS Score) | Increase | Decrease (nominal p=0.01) | Decrease (nominal p=0.0002) |
Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[18] LSM: Least Squares Mean; BSFS: Bristol Stool Form Scale.
Table 2: Efficacy of Ordesekimab in Patients with Refractory Celiac Disease Type II (Phase 2a)
| Endpoint | Placebo | Ordesekimab (8 mg/kg) |
| Change in Aberrant IEL Percentage (LSM Difference vs. Placebo) | - | -4.85% (p=0.75) |
| Change in VHCD Ratio (LSM Difference vs. Placebo) | - | 10.67% (p=0.66) |
| Change in Diarrhea (BSFS Score) | Increase from 22% to 44% of patients | Decrease from 53% to 37% of patients (nominal p=0.0008) |
Data from a Phase 2a, randomized, double-blind, placebo-controlled study.[19][20][21] IEL: Intraepithelial Lymphocyte; VHCD: Villous Height to Crypt Depth; BSFS: Bristol Stool Form Scale.
Table 3: Safety and Tolerability of Ordesekimab (Pooled Data from Phase 2a Studies)
| Adverse Event | Placebo | Ordesekimab |
| Treatment-Emergent Adverse Events | 89-100% | 89-95% |
| Most Common Adverse Events | Gastrointestinal disorders | Gastrointestinal disorders, Nasopharyngitis, Injection site reactions |
| Serious Adverse Events | 11% | 26% |
Data compiled from published Phase 2a studies.[18][19][20]
Experimental Protocols: A Look Inside the Clinical Trials
The clinical evaluation of ordesekimab has followed rigorous, standardized protocols to ensure the validity of the findings. A typical Phase 2 study design is outlined below.
Key Methodological Components:
-
Study Design: The studies are typically randomized, double-blind, and placebo-controlled to minimize bias.[18][19][21]
-
Patient Population: Participants are adults with biopsy-confirmed celiac disease who have been on a gluten-free diet for at least 12 months.[18][22] Depending on the study, they may have non-responsive celiac disease or be subjected to a gluten challenge.[22][23]
-
Intervention: Ordesekimab is administered via subcutaneous or intravenous injection at varying doses and schedules, compared against a matching placebo.[18][21][24]
-
Efficacy Endpoints:
-
Primary: Often a histological measure, such as the change in the ratio of villous height to crypt depth (VHCD) or the density of intraepithelial lymphocytes (IELs).[18][19]
-
Secondary: Include patient-reported outcomes (PROs) to assess symptoms like diarrhea (using the Bristol Stool Form Scale) and overall gastrointestinal symptoms (using the Gastrointestinal Symptom Rating Scale), as well as changes in celiac-specific antibody titers.[18][20]
-
-
Safety Assessment: Monitoring and reporting of all adverse events, with a focus on gastrointestinal issues, injection site reactions, and infections.[18][19]
Conclusion
The therapeutic targeting of IL-15 with ordesekimab is a promising strategy in the management of celiac disease. Clinical trial data, although not consistently meeting all primary histological endpoints, have demonstrated a significant impact on key markers of intestinal inflammation and patient-reported symptoms.[18][19] The reduction in intraepithelial lymphocyte density and the amelioration of diarrhea provide strong evidence for the central role of IL-15 in the immunopathology of celiac disease.[18] Further research, including ongoing and future Phase 3 trials, will be crucial to fully establish the efficacy and safety profile of ordesekimab and to solidify the validation of IL-15 as a therapeutic target in this challenging autoimmune disorder.
References
- 1. Ordesekimab - Amgen - AdisInsight [adisinsight.springer.com]
- 2. Ordesekimab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. news.sanofi.us [news.sanofi.us]
- 5. IL-15: a central regulator of celiac disease immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. Inhibition of TGF-beta signaling by IL-15: a new role for IL-15 in the loss of immune homeostasis in celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ordesekimab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to evaluate potential effector function of glycan variants: a case study of ordesekimab (AMG 714 or PRV-015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beyondceliac.org [beyondceliac.org]
- 13. celiac.org [celiac.org]
- 14. beyondceliac.org [beyondceliac.org]
- 15. amgen.com [amgen.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and efficacy of AMG 714 in patients with type 2 refractory coeliac disease: a phase 2a, randomised, double-blind, placebo-controlled, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Advancing Celiac Disease Clinical Trials - Alimentiv [alimentiv.com]
- 24. PRV-015 in Gluten-free Diet Non-responsive Celiac Disease [ctv.veeva.com]
Head-to-head studies of different anti-interleukin-15 antibodies
A Comparative Guide to Therapeutic Anti-Interleukin-15 Antibodies
For researchers, scientists, and drug development professionals, understanding the landscape of therapeutic antibodies targeting Interleukin-15 (IL-15) is crucial for advancing novel treatments in autoimmune diseases and oncology. This guide provides an objective comparison of the different classes of anti-IL-15 antibodies, summarizing their mechanisms of action, available experimental data, and the methodologies used to evaluate them.
Interleukin-15 is a pleiotropic cytokine with a dual role in the immune system. It is critical for the development, proliferation, and activation of Natural Killer (NK) cells and CD8+ memory T cells, making it a key target for immunotherapy in cancer.[1][2][3] Conversely, its pro-inflammatory properties have implicated it in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis and celiac disease, making it a target for immunosuppressive therapies.[1][4] This has led to the development of distinct classes of anti-IL-15 biologics with opposing therapeutic goals.
Classes of Anti-Interleukin-15 Therapeutic Antibodies
Anti-IL-15 biologics can be broadly categorized into two main groups:
-
IL-15 Antagonists (Blocking Antibodies): These agents are designed to inhibit IL-15 signaling and are primarily developed for treating autoimmune and inflammatory diseases. They work by either directly binding to the IL-15 cytokine or by blocking its receptor complex.
-
IL-15 Agonists (Immuno-enhancing Molecules): These agents aim to enhance or mimic the effects of IL-15 to stimulate a potent anti-tumor immune response. This class includes IL-15 superagonists and antibody-cytokine fusion proteins.
The following sections provide a detailed comparison of these classes, with representative examples and supporting data.
IL-15 Signaling Pathway
IL-15 signals through a heterotrimeric receptor complex composed of the IL-15 receptor alpha (IL-15Rα) chain, the IL-2/IL-15 receptor beta (IL-2/IL-15Rβ or CD122) chain, and the common gamma (γc or CD132) chain. A unique feature of IL-15 is its mechanism of trans-presentation, where IL-15 is presented by IL-15Rα on one cell (e.g., a dendritic cell) to a neighboring cell expressing the IL-2/IL-15Rβ and γc chains (e.g., an NK cell or CD8+ T cell).[1][5][6] This binding activates the Janus Kinase (JAK) pathway, primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[7][8][9][10] These STAT proteins then translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and cytotoxic function.[7]
Caption: IL-15 trans-presentation and subsequent JAK/STAT signaling pathway.
Comparison of Anti-IL-15 Antibody Classes
| Feature | IL-15 Antagonists (Blocking Antibodies) | IL-15 Agonists (Immuno-enhancing Molecules) |
| Therapeutic Goal | Immunosuppression | Immuno-stimulation |
| Primary Indication | Autoimmune/Inflammatory Diseases (e.g., Celiac Disease, Rheumatoid Arthritis) | Oncology |
| General Mechanism | Inhibit IL-15 from binding to its receptor, thus blocking downstream signaling. | Enhance or mimic IL-15 activity to boost NK and CD8+ T cell responses. |
| Representative Examples | Direct IL-15 Blockers: AMG 714 (PRV-015), CALY-002Receptor Blockers: Mikβ1 (Hu-Mikβ1) | Superagonists: N-803 (Anktiva)Antibody-Fusion Proteins: SAR445877 |
In-Depth Analysis of Representative Antibodies
Class 1: IL-15 Antagonists (Blocking Antibodies)
AMG 714 is a human monoclonal antibody that directly binds to IL-15, preventing its interaction with the receptor complex.[4] It has been primarily investigated for the treatment of celiac disease.
Quantitative Data from Phase 2a Celiac Disease Trial (NCT02637141)
| Parameter | Placebo | AMG 714 (150 mg) | AMG 714 (300 mg) |
| Primary Endpoint | |||
| Change in Villous Height to Crypt Depth (VHCD) Ratio¹ | Decrease | No significant prevention of mucosal injury vs. placebo.[4][11] | No significant prevention of mucosal injury vs. placebo.[4][11] |
| Secondary & Exploratory Endpoints | |||
| Change in Intraepithelial Lymphocyte Density | Increase | Attenuated increase vs. placebo. | Attenuated increase vs. placebo. |
| Patient-Reported Symptoms (Celiac Disease Symptom Diary) | Worsening | Attenuated worsening vs. placebo.[12] | Attenuated worsening vs. placebo.[12] |
| Safety | |||
| Treatment-Emergent Adverse Events | 100% (19/19) | 95% (21/22) | 95% (20/21) |
¹Primary endpoint was not met. Data reflects outcomes in patients undergoing a gluten challenge.[4][11]
Mikβ1 is a monoclonal antibody that targets the IL-2/IL-15Rβ subunit (CD122). By blocking this shared receptor component, it inhibits the signaling of both IL-15 and, in some contexts, IL-2.[2][13] It has been studied in T-cell large granular lymphocyte (T-LGL) leukemia.
Quantitative Data from Phase I T-LGL Leukemia Trial
| Parameter | Result (N=12) |
| Pharmacodynamics | |
| IL-2/IL-15Rβ (CD122) Saturation | >95% saturation achieved on leukemic cells.[2][13] |
| Receptor Modulation | Down-modulation of the receptor observed in 7 patients.[2][13] |
| Clinical Efficacy | |
| Clinical Response | No reduction in peripheral leukemic cell count or amelioration of hematocytopenia.[2][13] |
| Safety | |
| Significant Toxicity | No significant toxicity was associated with the administration.[2][13] |
| Immunogenicity (murine mAb) | No immune response to the infused antibody was observed.[2] |
Class 2: IL-15 Agonists (Immuno-enhancing Molecules)
N-803 is an IL-15 superagonist complex, consisting of an IL-15 mutant (IL-15N72D) fused to the IL-15Rα sushi domain linked to an IgG1 Fc. This design increases its biological activity and serum half-life compared to recombinant IL-15.[14][15][16] It is being developed for various cancers.
Preclinical Data in Murine Tumor Models
| Model | Treatment | Outcome |
| 5T33P Myeloma | Single dose of N-803 (0.2 mg/kg) | >90% reduction in bone marrow myeloma cells.[15] |
| 5T33P Myeloma | Molar equivalent dose of IL-15 | 53% reduction (less effective than N-803).[15] |
| 4T1 Breast & MC38-CEA Colon Carcinoma | N-803 + anti-PD-L1 | Reduced tumor burden and increased survival compared to either monotherapy.[14] |
| Pharmacodynamics (in vivo) | N-803 | Increased numbers of activated CD8+ T and NK cells in lung and spleen.[14] |
SAR445877 is a fusion protein combining a human anti-PD-1 antibody with a mutated IL-15/IL-15Rα sushi domain complex.[3][17] This molecule is designed to deliver the IL-15 signal directly to PD-1-expressing T cells, concentrating its immunostimulatory effect within the tumor microenvironment.[17][18]
Preclinical Data in Murine Tumor Models
| Parameter | Finding |
| Mechanism of Action | Biases IL-15 stimulation to PD-1 expressing T cells.[18] |
| Efficacy | Shows superior efficacy to single-agent anti-PD-1 or untargeted IL-15 in mouse tumor models.[18] |
| Tumor Microenvironment | Leads to increased infiltration of NK cells and CD8+ T cells into the tumor.[18] |
| Immune Cell Activation | Upregulates cytotoxic pathways compared to controls.[18] |
Experimental Protocols
The evaluation of anti-IL-15 antibodies involves a range of in vitro and in vivo assays to characterize their binding, potency, and functional effects.
Key In Vitro Experimental Methodologies
-
Binding Assays:
-
Protocol: Standard ELISA-type assays are used to determine the binding affinity and specificity of the antibody. Recombinant IL-15 (or its receptor subunit) is coated on a plate, and serial dilutions of the antibody are added to determine the half-maximum binding capacity (BC₅₀).[19]
-
Purpose: To confirm the antibody binds to its intended target (e.g., human and cynomolgus monkey IL-15) and does not cross-react with related cytokines like IL-2.[19]
-
-
Cell-Based Proliferation/Neutralization Assays:
-
Protocol: IL-15-dependent cell lines (e.g., CTLL-2, KIT225, M-07e) are cultured with a fixed concentration of IL-15 in the presence of varying concentrations of the test antibody.[20] Cell proliferation or survival is measured after a set incubation period (e.g., 24-72 hours) using assays like MTT or by measuring ATP content. For neutralizing antibodies, the half-maximum inhibitory concentration (IC₅₀) is calculated.[19]
-
Purpose: To determine the functional potency of the antibody in either inhibiting (antagonists) or enhancing (agonists) IL-15-mediated cellular responses.
-
-
Neutralizing Anti-Drug Antibody (NAb) Assays:
-
Protocol: To assess the immunogenicity of the therapeutic antibody, a cell-based assay is used. Sensor cells (e.g., HEK-Blue IL-2 cells, which respond to IL-15) are incubated with the therapeutic antibody. Serum from treated subjects is then added. A reduction in the therapeutic antibody's activity (measured by a reporter system) indicates the presence of neutralizing anti-drug antibodies in the serum.[21][22]
-
Purpose: To detect the presence of patient-derived antibodies that may neutralize the therapeutic effect of the anti-IL-15 biologic.
-
Key In Vivo Experimental Methodologies
-
Pharmacodynamic (PD) Studies:
-
Protocol: Mice or non-human primates (e.g., cynomolgus monkeys) are administered the anti-IL-15 biologic. Blood and tissue samples (e.g., spleen) are collected at various time points. Flow cytometry is used to quantify changes in specific immune cell populations, such as the expansion or depletion of NK cells (CD3-CD16+) and CD8+ T cells.[23]
-
Purpose: To assess the biological effect of the antibody on target cell populations in a living system.
-
-
Animal Models of Disease:
-
Protocol:
-
Autoimmunity: Models like collagen-induced arthritis (CIA) in mice are used to evaluate IL-15 antagonists. Disease severity is scored based on clinical signs of inflammation.[24]
-
Oncology: Syngeneic tumor models (e.g., 4T1 breast cancer, MC38-CEA colon cancer, or 5T33P myeloma in mice) are used to test IL-15 agonists. Tumor growth, metastasis, and overall survival are measured following treatment with the antibody, either alone or in combination with other agents like checkpoint inhibitors.[14][15]
-
-
Purpose: To evaluate the therapeutic efficacy of the antibody in a relevant disease context.
-
Caption: Generalized workflow for the preclinical and clinical development of anti-IL-15 biologics.
References
- 1. What IL-15 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Preclinical and phase I clinical trial of blockade of IL-15 using Mikbeta1 monoclonal antibody in T cell large granular lymphocyte leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Safety and efficacy of AMG 714 in adults with coeliac disease exposed to gluten challenge: a phase 2a, randomised, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody blockade of IL-15 signaling has the potential to durably reverse vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular Pathways: Interleukin-15 Signaling in Health and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-15 Activates the Jak3/STAT3 Signaling Pathway to Mediate Glucose Uptake in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 12. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]
- 13. Preclinical and phase I clinical trial of blockade of IL-15 using Mikβ1 monoclonal antibody in T cell large granular lymphocyte leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Mechanisms involved in IL-15 superagonist enhancement of anti-PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and characterization of a novel humanized anti-IL-15 antibody and its relevance for the treatment of refractory celiac disease and eosinophilic esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of a potent anti-IL-15 antibody with opposing mechanisms of action in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Item - Development of analytical methods for detection of anti-drug antibodies neutralizing IL-15 and TGF-β RII activity - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Selective Targeting of IL-15Rα Is Sufficient to Reduce Inflammation [frontiersin.org]
A Comparative Guide to DPA-714 and PK11195 for Neuroinflammation Imaging
An Objective Analysis for Researchers and Drug Development Professionals
Neuroinflammation is a critical component in the pathology of numerous neurological disorders. The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a key biomarker for this condition, as its expression is significantly upregulated in activated microglia and astrocytes during inflammatory processes.[1][2] Positron Emission Tomography (PET) imaging using TSPO-specific radioligands allows for the in vivo visualization and quantification of neuroinflammation.
For decades, [11C]-(R)-PK11195 has been the benchmark radioligand for TSPO imaging.[1][3] However, its utility is hampered by several limitations, including a low signal-to-background ratio due to high non-specific binding and challenging quantification.[1][4] This has spurred the development of second-generation TSPO ligands, such as DPA-714, designed to overcome these drawbacks.[3][5]
This guide provides an objective, data-driven comparison of the first-generation ligand, PK11195, and the second-generation challenger, DPA-714, focusing on their performance in preclinical neuroinflammation imaging.
Quantitative Data Comparison
The superiority of a radioligand is determined by its binding characteristics and in vivo performance. DPA-714 demonstrates a slightly higher binding affinity and, more importantly, a significantly improved signal-to-noise ratio in various preclinical models of neuroinflammation.
Table 1: In Vitro Binding Affinity for TSPO
| Ligand | Kᵢ (nM) | Tissue Source | Radioligand for Assay |
| DPA-714 | 7.0 ± 0.4 | Rat Kidney Membranes | [³H]PK11195 |
| PK11195 | 9.3 ± 0.5 | Rat Kidney Membranes | [³H]PK11195 |
| Data sourced from James et al. (2008).[5] |
Table 2: Comparative In Vivo PET Performance in Rat Models of Neuroinflammation
| Parameter | [¹⁸F]DPA-714 | [¹¹C]PK11195 | Animal Model | Key Finding |
| Ipsilateral/Contralateral Uptake Ratio | ~4.3 | ~2.3 | AMPA-induced Striatal Lesion | [¹⁸F]DPA-714 shows a significantly higher signal-to-noise ratio.[6][7] |
| Binding Potential (BP) | Highest | Lowest | AMPA-induced Striatal Lesion | [¹⁸F]DPA-714 demonstrates the best performance compared to [¹¹C]PK11195 and [¹¹C]DPA-713.[2][6] |
| Core/Contralateral Ratio | 4.66 ± 2.50 | 3.35 ± 1.21 | Cerebral Ischemia (MCAO) | In a direct same-animal comparison, [¹⁸F]DPA-714's signal-to-noise ratio was 1.6-fold higher.[8][9] |
| Signal Specificity | Lower non-specific binding | Higher non-specific binding | Multiple Models | DPA-714's improved signal is largely due to reduced non-specific binding in healthy tissue.[2][6][10] |
| AMPA: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid; MCAO: Middle Cerebral Artery Occlusion. |
Signaling and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the application of these tracers.
Caption: TSPO in Neuroinflammatory Signaling.
Caption: Workflow for Comparative PET Imaging.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
1. In Vitro TSPO Binding Affinity Assay (Competitive Binding)
This protocol is adapted from methodologies described in the literature to determine the binding affinity (Kᵢ) of a test compound (e.g., DPA-714) by measuring its ability to displace a known radioligand (e.g., [³H]PK11195) from TSPO.[5]
-
Tissue Preparation:
-
Homogenize rat kidney tissue in a cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer to a specific protein concentration.
-
-
Assay Procedure:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]PK11195), and varying concentrations of the unlabeled competitor ligand (DPA-714 or PK11195).
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of an established TSPO ligand (e.g., unlabeled PK11195).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[11]
-
2. In Vivo Small Animal PET Imaging
This protocol outlines a typical procedure for comparing [¹⁸F]DPA-714 and [¹¹C]PK11195 in a rat model of neuroinflammation.[4][6][12][13]
-
Animal Model:
-
Radiotracer Administration and PET Scan:
-
Image Processing and Analysis:
-
Reconstruct the dynamic PET data, correcting for attenuation and scatter.
-
Co-register the PET images with a corresponding MRI or CT scan for anatomical reference.
-
Draw Regions of Interest (ROIs) on the images, typically in the core of the inflammatory lesion (ipsilateral side) and in a corresponding area in the healthy hemisphere (contralateral side).[6]
-
Generate time-activity curves for each ROI.
-
Calculate the standardized uptake value (SUV) or the ratio of uptake in the ipsilateral versus the contralateral ROI at a specific time frame (e.g., 40-60 minutes post-injection) to determine the signal-to-noise ratio.[15]
-
For more detailed quantification, apply kinetic modeling to estimate the binding potential (BP).[6]
-
3. Ex Vivo Autoradiography
Autoradiography provides a high-resolution visualization of radioligand distribution in tissue sections, serving as a validation for in vivo PET findings.[16][17]
-
Procedure:
-
Administer the radiolabeled ligand ([³H]DPA-714 or [³H]PK11195) to the animal model.[16][17]
-
After a set uptake period (e.g., 60 minutes), sacrifice the animal and rapidly remove and freeze the brain.
-
Slice the frozen brain into thin (e.g., 20 µm) coronal or sagittal sections using a cryostat.
-
Mount the sections onto microscope slides.
-
Appose the slides to a phosphor imaging plate or radiation-sensitive film in a light-tight cassette.
-
After an exposure period (which can range from hours to weeks depending on the isotope), scan the plate or develop the film.
-
-
Analysis:
-
Quantify the optical density of the resulting image in different brain regions.
-
To confirm specificity, adjacent sections can be incubated with the radioligand plus an excess of an unlabeled competitor to block specific binding.
-
Conclusion and Future Directions
-
Higher Signal-to-Noise Ratio: DPA-714 consistently demonstrates higher specific uptake in inflamed tissues relative to non-specific binding in healthy tissue, making it more sensitive for detecting neuroinflammation.[2][6][8]
-
Improved Quantification: The lower non-specific binding of DPA-714 simplifies kinetic modeling and leads to more reliable quantification of TSPO density.[6]
-
Practical Advantages of ¹⁸F-labeling: [¹⁸F]DPA-714 utilizes the fluorine-18 isotope, which has a longer half-life (109.8 minutes) compared to carbon-11 (20.4 minutes) used for [¹¹C]PK11195.[12] This longer half-life facilitates centralized production and distribution, making it more practical for widespread clinical and research use.[2][6]
References
- 1. TSPO Radioligands for Neuroinflammation: An Overview | MDPI [mdpi.com]
- 2. Comparative evaluation of the translocator protein radioligands 11C-DPA-713, 18F-DPA-714, and 11C-PK11195 in a rat model of acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [18F]DPA-714: Direct Comparison with [11C]PK11195 in a Model of Cerebral Ischemia in Rats | PLOS One [journals.plos.org]
- 9. [18F]DPA-714: direct comparison with [11C]PK11195 in a model of cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy [thno.org]
- 14. [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. mdpi.com [mdpi.com]
- 17. Specific Imaging of Inflammation with the 18kDa Translocator Protein Ligand DPA-714 in Animal Models of Epilepsy and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of [18F]DPA-714 and [11C]PBR28 for Translocator Protein (TSPO) Imaging
A Comprehensive Guide for Researchers in Neuroinflammation and Drug Development
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation.[1][2] Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging using positron emission tomography (PET).[2] This guide provides a detailed comparison of two widely used second-generation TSPO radiotracers, [18F]DPA-714 and [11C]PBR28, to assist researchers in selecting the optimal imaging agent for their specific preclinical and clinical research needs.
Quantitative Performance Metrics
The selection of a radiotracer is often guided by its intrinsic properties, which dictate its performance in PET imaging. Below is a summary of the key quantitative parameters for [18F]DPA-714 and [11C]PBR28.
| Parameter | [18F]DPA-714 | [11C]PBR28 | References |
| Radionuclide Half-life | ~110 minutes | ~20 minutes | [1] |
| Binding Affinity (Ki) | 7.0 ± 0.4 nM | 0.22 ± 0.03 nM | [1] |
| Lipophilicity (LogD7.4) | 2.44 | Not explicitly found, but generally higher than first-generation tracers | [3] |
| Radiochemical Yield | 15-22.6% | 45-80% | [1][4][5] |
| Specific Activity (at EOS/EOB) | 37-613 GBq/µmol | ~8000-9500 mCi/µmol (~296-351 GBq/µmol) | [1][4][5][6] |
| Peak Brain Uptake (%ID/mL) | > 3% | > 4% (in one brain region) | [7][8] |
| Time to Peak Brain Uptake | ~8 minutes | ~4 minutes | [7] |
In Vivo Performance in a Preclinical Model
A direct comparison in an Alzheimer's disease mouse model revealed distinct kinetic profiles for the two tracers. While [11C]PBR28 showed a higher peak uptake, [18F]DPA-714 demonstrated favorable characteristics for later imaging time points.
| In Vivo Characteristic | [18F]DPA-714 | [11C]PBR28 | Reference |
| Peak Brain Uptake (%ID/mL) | > 3% | > 4% | [7][8] |
| Time to Significance in TG Mice | 20-40 minutes | 10-20 minutes | [7][8] |
| Clearance Rate | Slower | Faster | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for the radiolabeling and PET imaging of both tracers.
Radiosynthesis of [18F]DPA-714
The radiosynthesis of [18F]DPA-714 is typically achieved via a one-step nucleophilic substitution.
-
[18F]Fluoride Production: Cyclotron-produced [18F]fluoride is trapped on an anion-exchange cartridge.
-
Elution: The [18F]fluoride is eluted with a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.[9]
-
Azeotropic Drying: The water is removed by azeotropic distillation.[9]
-
Radiolabeling Reaction: The tosylate precursor of DPA-714 is added to the dried [18F]fluoride-K222 complex in a solvent like DMSO or acetonitrile and heated.[1][4]
-
Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).[1]
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
Radiosynthesis of [11C]PBR28
The radiolabeling of [11C]PBR28 involves the methylation of its desmethyl precursor.
-
[11C]Methyl Iodide or [11C]Methyl Triflate Production: [11C]CO2 from a cyclotron is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).[6][10]
-
Trapping: The [11C]methylating agent is trapped in a reaction vessel containing the desmethyl-PBR28 precursor and a base (e.g., NaOH or NaH) in a suitable solvent (e.g., DMSO).[6][10]
-
Reaction: The mixture is heated to facilitate the O-[11C]methylation.[6]
-
Purification: The resulting [11C]PBR28 is purified by HPLC.[6]
-
Formulation: The purified radiotracer is formulated for intravenous administration.
Human PET Imaging Protocol for [18F]DPA-714
-
Subject Preparation: Subjects should be informed about the procedure and provide written consent. For clinical studies, genotyping for the TSPO polymorphism (rs6971) is recommended.
-
Radiotracer Administration: A bolus injection of [18F]DPA-714 (typically 185-250 MBq) is administered intravenously.[11][12]
-
PET Acquisition: A dynamic PET scan is acquired for 90-150 minutes.[11][12]
-
Arterial Blood Sampling: For quantitative analysis, arterial blood sampling is performed to obtain a metabolite-corrected plasma input function.[12]
-
Image Reconstruction and Analysis: PET data are reconstructed and corrected for attenuation and scatter. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate binding parameters.[12]
Human PET Imaging Protocol for [11C]PBR28
-
Subject Preparation: Similar to [18F]DPA-714 imaging, informed consent and TSPO genotyping are essential.
-
Radiotracer Administration: An intravenous bolus of [11C]PBR28 (typically around 300-370 MBq) is injected.[13]
-
PET Acquisition: A dynamic PET scan is typically performed for 90-120 minutes.[14]
-
Arterial Blood Sampling: Arterial blood sampling is required for accurate quantification to generate a metabolite-corrected plasma input function.[13]
-
Image Reconstruction and Analysis: Images are reconstructed with appropriate corrections. A reversible two-tissue compartmental model is commonly used for quantification.[14]
Visualizing the Process and Pathway
To better understand the experimental procedures and the biological context of TSPO imaging, the following diagrams are provided.
Caption: Simplified diagram of TSPO's role in cholesterol transport and cellular functions.
Caption: Automated radiolabeling workflow for PET tracers.
Caption: Standard workflow for a quantitative human PET imaging study.
Concluding Remarks
Both [18F]DPA-714 and [11C]PBR28 are valuable tools for imaging TSPO and neuroinflammation. The choice between them depends on the specific research question and logistical considerations.
-
[11C]PBR28 offers higher brain uptake and may be more sensitive for detecting early or subtle inflammatory changes due to its rapid kinetics. However, the short half-life of Carbon-11 necessitates an on-site cyclotron and rapid synthesis, limiting its widespread use.
-
[18F]DPA-714 , with the longer half-life of Fluorine-18, allows for off-site production and distribution, making it more accessible for many research centers. Its slower kinetics may be advantageous for studies requiring later imaging time points and can simplify imaging protocols.
Ultimately, the selection of the appropriate radiotracer should be based on a careful consideration of the study's scientific goals, the available infrastructure, and the specific characteristics of the disease model or patient population being investigated.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Translocator protein - Wikipedia [en.wikipedia.org]
- 3. A Facile Radiolabeling of [18F]FDPA via Spirocyclic Iodonium Ylides: Preliminary PET Imaging Studies in Preclinical Models of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improved Automated Radiosynthesis of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer's Disease Model Mice and Healthy Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]
A Comparative Guide to DPA-714: A Biomarker for Microglial Activation
This guide provides a comprehensive validation of DPA-714 as a biomarker for imaging microglial activation, a key process in neuroinflammation. It offers an objective comparison with alternative radioligands, supported by experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Introduction: The Role of Microglia and TSPO in Neuroinflammation
Microglia are the primary immune cells of the central nervous system (CNS). In response to pathological events such as injury, infection, or neurodegenerative processes, microglia transition from a resting state to an activated state.[1] This activation is a hallmark of neuroinflammation.[2] A key molecular signature of activated microglia is the significant upregulation of the 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1][2] While minimally expressed in the healthy brain, TSPO's dramatic increase in activated microglia makes it an excellent target for in vivo imaging with Positron Emission Tomography (PET).[1][3][4] PET ligands that bind to TSPO allow for the non-invasive visualization and quantification of neuroinflammatory processes.[5]
The first-generation TSPO radioligand, [11C]-(R)-PK11195, has been widely used but suffers from limitations, including high non-specific binding and a poor signal-to-noise ratio, which can complicate the accurate quantification of the specific signal.[6][7] This has driven the development of second-generation ligands, such as DPA-714, designed to overcome these drawbacks.[7][8]
DPA-714: A High-Affinity Second-Generation TSPO Ligand
DPA-714 (N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide) is a pyrazolopyrimidine derivative that binds to TSPO with high affinity and selectivity.[9][10] Its structure allows for labeling with Fluorine-18 ([18F]DPA-714), a positron-emitting isotope with a longer half-life (109.7 minutes) compared to Carbon-11 (20.4 minutes). This longer half-life is a significant logistical advantage, facilitating distribution to PET centers without an on-site cyclotron.[2][7][11] Studies have shown that [18F]DPA-714 offers improved properties over [11C]-(R)-PK11195, including higher specific binding and a better signal-to-noise ratio.[2][8]
Comparative Performance Data
The performance of [18F]DPA-714 has been rigorously compared against the first-generation ligand [11C]-(R)-PK11195 in various preclinical models of neuroinflammation.
In Vitro Binding Affinity
In vitro binding assays are crucial for determining a ligand's affinity for its target. DPA-714 demonstrates a high affinity for TSPO, comparable to or slightly higher than that of PK11195.[10]
| Compound | Binding Affinity (Ki) for TSPO (nM) | Source |
| DPA-714 | 7.0 ± 0.4 | [9][10][12] |
| (R)-PK11195 | 9.3 ± 0.5 | [10] |
| DPA-713 | 4.7 ± 0.2 | [10] |
Table 1: Comparison of in vitro binding affinities for the Translocator Protein (TSPO). Data were obtained from competitive binding assays using rat kidney membranes and [3H]-PK11195.[10]
In Vivo Performance in Animal Models
In vivo PET studies in animal models of neuroinflammation are essential for validating a tracer's ability to detect pathology. [18F]DPA-714 has consistently demonstrated superior performance compared to [11C]-(R)-PK11195 across different models.
| Metric | Animal Model | [18F]DPA-714 | [11C]-(R)-PK11195 | Key Finding |
| Uptake Ratio (Ipsilateral/Contralateral) | Rat; Excitotoxic Lesion (AMPA) | Higher ratio | Lower ratio | [18F]DPA-714 showed the highest ratio of ipsilateral to contralateral uptake and the highest binding potential.[2] |
| Signal-to-Noise Ratio | Rat; Cerebral Ischemia | 4.66 ± 2.50 | 3.35 ± 1.21 | [18F]DPA-714 displayed a significantly better signal-to-noise ratio (1.6-fold higher).[11][13] |
| Specific vs. Non-specific Binding | Rat; Herpes Encephalitis | Lower non-specific uptake | Higher non-specific uptake | While total uptake was lower for [18F]DPA-714, specific uptake was comparable, and non-specific binding was reduced.[6] |
| Uptake in Lesion (%ID/g) | Rat; Quinolinic Acid Lesion | 8-fold higher in lesion vs. contralateral side | N/A | Uptake in the lesion was effectively blocked by co-injection of unlabeled PK11195 or DPA-714, demonstrating specificity.[1] |
| Uptake in Alzheimer's Model | APP/PS1 Mouse | Significantly higher in cortex & hippocampus of aged mice vs. controls | N/A | [18F]DPA-714 uptake correlated with age and disease progression and was blocked by PK11195.[8] |
Table 2: Summary of in vivo performance comparison between [18F]DPA-714 and [11C]-(R)-PK11195 in various preclinical models of neuroinflammation.
Experimental Protocols
The validation of [18F]DPA-714 involves several key experimental procedures, from initial binding assays to in vivo imaging in disease models.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Ki) and selectivity of DPA-714 for TSPO.
-
Methodology: Competitive binding assays are performed using membrane preparations from tissues rich in TSPO, such as rat kidney.[1][10]
-
Membranes are incubated with a known radioligand (e.g., [3H]-PK11195) and varying concentrations of the competitor compound (DPA-714).
-
After incubation, bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured to determine the amount of bound radioligand.
-
The IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated and converted to the inhibition constant (Ki).
-
Selectivity is assessed by testing binding against other receptors, such as the central benzodiazepine receptor (CBR), using [3H]-Ro15-1788.[10]
-
Animal Models of Neuroinflammation
-
Objective: To create a pathological state in animals that involves microglial activation for in vivo testing of the PET tracer.
-
Examples:
-
Excitotoxic Lesion Model: Unilateral intrastriatal injection of an excitotoxin like quinolinic acid or kainic acid in rats induces a strong, localized neuroinflammatory response with robust microglial activation.[1][10][14]
-
Cerebral Ischemia Model: Transient occlusion of the middle cerebral artery (MCAO) in rats mimics a stroke, leading to inflammation in the ischemic core and penumbra.[11][13]
-
Neurodegenerative Disease Models: Transgenic mouse models, such as the APP/PS1 model for Alzheimer's disease, are used to study the chronic neuroinflammation associated with disease progression.[8]
-
Viral-Induced Encephalitis: Intranasal inoculation of rats with Herpes Simplex Virus 1 (HSV-1) is used to model viral-induced neuroinflammation.[6]
-
Radiosynthesis of [18F]DPA-714
-
Objective: To label the DPA-714 precursor with the positron-emitting isotope Fluorine-18.
-
Methodology: The radiofluorination is typically achieved through a one-step nucleophilic [18F]-fluoride displacement of a tosylate precursor molecule.[1] The resulting [18F]DPA-714 is then purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity before injection.[8]
In Vivo PET Imaging Protocol
-
Objective: To visualize and quantify TSPO expression in the brain of living animals.
-
Methodology:
-
Animal Preparation: The animal is anesthetized and positioned in the gantry of a small-animal PET scanner.[8]
-
Radiotracer Injection: A bolus of [18F]DPA-714 (typically 3.7–5.5 MBq) is injected intravenously via the tail vein.[8]
-
Dynamic Scanning: A dynamic PET scan is acquired over a period of 60 to 90 minutes immediately following injection.[3][8] This allows for the measurement of the tracer's kinetics in the brain.
-
Specificity Confirmation (Blocking Studies): To confirm that the signal is specific to TSPO, a separate cohort of animals is pre-treated or co-injected with a high dose of an unlabeled TSPO ligand (e.g., PK11195 or DPA-714).[8][10] A significant reduction in the PET signal indicates specific binding.
-
Image Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn over specific brain structures (e.g., the lesion site and the contralateral healthy tissue). Time-activity curves (TACs) are generated to show the uptake of the tracer over time.[8] The data is often expressed as a standardized uptake value (SUV) or as a ratio of uptake in the affected region to a reference region.[2][11]
-
Visualizing Pathways and Processes
Diagrams created using Graphviz help to clarify the complex biological pathways, experimental designs, and comparative logic involved in the validation of DPA-714.
Caption: Microglial activation pathway and the role of TSPO as a PET imaging target.
References
- 1. DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Initial evaluation in healthy humans of [18F]DPA-714, a potential PET biomarker for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of PET Imaging Performance of the TSPO Radioligand [18F]DPA-714 in Mouse and Rat Models of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging for SARS-CoV-2 Sequelae · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. [11C]-DPA-713 and [18F]-DPA-714 as new PET tracers for TSPO: a comparison with [11C]-(R)-PK11195 in a rat model of herpes encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 9. DPA-714 - Wikipedia [en.wikipedia.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. [18F]DPA-714: direct comparison with [11C]PK11195 in a model of cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation TSPO PET Tracers for Neuroinflammation Imaging
A comprehensive guide for researchers in neuroscience and drug development, detailing the performance, experimental protocols, and comparative data of leading second-generation TSPO PET tracers.
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of glial cells, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it a valuable target for in vivo imaging using Positron Emission Tomography (PET). Second-generation TSPO PET tracers have been developed to overcome the limitations of the first-generation ligand, [¹¹C]PK11195, offering improved signal-to-noise ratios and higher binding affinity. This guide provides a head-to-head comparison of prominent second-generation TSPO PET tracers, including [¹¹C]PBR28, [¹⁸F]FEPPA, [¹⁸F]DPA-714, and [¹⁸F]GE-180, to aid researchers in selecting the most appropriate tracer for their preclinical and clinical studies.
Performance Characteristics and Comparative Data
A critical factor in the selection of a second-generation TSPO PET tracer is its binding affinity and its sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three different binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). The binding affinity of most second-generation tracers is significantly reduced in LABs, necessitating genotyping of subjects prior to imaging studies.
| Tracer | Radi-onuclide | Binding Affinity (Ki, nM) - HAB | Binding Affinity (Ki, nM) - MAB | Binding Affinity (Ki, nM) - LAB | Signal-to-Noise Ratio | Key Characteristics |
| [¹¹C]PBR28 | ¹¹C | ~0.22[1][2] | Lower than HAB | Significantly reduced[3] | High[4] | High affinity and good signal-to-noise ratio; highly sensitive to the rs6971 polymorphism.[5] |
| [¹⁸F]FEPPA | ¹⁸F | ~0.07[1][6] | 0.6[7] | 37[7] | High[8] | High affinity, but with a significant drop in binding for LABs.[7] |
| [¹⁸F]DPA-714 | ¹⁸F | ~7.0[9][10] | - | - | Improved compared to [¹¹C]PK11195[9][11] | Good brain uptake and improved signal-to-noise ratio over first-generation tracers.[12] |
| [¹⁸F]GE-180 | ¹⁸F | - | - | - | High in preclinical models[13][14] | Shows high signal-to-noise in animal models, but has demonstrated low brain penetration in humans.[14][15] |
Experimental Methodologies
The evaluation of TSPO PET tracers involves a series of in vitro and in vivo experiments to characterize their binding properties and imaging performance.
In Vitro Binding Assays
Objective: To determine the binding affinity (Ki) of the tracer for TSPO.
Protocol:
-
Tissue Preparation: Homogenates are prepared from brain tissue (e.g., rat cortex or human brain tissue with known TSPO genotype).
-
Competition Binding Assay: A constant concentration of a radiolabeled reference ligand (e.g., [³H]PK11195) is incubated with the tissue homogenates in the presence of increasing concentrations of the unlabeled test tracer.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Data Analysis: The amount of bound radioactivity is measured, and the data are analyzed using non-linear regression to determine the IC50 (the concentration of the tracer that inhibits 50% of the specific binding of the reference ligand). The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo PET Imaging in a Rodent Model of Neuroinflammation
Objective: To evaluate the tracer's ability to detect neuroinflammation in a living organism.
Protocol:
-
Animal Model: A neuroinflammatory state is induced in rodents (rats or mice), commonly through a stereotactic intrastriatal injection of lipopolysaccharide (LPS).[16]
-
Radiotracer Administration: The radiolabeled TSPO PET tracer is administered intravenously to the anesthetized animal.
-
PET Scan: Dynamic PET imaging is performed to acquire data on the tracer's distribution in the brain over time.
-
Image Analysis: Time-activity curves (TACs) are generated for different brain regions, including the inflamed area and a reference region (e.g., cerebellum).
-
Quantification: The binding potential (BPND), a measure of specific binding, is calculated using kinetic modeling of the TACs. Standardized Uptake Value (SUV) ratios between the inflamed and a reference region are also commonly used as a semi-quantitative measure.[17][18]
Visualizing Key Processes
To better understand the application and evaluation of these tracers, the following diagrams illustrate the underlying biological pathway and a typical experimental workflow.
TSPO signaling in neuroinflammation and its detection by PET.
Workflow for the evaluation of TSPO PET tracers.
Conclusion
The choice of a second-generation TSPO PET tracer is a critical decision in the design of neuroinflammation imaging studies. While tracers like [¹¹C]PBR28 and [¹⁸F]FEPPA offer high binding affinities, their utility is impacted by the rs6971 polymorphism. [¹⁸F]DPA-714 provides a good balance of properties, and while [¹⁸F]GE-180 shows promise in preclinical models, its translation to human studies has faced challenges with brain penetration. Researchers must carefully consider the specific aims of their study, the available resources for genotyping, and the trade-offs between binding affinity, signal-to-noise ratio, and sensitivity to genetic variations when selecting the optimal tracer. This guide provides a foundational dataset and procedural overview to facilitate this decision-making process.
References
- 1. [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two binding sites for [3H]PBR28 in human brain: implications for TSPO PET imaging of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders [mdpi.com]
- 4. Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of translocator protein binding in human brain with the novel radioligand [18F]-FEPPA and positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]FEPPA: Improved Automated Radiosynthesis, Binding Affinity, and Preliminary in Vitro Evaluation in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The translocator protein ligand [18F]DPA-714 images glioma and activated microglia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. preprints.org [preprints.org]
- 16. Comparative Evaluation of Three TSPO PET Radiotracers in a LPS-Induced Model of Mild Neuroinflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [11C]PBR28 radiotracer kinetics are not driven by alterations in cerebral blood flow - PMC [pmc.ncbi.nlm.nih.gov]
DPA-714 PET Signal and Histopathology: A Correlative Comparison for Neuroinflammation Research
A detailed guide for researchers and drug development professionals on the quantitative relationship between in vivo DPA-714 PET imaging and ex vivo histopathological findings in the assessment of neuroinflammation.
This guide provides an objective comparison of DPA-714, a second-generation radioligand for the 18 kDa translocator protein (TSPO), with histopathological methods for the detection and quantification of neuroinflammation. TSPO is highly expressed in activated microglia and astrocytes, making it a key biomarker for inflammatory processes in the central nervous system and other tissues.[1][2][3] This document summarizes key experimental data, outlines detailed protocols, and visually represents experimental workflows to aid researchers in designing and interpreting studies that utilize DPA-714 PET imaging.
Quantitative Correlation of DPA-714 PET Signal with Histopathology
Several studies across various disease models have demonstrated a strong positive correlation between the DPA-714 PET signal and the density of activated microglia as determined by immunohistochemistry (IHC). The following tables summarize the quantitative findings from key publications.
| Disease Model | PET Metric | Histopathology Marker | Correlation Findings | Reference |
| Parkinson's Disease (Rat Model) | [ 18 F]-DPA-714 Binding Potential (BP) | Iba-1+ cell number | Significant positive correlation (p < 0.05) in the substantia nigra pars compacta.[4] | [4] |
| Epilepsy (Rat Model) | [ 18 F]-DPA-714 Accumulation | Activated Microglia (IHC) | Strong correlation between tracer accumulation and activated microglia in epileptogenic regions.[5] | [5] |
| Stroke (Rat Model) | [ 3 H]-DPA-714 Tissue-to-Blood Ratios (TBRs) | Iba-1+ cell number | Parallel increase in tracer uptake and Iba-1 positive cells at 96 hours and 2 weeks post-ischemia.[6] | [6] |
| Alzheimer's Disease (Mouse Model) | [ 18 F]-DPA-714 Uptake | TSPO Expression | Increased [ 18 F]DPA-714 binding corresponds with AD-like pathology and age.[7] | [2][7] |
| LPS-induced Neuroinflammation (Mouse Model) | [ 18 F]-DPA-714 PET Uptake | Iba-1 and TSPO (Immunofluorescence) | Enhanced PET uptake coincided with increased hippocampal microglial activation.[8] | [8] |
Comparison with Alternative TSPO Radioligands
DPA-714 has been developed as a second-generation TSPO radioligand to overcome some of the limitations of the first-generation ligand, [11C]-PK11195, such as high non-specific binding.[1][9][10] Comparative studies have highlighted the advantages of DPA-714.
| Radioligand | Key Advantages of DPA-714 | Key Disadvantages of DPA-714 | Reference |
| [ 11 C]-PK11195 | Higher specific binding and lower non-specific binding, leading to a better signal-to-noise ratio.[9][10] Higher binding potential (BP) in neuroinflammation models.[9] | Shorter half-life of 11 C requires an on-site cyclotron. | [9][10] |
| [ 11 C]-DPA-713 | [ 18 F]-DPA-714 has a longer half-life due to the 18 F label, allowing for longer studies and distribution to centers without a cyclotron.[11] Higher uptake in the inflamed region compared to [ 11 C]-DPA-713.[9] | [9] | |
| [ 18 F]F-DPA | [ 18 F]F-DPA shows higher initial brain uptake and faster clearance, potentially allowing for shorter scan times.[12] | [ 18 F]DPA-714 has been more extensively validated across a wider range of disease models. | [12] |
| [ 11 C]PBR28 | [ 18 F]F-DPA, a derivative of DPA-714, shows a better target-to-background ratio than [ 11 C]PBR28.[12] | Binding of both ligands is affected by the TSPO gene polymorphism (rs6971), which stratifies individuals into high-, mixed-, and low-affinity binders.[13] | [12][13] |
Experimental Protocols
DPA-714 PET Imaging Protocol (Generic Animal Model)
-
Radiosynthesis : [ 18 F]-DPA-714 is synthesized as previously described in the literature.[1][10]
-
Animal Preparation : Animals are anesthetized (e.g., with isoflurane) and a catheter is placed in a tail vein for radiotracer injection.
-
Radiotracer Administration : A bolus of [ 18 F]-DPA-714 (typically 150-200 MBq) is injected intravenously.[1]
-
PET Acquisition : Dynamic PET scans are acquired for 60-90 minutes.[1] For attenuation correction, a transmission scan using an external source may be performed prior to the emission scan.[1]
-
Image Reconstruction and Analysis : PET images are reconstructed using standard algorithms. Quantification of radiotracer uptake is performed using methods such as the two-tissue compartment model (2TCM), Logan graphical analysis, or by calculating the Standardized Uptake Value (SUV).[1] A reference region, such as the cerebellum, is often used to calculate binding potential (BP).[1]
Histopathology Protocol
-
Tissue Collection and Preparation : Following the final PET scan, animals are euthanized and the brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then extracted and post-fixed before being cryoprotected in sucrose solutions.
-
Sectioning : Brains are frozen and sectioned on a cryostat at a thickness of 20-40 µm.
-
Immunohistochemistry/Immunofluorescence :
-
Sections are washed and blocked to prevent non-specific antibody binding.
-
Incubation with primary antibodies against markers of interest, such as Iba-1 for microglia and GFAP for astrocytes.[4]
-
Incubation with appropriate secondary antibodies conjugated to a reporter enzyme (for IHC) or a fluorophore (for immunofluorescence).
-
-
Imaging and Analysis : Stained sections are imaged using a microscope. Quantitative analysis involves cell counting within defined regions of interest or measuring the staining intensity. This data is then correlated with the PET data from the corresponding brain regions.
Visualizing the Workflow and Signaling
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for correlating DPA-714 PET with histopathology.
Caption: DPA-714 binds to TSPO on activated microglia, generating a detectable PET signal.
References
- 1. Assessment of simplified methods for quantification of [18F]-DPA-714 using 3D whole-brain TSPO immunohistochemistry in a non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 [frontiersin.org]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. [18F]-DPA-714 PET as a specific in vivo marker of early microglial activation in a rat model of progressive dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Imaging of Inflammation with the 18kDa Translocator Protein Ligand DPA-714 in Animal Models of Epilepsy and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Quantification of [18F]DPA-714 binding in the human brain: initial studies in healthy controls and Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dup 714
For laboratory professionals engaged in groundbreaking research, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for Dup 714, a small molecule thrombin inhibitor. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Quantitative Data for Handling and Disposal
The following table summarizes key quantitative and qualitative data for the safe management of this compound. This information is compiled from available safety data sheets to facilitate quick reference and risk assessment.
| Parameter | Value/Instruction | Citation |
| CAS Number | 130982-43-3 | [1] |
| Recommended Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1] |
| Incompatible Materials | Store apart from foodstuff containers or incompatible materials. | [1] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical impermeable gloves, and eye/face protection. | [1] |
| First Aid - Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [1] |
| First Aid - Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [1] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [1] |
| First Aid - Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [1] |
| Spill Response | Avoid dust formation. Avoid breathing mist, gas, or vapors. Evacuate personnel to safe areas. Remove all sources of ignition. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. | [1] |
| Fire Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [1] |
Experimental Protocol for Disposal of this compound
The recommended procedure for the disposal of this compound involves professional chemical waste management services. Direct disposal into the environment must be strictly avoided.[1]
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Suitable, closed, and clearly labeled waste containers
-
Appropriate Personal Protective Equipment (PPE) as specified in the table above
Procedure:
-
Waste Collection:
-
Collect all waste material containing this compound.
-
Place the waste into a suitable and closed container to prevent leakage or spillage.[1]
-
Ensure the container is compatible with the chemical nature of the waste.
-
-
Labeling:
-
Clearly label the waste container with "Waste: this compound" and any other identifiers required by your institution's and local regulations. Include hazard symbols if applicable.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from incompatible materials, sources of ignition, and foodstuffs.[1]
-
-
Arranging for Professional Disposal:
-
Contact a licensed chemical destruction plant or a certified hazardous waste disposal company.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle the waste appropriately.
-
-
Disposal Method:
-
The primary recommended disposal method is controlled incineration with flue gas scrubbing.[1]
-
Alternatively, the material can be removed to a licensed chemical destruction plant.[1]
-
Crucially, do not discharge this compound waste into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]
-
-
Container Decontamination:
-
Empty containers that held this compound should be triple-rinsed (or the equivalent).[1]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After proper decontamination, the packaging may be offered for recycling, reconditioning, or disposed of in a sanitary landfill after being punctured to render it unusable.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Dup 714
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Dup 714, a potent, orally active thrombin inhibitor utilized in arterial thrombosis research. As a trusted partner in your research endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory operations.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on best practices for handling potent, research-grade bioactive compounds and information from SDSs of similar chemical entities. It is imperative to supplement this guide with a thorough risk assessment specific to your laboratory's protocols and facilities.
Personal Protective Equipment (PPE)
Adequate personal protective equipment is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Provides protection from splashes or aerosols. |
| Hand Protection | Nitrile Gloves | Should be worn when handling the solid compound or solutions. Inspect for tears or holes before use. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All weighing and solution preparation of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize the risk of exposure and ensure the integrity of your experiments.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product vial for specific storage temperature recommendations.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
Preparation of Solutions:
-
Work Area: All handling of the solid compound and preparation of stock solutions must be performed within a certified chemical fume hood.
-
Weighing: Use an analytical balance within the fume hood. Handle the solid with care to avoid generating dust.
-
Dissolving: Add the solvent to the weighed compound slowly. Ensure the vial is securely capped before vortexing or sonicating to dissolve.
Experimental Use:
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily available in the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Aqueous Solutions | Dispose of as chemical waste. Do not pour down the drain. Follow your institution's guidelines for aqueous chemical waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag and dispose of according to your institution's protocols for chemically contaminated waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
